Hsd17B13-IN-54
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H15Cl2F4N3O3 |
|---|---|
Molecular Weight |
540.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H15Cl2F4N3O3/c1-11-31-20-17(27)6-7-18(32-22(35)13-8-15(25)21(34)16(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-14(12)24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |
InChI Key |
GFTZAKCFKZQRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-54: A Technical Guide to its Mechanism of Action
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. Hsd17B13-IN-54 is one such inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, the underlying biology of its target, and representative experimental protocols for its characterization.
Core Mechanism of Action of HSD17B13
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. It belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and exhibits NAD+ dependent retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[1] The enzyme is implicated in hepatic lipid metabolism, and its expression is upregulated in the livers of NAFLD patients.
The protective effect of HSD17B13 loss-of-function is thought to be mediated through alterations in hepatic retinoid and lipid metabolism.[1] By inhibiting HSD17B13, the conversion of retinol to retinaldehyde is reduced, which may impact downstream signaling pathways involved in liver inflammation and fibrosis.[1]
This compound: A Potent Inhibitor
This compound, also known as Compound 158, is a small molecule inhibitor of HSD17B13.[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of HSD17B13.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay Type | Substrate | IC50 (μM) |
| This compound | HSD17B13 | Biochemical | Estradiol | ≤ 0.1 |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving HSD17B13 and the point of intervention for an inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. The following are representative protocols for the biochemical and cell-based evaluation of HSD17B13 inhibitors.
Biochemical HSD17B13 Inhibition Assay (In Vitro)
This protocol describes a method to determine the in vitro potency of an inhibitor against recombinant human HSD17B13.
1. Materials and Reagents:
- Recombinant human HSD17B13 protein
- Estradiol (substrate)
- NAD+ (cofactor)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- This compound (or other test compounds)
- Detection reagent for NADH (e.g., diaphorase/resazurin)
- 384-well assay plates
2. Procedure:
- Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
- Add a defined amount of recombinant HSD17B13 enzyme to the wells of a 384-well plate.
- Add the diluted inhibitor or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
- Stop the reaction and add the NADH detection reagent.
- Measure the fluorescence signal (proportional to NADH produced) using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Lipid Accumulation Assay
This protocol outlines a method to assess the effect of an HSD17B13 inhibitor on lipid accumulation in a cellular model.
1. Materials and Reagents:
- Huh7 or HepG2 human hepatoma cell lines
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- Oleic acid complexed to bovine serum albumin (BSA) to induce lipid loading
- This compound (or other test compounds)
- Nile Red or BODIPY 493/503 stain for lipid droplets
- Formaldehyde for cell fixation
- Phosphate-buffered saline (PBS)
- High-content imaging system or fluorescence microscope
2. Procedure:
- Seed Huh7 or HepG2 cells in 96-well imaging plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of this compound for 1-2 hours.
- Induce lipid accumulation by adding oleic acid-BSA complex to the cell culture medium and incubate for 24 hours.
- Wash the cells with PBS and fix with formaldehyde.
- Stain the intracellular lipid droplets with Nile Red or BODIPY 493/503.
- Acquire images using a high-content imaging system.
- Quantify the total lipid droplet area or intensity per cell using image analysis software.
- Determine the effect of the inhibitor on lipid accumulation compared to vehicle-treated controls.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of an HSD17B13 inhibitor.
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and NASH. By inhibiting the retinol dehydrogenase activity of HSD17B13, this compound is expected to ameliorate the progression of liver disease. The technical information and representative protocols provided in this guide offer a framework for the continued investigation and development of this compound and other molecules in its class. Further studies are required to fully elucidate the therapeutic potential of this compound.
References
In-Depth Technical Guide: Hsd17B13-IN-54 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-54, also identified as Compound 158 in patent literature, is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for these conditions. This technical guide provides a comprehensive overview of the target engagement of this compound, including its inhibitory activity and the methodologies used for its characterization.
Quantitative Data Summary
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the enzymatic activity of HSD17B13. The available data from patent literature for this compound (Compound 158) is summarized below.
| Compound Name | Alternate Identifier | Target | Substrate | IC50 (µM) | Source |
| This compound | Compound 158 | HSD17B13 | Estradiol | ≤ 0.1 | WO2022103960[1] |
Signaling Pathway and Mechanism of Action
HSD17B13 is an oxidoreductase that catalyzes the conversion of various hydroxysteroids to their corresponding ketosteroids, utilizing NAD+ as a cofactor. The precise endogenous substrate and the complete signaling cascade involving HSD17B13 are still under active investigation. However, its inhibition is believed to mitigate the progression of liver disease. This compound acts as a direct inhibitor of the enzymatic activity of HSD17B13.
Caption: Mechanism of HSD17B13 inhibition by this compound.
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the inhibitory activity of this compound.
HSD17B13 Enzymatic Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13 by measuring the conversion of a substrate.
Objective: To determine the IC50 value of this compound against human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a detergent (e.g., 0.01% Tween-20)
-
Detection Reagent: A system to measure NADH production, such as a luciferase-based assay (e.g., NAD(P)H-Glo™)
-
Test Compound: this compound dissolved in DMSO
-
Microplates: 384-well or 96-well plates suitable for luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compound solutions to the microplate wells. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).
-
Enzyme and Substrate Addition: Add the HSD17B13 enzyme to the wells containing the compound. Initiate the enzymatic reaction by adding the substrate (β-estradiol) and cofactor (NAD+).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of NADH produced. If using a luciferase-based detection system, add the detection reagent according to the manufacturer's protocol and measure the resulting luminescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the HSD17B13 enzymatic inhibition assay.
Conclusion
This compound is a potent inhibitor of the HSD17B13 enzyme. The data and protocols presented in this guide provide a foundational understanding of its target engagement profile. Further studies, including cellular thermal shift assays to confirm direct target binding in a cellular context and in vivo experiments to establish a pharmacokinetic/pharmacodynamic relationship, would be valuable for the continued development of this and other HSD17B13 inhibitors as potential therapeutics for chronic liver diseases. Researchers are encouraged to use the provided methodologies as a basis for their own investigations into the promising field of HSD17B13 inhibition.
References
The Role of HSD17B13 Inhibition in the Progression of Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of presentations ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The complex pathophysiology of NAFLD involves a interplay of genetic and environmental factors, making the identification of robust therapeutic targets a significant challenge.[1][3] Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising target.[1][2][4][5] Compelling human genetic evidence has demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NAFLD progression, stimulating the development of inhibitors like Hsd17B13-IN-54.[1][4][6] This technical guide provides an in-depth overview of the role of HSD17B13 in NAFLD and the therapeutic potential of its inhibition, with a focus on the preclinical molecule this compound and other relevant inhibitors.
HSD17B13: A Genetically Validated Target in NAFLD
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, primarily expressed in hepatocytes.[2][5] Its expression is upregulated in patients with NAFLD.[2] The enzyme exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid signaling.[1][7] Genetic studies have identified a splice variant, rs72613567, that leads to a loss of HSD17B13 function and is strongly associated with protection against the progression of NAFLD to NASH, fibrosis, and cirrhosis.[1][4][6] This protective effect has positioned HSD17B13 as a high-confidence therapeutic target for NAFLD.
This compound and Other Small Molecule Inhibitors
The development of small molecule inhibitors targeting HSD17B13 is a key strategy for translating the genetic findings into a therapeutic reality. This compound is a potent inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM for estradiol.[8][9] Several other inhibitors, such as BI-3231 and INI-822, are also under investigation and have shown promising preclinical activity.
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable HSD17B13 inhibitors.
| Compound | Target | IC50 / Ki | Assay Substrate | Cellular Activity | Selectivity | Source |
| This compound | HSD17B13 | ≤ 0.1 μM (IC50) | Estradiol | Not Reported | Not Reported | [8][9] |
| BI-3231 | hHSD17B13 | 1 nM (IC50), <2.5 nM (Ki) | Estradiol | 13 nM (IC50) | >1000-fold vs HSD17B11 | [10][11][12] |
| mHSD17B13 | 13 nM (IC50) | Estradiol | Not Reported | [11][12] | ||
| INI-822 | HSD17B13 | Low nM potency | Not Reported | Decreased fibrotic proteins in liver-on-a-chip model | >100-fold vs other HSD17B members | [13] |
| Compound 1 (HTS hit) | hHSD17B13 | 1.4 ± 0.7 μM (IC50) | Estradiol | Moderate | Good vs HSD17B11 | [12] |
| 2.4 ± 0.1 μM (IC50) | Retinol | [12] | ||||
| Compound 2 (HTS hit) | HSD17B13 | 770 nM (IC50) | Not Reported | Not Reported | Not active against 11B-HSD13 or 2B-HSD13 | [14] |
| Compound | Pharmacokinetic / In Vivo Data | Source |
| BI-3231 | Good water solubility and permeability. Medium metabolic stability in human and mouse hepatocytes. Rapidly cleared from plasma, but considerable hepatic exposure maintained over 48 hours in mice. | [10][11] |
| INI-822 | Half-life supports once-daily oral dosing. In rats fed a CDAA-HFD diet, INI-822 decreased ALT levels and showed a dose-dependent increase in hepatic phosphatidylcholines. | [6][15][16] |
Signaling Pathways and Mechanism of Action
The precise mechanisms by which HSD17B13 contributes to NAFLD progression are still being elucidated. However, several key pathways have been implicated.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD progression.
HSD17B13 expression is induced by the nuclear receptor LXRα via the transcription factor SREBP-1c, a master regulator of lipogenesis.[1] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that contributes to hepatic lipid accumulation.[1] The enzymatic activity of HSD17B13 converts retinol to retinaldehyde.[1][7] Recent evidence suggests that catalytically active HSD17B13 upregulates transforming growth factor beta-1 (TGF-β1), a potent pro-fibrotic cytokine, leading to the activation of hepatic stellate cells (HSCs) and subsequent fibrosis.[17][18] Inhibition of HSD17B13 is therefore hypothesized to disrupt these pathogenic processes.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
A common method to assess the potency of HSD17B13 inhibitors is a biochemical assay that measures the conversion of a substrate to its product.
Caption: Workflow for an in vitro HSD17B13 enzyme inhibition assay.
Detailed Methodology:
-
Compound Plating: Serially dilute test compounds (e.g., this compound) in DMSO and dispense into a 384-well assay plate.
-
Reagent Preparation: Prepare a substrate mix containing a known HSD17B13 substrate (e.g., β-estradiol or retinol) and the cofactor NAD+ in an appropriate assay buffer.[19]
-
Reaction Initiation: Add the substrate mix to the assay plate, followed by the addition of purified recombinant HSD17B13 enzyme to initiate the reaction.[19]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).[19]
-
Detection: Add a detection reagent, such as the NAD(P)H-Glo™ detection reagent, which generates a luminescent signal proportional to the amount of NADH produced.[19]
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Activity Assay
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.
Detailed Methodology:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293 or HepG2) in a multi-well plate.[7][20] Transfect the cells with a plasmid expressing HSD17B13.[7][20]
-
Lipid Droplet Induction (for HepG2): For cell lines like HepG2, induce the formation of lipid droplets by treating with oleate and palmitate.[20]
-
Compound Treatment: Treat the transfected cells with various concentrations of the HSD17B13 inhibitor.
-
Substrate Addition: Add a substrate, such as all-trans-retinol, to the culture medium.[7][20]
-
Incubation: Incubate the cells for a specific duration (e.g., 6-8 hours).[7][20]
-
Metabolite Extraction and Analysis: Lyse the cells and extract the retinoids. Separate and quantify the levels of retinaldehyde and retinoic acid using high-performance liquid chromatography (HPLC).[7][20]
-
Data Normalization and Analysis: Normalize the retinoid levels to the total protein concentration and compare the activity in inhibitor-treated cells to vehicle-treated controls.
In Vivo Models for Preclinical Evaluation
Several animal models are utilized to evaluate the efficacy of HSD17B13 inhibitors in a setting that mimics human NAFLD.
| Model | Description | Key Features | Relevance for HSD17B13 Inhibitor Testing |
| High-Fat Diet (HFD) | Mice or rats are fed a diet with a high percentage of calories from fat. | Induces obesity, insulin resistance, and hepatic steatosis. | Useful for studying the early stages of NAFLD and the effect of inhibitors on lipid accumulation.[3][21] |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) | A diet that induces more severe liver injury. | Rapidly induces steatohepatitis, inflammation, and fibrosis. | A robust model for evaluating the anti-inflammatory and anti-fibrotic effects of HSD17B13 inhibitors.[15][22] |
| STAM™ Model | Newborn mice are treated with streptozotocin to induce diabetes, followed by a high-fat diet. | Rapidly progresses from steatosis to NASH, fibrosis, and HCC. | Suitable for studying the entire spectrum of NAFLD progression and the long-term effects of inhibitors.[21][23] |
| Genetic Models (e.g., ob/ob or db/db mice) | Mice with genetic mutations that lead to obesity and insulin resistance. | Spontaneously develop steatosis. | Useful for investigating the role of HSD17B13 in a genetically driven model of metabolic disease.[23] |
Conclusion and Future Directions
The genetic validation of HSD17B13 as a key player in the progression of NAFLD has paved the way for a new class of therapeutics. Small molecule inhibitors, exemplified by this compound, BI-3231, and INI-822, have shown promising preclinical activity, supporting the hypothesis that targeting HSD17B13 can ameliorate the pathological features of NAFLD. The ongoing clinical development of HSD17B13 inhibitors will be critical in determining their safety and efficacy in patients. Future research should continue to unravel the intricate molecular mechanisms by which HSD17B13 exerts its effects on hepatic lipid metabolism, inflammation, and fibrosis. A deeper understanding of these pathways will not only aid in the optimization of current therapeutic strategies but may also unveil novel targets for the treatment of this widespread and debilitating disease. The availability of potent and selective chemical probes like this compound will be instrumental in these endeavors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inipharm.com [inipharm.com]
- 14. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 16. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 17. biorxiv.org [biorxiv.org]
- 18. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 19. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Hsd17B13-IN-54: A Novel Inhibitor Targeting Lipid Droplet Metabolism in Hepatocytes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide focuses on Hsd17B13-IN-54, a novel and potent inhibitor of HSD17B13, and its role in modulating lipid droplet metabolism. We will delve into the core biology of HSD17B13, the mechanism of action of its inhibitors, detailed experimental protocols for studying their effects, and the associated signaling pathways.
Introduction: The Role of HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of its family, HSD17B13 is almost exclusively expressed in the liver, specifically within hepatocytes, where it localizes to the surface of lipid droplets.[2][3] Lipid droplets are dynamic organelles responsible for the storage and mobilization of neutral lipids, primarily triglycerides and cholesterol esters.
The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.[2] Preclinical studies have demonstrated that overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting intracellular lipid accumulation.[4] Conversely, inhibition or genetic deletion of HSD17B13 has been shown to ameliorate hepatic steatosis. The precise enzymatic function of HSD17B13 is still under investigation, with studies suggesting it may act as a retinol dehydrogenase.[5]
The protective effects observed with loss-of-function variants of HSD17B13 have made it an attractive target for therapeutic intervention in NAFLD/NASH. Small molecule inhibitors, such as this compound, aim to mimic this genetic protection by directly inhibiting the enzymatic activity of HSD17B13.
This compound: A Potent and Selective Inhibitor
This compound is a novel small molecule inhibitor of HSD17B13. While detailed preclinical data on this specific compound is emerging, it has been characterized as a potent inhibitor with a high degree of selectivity for HSD17B13.
Mechanism of Action
This compound is designed to bind to the active site of the HSD17B13 enzyme, preventing it from carrying out its catalytic function. By inhibiting HSD17B13, the compound is expected to reduce the accumulation of lipids within hepatocytes, thereby mitigating the progression of hepatic steatosis. The therapeutic rationale is based on the robust genetic evidence linking loss of HSD17B13 function to protection from chronic liver disease.
In Vitro Efficacy
Biochemical assays are crucial for determining the potency of inhibitors like this compound. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the inhibitor's effectiveness.
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 μM | [1] |
| BI-3231 | HSD17B13 | Not Specified | Not Specified | [6][7][8] |
Table 1: In vitro potency of HSD17B13 inhibitors. Data for this compound is from a commercial vendor. Data for the well-characterized inhibitor BI-3231 is included for comparison.
Studies with other HSD17B13 inhibitors, such as BI-3231, have demonstrated a significant reduction in triglyceride accumulation in both human and mouse hepatocytes under lipotoxic conditions.[6][7][8] It is anticipated that this compound will exhibit similar cellular effects.
Signaling Pathways and Experimental Workflows
The regulation of HSD17B13 expression and its downstream effects on lipid metabolism involve key signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of inhibitors like this compound.
HSD17B13 Signaling Pathway
HSD17B13 expression is, in part, regulated by the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), master regulators of lipogenesis.[2]
Experimental Workflow for Inhibitor Evaluation
A typical workflow to assess the efficacy of an HSD17B13 inhibitor on lipid droplet metabolism in vitro is outlined below.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on lipid droplet metabolism.
HSD17B13 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound on HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.01% BSA)
-
This compound (dissolved in DMSO)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of a solution containing recombinant HSD17B13 protein and NAD+ in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of β-estradiol solution in assay buffer.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Lipid Droplet Staining and Quantification
Objective: To visualize and quantify the effect of this compound on lipid droplet accumulation in hepatocytes.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid (complexed to BSA)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nile Red or BODIPY 493/503 staining solution
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Induce steatosis by treating the cells with oleic acid (e.g., 200 µM) in serum-free medium for 24 hours.
-
Co-treat the cells with various concentrations of this compound or DMSO (vehicle control) during the oleic acid incubation period.
-
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Nile Red or BODIPY 493/503 staining solution (e.g., 1 µg/mL in PBS) for 20 minutes at room temperature, protected from light.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope. Use appropriate filter sets for the chosen lipid droplet stain and DAPI.
-
Using image analysis software, segment the cells and identify the lipid droplets within each cell.
-
Quantify the number of lipid droplets per cell, the average size (area or volume) of the lipid droplets, and the total lipid droplet area per cell.
-
Normalize the data to the vehicle-treated control.
-
Intracellular Triglyceride Quantification
Objective: To quantitatively measure the effect of this compound on intracellular triglyceride levels.
Materials:
-
Treated cells from the lipid droplet experiment (Section 4.2)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Triglyceride quantification assay kit (colorimetric or fluorometric)
-
BCA protein assay kit
Procedure:
-
After treatment, wash the cells with PBS and lyse them in cell lysis buffer.
-
Clarify the lysates by centrifugation.
-
Measure the total protein concentration of each lysate using a BCA assay for normalization.
-
Use a commercial triglyceride quantification kit to measure the triglyceride concentration in each lysate, following the manufacturer's protocol.
-
Normalize the triglyceride concentration to the total protein concentration for each sample.
-
Compare the normalized triglyceride levels between the different treatment groups.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of NAFLD and NASH by targeting a genetically validated pathway involved in hepatic lipid metabolism. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and other HSD17B13 inhibitors. Future research should focus on in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound in animal models of NAFLD/NASH. Furthermore, a deeper understanding of the downstream metabolic consequences of HSD17B13 inhibition will be crucial for the clinical development of this new class of therapeutics. The continued investigation into HSD17B13 and its inhibitors holds great promise for addressing the significant unmet medical need in chronic liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-54: A Technical Guide to its Impact on Retinol Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of Hsd17B13-IN-54 on the retinol dehydrogenase activity of the 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein highly expressed in the liver, playing a crucial role in hepatic lipid and retinol metabolism. Genetic variations that lead to a loss of HSD17B13 enzymatic function have been shown to be protective against chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[1][2] This guide summarizes the available quantitative data on HSD17B13 inhibitors, details experimental protocols for assessing enzyme activity, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data: Inhibition of HSD17B13 Activity
The following table summarizes the available quantitative data for this compound and other relevant inhibitors of HSD17B13. While specific data for this compound on retinol dehydrogenase activity is not yet publicly available, its potent inhibition of estradiol oxidation suggests it is a strong candidate for inhibiting retinol conversion as well.
| Inhibitor | Substrate | IC50 | Assay Type | Source |
| This compound | Estradiol | ≤ 0.1 μM | In vitro enzymatic | MedchemExpress |
| BI-3231 | Retinol | 2.4 ± 0.1 μM | In vitro enzymatic | [3] |
| BI-3231 | Estradiol | 1.4 ± 0.7 μM | In vitro enzymatic | [3] |
Signaling Pathway: HSD17B13 in Retinol Metabolism
HSD17B13 is involved in the conversion of retinol to retinaldehyde, a critical step in the synthesis of retinoic acid, a potent regulator of gene expression. This enzymatic activity is dependent on the cofactor NAD+.
Experimental Protocols
Two primary methods are employed to determine the effect of inhibitors on HSD17B13's retinol dehydrogenase activity: an in vitro enzymatic assay using recombinant protein and a cell-based assay.
In Vitro Enzymatic Assay for HSD17B13 Retinol Dehydrogenase Activity
This protocol is adapted from established methods for measuring HSD17B13 activity and is suitable for inhibitor screening.[3][4]
1. Materials and Reagents:
-
Recombinant human HSD17B13 protein
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
This compound or other test inhibitors
-
DMSO (for compound dilution)
-
NAD-Glo™ Assay kit (Promega) or similar luminescence-based NADH detection kit
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Substrate Preparation:
-
Dilute recombinant HSD17B13 in Assay Buffer to the desired concentration (e.g., 50-100 nM).
-
Prepare a solution of all-trans-retinol and NAD+ in Assay Buffer. The final concentrations in the assay will need to be optimized but can be started around the Km for each if known (e.g., 10-50 µM for retinol and NAD+).
-
-
Assay Protocol:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (for control wells) to the wells of the microplate.
-
Add the diluted HSD17B13 enzyme solution (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the retinol/NAD+ solution (e.g., 2.5 µL).
-
Incubate the reaction at 37°C for a specific time (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the NAD-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of NADH produced, which is directly proportional to the enzyme activity.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Retinol Dehydrogenase Assay
This assay measures the activity of HSD17B13 in a cellular context.[5]
1. Materials and Reagents:
-
HEK293 or other suitable host cells
-
Expression vector containing the coding sequence for human HSD17B13
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
All-trans-retinol
-
This compound or other test inhibitors
-
Solvents for extraction (e.g., methanol, hexane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Experimental Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media until they reach the desired confluency for transfection.
-
Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's protocol. As a control, transfect a separate set of cells with an empty vector.
-
-
Inhibitor and Substrate Treatment:
-
After allowing for protein expression (e.g., 24-48 hours post-transfection), treat the cells with various concentrations of this compound or DMSO (vehicle control) for a pre-determined time (e.g., 1-2 hours).
-
Add all-trans-retinol (e.g., 2-5 µM final concentration) to the cell culture medium and incubate for a specific period (e.g., 8 hours).
-
-
Extraction of Retinoids:
-
After incubation, harvest the cells and the culture medium.
-
Extract the retinoids from the cells and medium using a suitable organic solvent extraction method (e.g., methanol/hexane extraction).
-
-
HPLC Analysis:
-
Evaporate the organic solvent and reconstitute the retinoid extract in the HPLC mobile phase.
-
Analyze the samples by reverse-phase HPLC with UV detection to separate and quantify retinol, retinaldehyde, and retinoic acid.
-
-
Data Analysis:
-
Calculate the amount of retinaldehyde and retinoic acid produced in the HSD17B13-expressing cells treated with the inhibitor compared to the DMSO-treated control.
-
Determine the inhibitory effect of this compound on the retinol dehydrogenase activity of HSD17B13.
-
Conclusion
This compound is a potent inhibitor of HSD17B13. While its direct effect on retinol dehydrogenase activity requires further quantification, its low nanomolar to sub-micromolar IC50 against other substrates strongly suggests it will be an effective tool for studying the role of HSD17B13's retinol metabolizing function in both in vitro and cellular models. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the inhibitory potential of this compound and other novel compounds targeting this important enzyme in the context of liver disease research and drug development.
References
- 1. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-54: A Technical Guide to a Novel Inhibitor in the Context of Liver Fibrosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including fibrosis and cirrhosis. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. This technical guide provides an in-depth overview of Hsd17B13-IN-54, a novel inhibitor of HSD17B13, and explores its relevance to the core signaling pathways implicated in liver fibrosis.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of HSD17B13. Preclinical data for this compound and other notable HSD17B13 inhibitors are summarized below.
Quantitative Data for HSD17B13 Inhibitors
| Compound | Target | IC50 (Human) | IC50 (Mouse) | Substrate | Assay Type | Reference |
| This compound | HSD17B13 | ≤ 0.1 µM | Not Reported | Estradiol | Biochemical | [1] |
| BI-3231 | HSD17B13 | 1 nM | 13 nM | Not Reported | Biochemical | [2] |
| EP-036332 | HSD17B13 | 14 nM | 2.5 nM | Not Reported | Biochemical | [3] |
| EP-040081 | HSD17B13 | 79 nM | 74 nM | Not Reported | Biochemical | [4] |
Core Signaling Pathways in HSD17B13-Mediated Liver Fibrosis
The pathological role of HSD17B13 in liver fibrosis is thought to be mediated through several interconnected pathways. Inhibition of HSD17B13, therefore, represents a multi-pronged therapeutic strategy.
Retinol Metabolism
HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde[5][6]. In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a critical event, and retinoid metabolism is intricately linked to this process. Dysregulation of retinol metabolism can contribute to HSC activation and subsequent collagen deposition. By inhibiting HSD17B13, the conversion of retinol is reduced, which may help maintain HSC quiescence and prevent the progression of fibrosis.
Pyrimidine Catabolism
Recent studies have revealed a link between HSD17B13 and pyrimidine metabolism. A loss-of-function variant in HSD17B13 is associated with decreased pyrimidine catabolism[7][8][9]. In models of NAFLD, hepatic pyrimidine levels are depleted. Inhibition of pyrimidine catabolism has been shown to protect against liver fibrosis[7][8]. Therefore, inhibiting HSD17B13 may exert its anti-fibrotic effects by preserving the hepatic pyrimidine pool.
TGF-β1 Signaling
Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of liver fibrosis. Active HSD17B13 has been shown to upregulate TGF-β1, which in turn activates HSCs and promotes collagen synthesis[10]. Inhibition of HSD17B13 is expected to reduce TGF-β1 signaling, thereby attenuating the fibrogenic response.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compound (e.g., this compound)
-
Detection Reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well plates
-
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO and dispensed into the wells of a 384-well plate.
-
The substrate and cofactor are prepared in assay buffer and added to the wells.
-
The enzymatic reaction is initiated by the addition of recombinant HSD17B13 protein.
-
The plate is incubated at room temperature for a defined period (e.g., 1-2 hours).
-
The detection reagent is added to measure the amount of NADH produced (or consumed).
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based HSD17B13 Inhibition Assay
This assay measures the inhibition of HSD17B13 activity in a cellular context.
-
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium and supplements
-
Substrate: Estradiol
-
Test compound
-
Lysis buffer
-
Analytical system (e.g., LC-MS/MS) to measure substrate and product levels
-
-
Procedure:
-
HEK293-HSD17B13 cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration.
-
The substrate (estradiol) is added to the cells, and they are incubated for a further period.
-
The reaction is stopped, and the cells are lysed.
-
The concentrations of the substrate (estradiol) and the product (estrone) in the cell lysate are quantified by LC-MS/MS.
-
The percent inhibition is calculated, and IC50 values are determined.
-
In Vivo Murine Models of Liver Fibrosis
Animal models are crucial for evaluating the in vivo efficacy of HSD17B13 inhibitors.
-
Carbon Tetrachloride (CCl4)-Induced Fibrosis:
-
Model: CCl4 is a hepatotoxin that induces centrilobular necrosis and inflammation, leading to fibrosis upon chronic administration.
-
Procedure: Mice are treated with CCl4 (e.g., intraperitoneal injection) twice weekly for several weeks. The test compound is administered orally or via another appropriate route.
-
Endpoints: Liver tissue is collected for histological analysis (e.g., Sirius Red staining for collagen), and markers of liver injury (e.g., plasma ALT and AST) and fibrosis (e.g., hydroxyproline content, gene expression of pro-fibrotic markers like Col1a1 and α-SMA) are measured.
-
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)-Induced NASH and Fibrosis:
-
Model: This diet induces steatohepatitis and progressive fibrosis that closely mimics human NASH.
-
Procedure: Mice are fed the CDAA-HFD for an extended period (e.g., several weeks to months). The test compound is administered concurrently.
-
Endpoints: Similar to the CCl4 model, with a focus on histological scoring of steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score - NAS), as well as biochemical and molecular markers of fibrosis.
-
Experimental Workflow for HSD17B13 Inhibitor Evaluation
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of liver fibrosis. The therapeutic potential of HSD17B13 inhibition is underscored by its multifaceted mechanism of action, involving the modulation of retinol metabolism, pyrimidine catabolism, and pro-fibrotic TGF-β1 signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation HSD17B13 inhibitors as promising therapies for patients with chronic liver disease. Further preclinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Hsd17B13-IN-54 in Non-Alcoholic Steatohepatitis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis. It represents a significant unmet medical need as it can progress to cirrhosis, liver failure, and hepatocellular carcinoma. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for NASH. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and other chronic liver diseases. Hsd17B13-IN-54 is a potent inhibitor of HSD17B13 and is under investigation for its therapeutic potential in liver diseases, including NASH.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, and details experimental protocols for its evaluation in relevant NASH models.
This compound: A Potent Inhibitor of HSD17B13
This compound, also identified as Compound 158 in patent literature, is a small molecule inhibitor of HSD17B13.[1][2]
Biochemical Potency
The inhibitory activity of this compound has been determined in biochemical assays.
| Compound | Target | Assay Substrate | IC50 (μM) |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 |
Signaling Pathways and Mechanism of Action
The precise enzymatic function of HSD17B13 and the downstream consequences of its inhibition are still under active investigation. It is known to be a NAD+ dependent enzyme that metabolizes various bioactive lipids, including steroids and potentially leukotriene B4.[3] Inhibition of HSD17B13 is hypothesized to protect against liver injury and fibrosis. One proposed mechanism involves the regulation of pyrimidine catabolism, where HSD17B13 inhibition leads to a decrease in the breakdown of pyrimidines, which has been shown to be protective against liver fibrosis in preclinical models.[4][5] Another potential mechanism is the regulation of hepatic lipid metabolism through pathways such as the SREBP-1c/FAS signaling cascade.[6]
Experimental Protocols
The evaluation of this compound in NASH models involves a series of in vitro and in vivo experiments to determine its potency, selectivity, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
In Vitro Assays
1. HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 is incubated with a known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The formation of the product is monitored using a suitable detection method, such as mass spectrometry or a fluorescence-based assay.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular HSD17B13 Inhibition Assay
-
Objective: To assess the potency of this compound in a cellular context.
-
Methodology:
-
A human cell line stably overexpressing HSD17B13 (e.g., HEK293) is used.
-
Cells are treated with varying concentrations of this compound.
-
A substrate, such as estradiol, is added to the cell culture medium.
-
After incubation, the medium is collected, and the conversion of the substrate to its product is measured by mass spectrometry.
-
The cellular IC50 value is then determined.
-
In Vivo Models of NASH
1. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF) Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a diet-induced mouse model of NASH that recapitulates key features of the human disease, including steatosis, inflammation, and fibrosis.
-
Methodology:
-
Male C57BL/6J mice are fed a CDAAHF diet for a specified period (e.g., 8-12 weeks) to induce NASH.
-
A baseline group is fed a standard chow diet.
-
Following the induction period, mice are treated with this compound (e.g., daily oral gavage) or vehicle control for several weeks.
-
At the end of the treatment period, various endpoints are assessed:
-
Liver Histology: Livers are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined.
-
Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST) are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1) is quantified by qRT-PCR.
-
Lipid Analysis: Hepatic and plasma triglyceride and cholesterol levels are measured.
-
-
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NASH. The experimental protocols outlined in this guide provide a framework for the comprehensive preclinical evaluation of this compound and other HSD17B13 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in mitigating the progression of NASH.
References
- 1. enanta.com [enanta.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-54 as a chemical probe for HSD17B13 function
An In-Depth Technical Guide: Hsd17B13-IN-54 as a Chemical Probe for Hydroxysteroid 17-Beta Dehydrogenase 13 Function
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Primarily expressed in hepatocytes and localized to the surface of lipid droplets, HSD17B13's enzymatic activity is strongly linked to the progression of liver pathology.[1][2][3] Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development of steatohepatitis, fibrosis, and cirrhosis.[1][4][5] This has spurred the development of specific inhibitors to pharmacologically replicate this protective effect. This compound is a novel small molecule inhibitor of HSD17B13, designed to serve as a chemical probe to dissect the enzyme's function and validate its therapeutic potential. This document provides a comprehensive technical overview of HSD17B13, the properties of this compound, and the experimental protocols required for its characterization.
The Target: HSD17B13 Function and Disease Relevance
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1][2] Its expression is highly restricted to the liver.[1][6] Within hepatocytes, HSD17B13 is an ER-targeted protein that localizes to the surface of lipid droplets, a critical hub for lipid metabolism.[3][7][8]
The precise physiological substrate and function of HSD17B13 are still under investigation, but in vitro and cell-based assays have shown it possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[8][9] It is also reported to act on other substrates, including steroids and proinflammatory lipids like leukotriene B4.[1][8] The enzyme's role in liver disease is strongly supported by genetic evidence; a common splice variant (rs72613567) that leads to a loss of function is associated with a significantly reduced risk of NAFLD, alcoholic liver disease, and hepatocellular carcinoma.[3][4][10] Overexpression of HSD17B13 in the liver promotes lipid accumulation, while its inhibition or knockdown is protective against steatosis and fibrosis.[2][5][11] This makes HSD17B13 a high-interest target for drug development.
This compound: A Specific Chemical Probe
This compound (also referred to as Compound 158) is a potent inhibitor of HSD17B13.[12] It serves as a crucial tool for researchers to investigate the downstream effects of HSD17B13 inhibition in cellular and animal models of liver disease. While detailed public data on this compound is limited, this guide also incorporates data from BI-3231, a well-characterized public-domain chemical probe for HSD17B13, to provide a complete picture of the data required to validate such a tool.[13][14][15]
Data Presentation
The following tables summarize the known quantitative data for this compound and provide comparative data from the reference probe BI-3231.
Table 1: Physicochemical and In Vitro Properties of HSD17B13 Inhibitors
| Parameter | This compound | BI-3231 (Reference Probe) | Reference(s) |
| Target | Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) | [12][13] |
| CAS Number | 2770247-49-7 | Not specified in abstracts | [12] |
| Biochemical IC₅₀ | ≤ 0.1 µM (Substrate: Estradiol) | 11 ± 5 nM (Cellular) | [12][13] |
| Binding Constant (Ki) | Not Available | 0.7 ± 0.2 nM (Human) | [13][14] |
| Selectivity | Not Available | >10 µM vs HSD17B11 | [13][14] |
| Cellular Potency | Not Available | IC₅₀ = 11 ± 5 nM (HEK293 cells) | [13] |
Table 2: In Vivo Properties of HSD17B13 Inhibitor (BI-3231 as Reference)
No in vivo data is publicly available for this compound. The following data for BI-3231 illustrates key parameters for in vivo characterization.
| Parameter | BI-3231 (Mouse) | Reference(s) |
| Dosing Route | Intravenous (i.v.), Oral (p.o.), Subcutaneous (s.c.) | [13] |
| Dose | i.v.: 5 µM/kg; p.o.: 50 µM/kg; s.c.: 80 µM/kg | [13] |
| Pharmacokinetics | Rapid in vivo clearance | [13] |
| Tissue Distribution | Strong accumulation in liver compared to plasma | [14][16] |
| In Vivo Suitability | Requires multiple daily dosing or extended-release formulation for chronic studies | [13] |
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation of a chemical probe. The following protocols describe key experiments for characterizing an HSD17B13 inhibitor like this compound.
Protocol 1: HSD17B13 In Vitro Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein.
-
Substrate: Estradiol or Retinol.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test Compound (this compound) serially diluted in DMSO.
-
Detection Reagent capable of measuring NADH production (e.g., luminescence-based kit).[17]
-
384-well assay plates.
Method:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 enzyme in each well of a 384-well plate.
-
Add the test compound (this compound) at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced, which is proportional to enzyme activity.
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm the compound's ability to inhibit HSD17B13 within a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line) stably overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound (this compound).
-
Substrate (e.g., a cell-permeable retinol analog).
-
Lysis buffer.
-
LC-MS/MS system for metabolite quantification.
Method:
-
Plate the HSD17B13-overexpressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Add the substrate to the cells and incubate for a defined period (e.g., 4-6 hours) to allow for enzymatic conversion.
-
Wash the cells with PBS and then lyse them to release intracellular contents.
-
Analyze the cell lysates using LC-MS/MS to quantify the amount of substrate and its converted product (e.g., retinaldehyde).
-
Calculate the inhibition of substrate conversion at each compound concentration.
-
Determine the cellular IC₅₀ by plotting the percent inhibition against the compound concentration.
Protocol 3: In Vivo Efficacy Study in a Mouse Model of NASH
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of non-alcoholic steatohepatitis.
Materials:
-
C57BL/6J mice.
-
High-Fat Diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet to induce NASH.[11]
-
Test Compound (this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Equipment for blood collection and tissue harvesting.
-
Reagents for measuring serum ALT levels.
-
Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain).
Method:
-
Induce NASH in mice by feeding them a HFD or CDAA diet for 12-16 weeks.
-
Randomize mice into two groups: Vehicle control and this compound treatment.
-
Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitor body weight and general health throughout the study.
-
At the end of the treatment period, collect blood via cardiac puncture to measure serum Alanine Aminotransferase (ALT) levels as a biomarker for liver injury.
-
Euthanize the animals and harvest the livers. Weigh the livers and fix a portion in 10% neutral buffered formalin for histology.
-
Embed the fixed liver tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to quantify fibrosis.
-
Score the histology slides for NAFLD Activity Score (NAS) and fibrosis stage.
-
Statistically compare the treatment group to the vehicle group for all endpoints (serum ALT, liver weight, histology scores).
Conclusion
This compound represents a valuable chemical probe for elucidating the complex role of HSD17B13 in liver physiology and pathophysiology. Its potency as an inhibitor allows for the pharmacological interrogation of the HSD17B13 pathway. By employing rigorous experimental protocols for in vitro and in vivo characterization, researchers can use this compound to validate HSD17B13 as a therapeutic target and explore the downstream consequences of its inhibition. The continued study of such specific probes is critical for advancing the development of novel therapeutics for NAFLD, NASH, and other chronic liver diseases.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. HSD17B13 - Wikipedia [en.wikipedia.org]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. eubopen.org [eubopen.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
In-Depth Technical Guide: Hsd17B13-IN-54 and its Effects on Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to HSD17B13 and its Role in Hepatic Steatosis
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Its expression is upregulated in patients with NAFLD.[2] Overexpression of HSD17B13 in mouse liver promotes lipid accumulation, suggesting a direct role in the pathogenesis of hepatic steatosis.[2] The enzyme is involved in lipid metabolism and has been identified as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[3]
The transcription of HSD17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[4][5][6] LXRα and SREBP-1c are master regulators of hepatic lipogenesis, and their activation is associated with increased fatty acid and triglyceride synthesis.[5][7] This places HSD17B13 within a key signaling pathway that drives the accumulation of lipids in hepatocytes, a hallmark of hepatic steatosis.
Hsd17B13-IN-54: A Novel Inhibitor
This compound is a small molecule inhibitor of HSD17B13. While detailed preclinical data on its effects on hepatic steatosis are not extensively available in public literature, its biochemical potency has been established.
Quantitative Data for HSD17B13 Inhibitors
To provide a quantitative understanding of the potential of HSD17B13 inhibition, data from this compound and the well-characterized inhibitor BI-3231, as well as from shRNA-mediated knockdown studies, are summarized below.
| Parameter | Compound/Method | Value | Species/Cell Line | Assay | Reference |
| IC50 | This compound | ≤ 0.1 µM | Not Specified | Estradiol Substrate Inhibition | MedChemExpress |
| IC50 | BI-3231 | 1 nM | Human | Enzymatic Assay | Boehringer Ingelheim |
| IC50 | BI-3231 | 13 nM | Mouse | Enzymatic Assay | Boehringer Ingelheim |
| Triglyceride Accumulation | BI-3231 | Significantly decreased | Human HepG2 cells and primary mouse hepatocytes | Palmitic acid-induced lipotoxicity | [8][9] |
| Liver Triglycerides | shRNA knockdown of Hsd17b13 | 45% decrease | High-fat diet-fed mice | Biochemical analysis | [10][11] |
| Hepatic Steatosis | shRNA knockdown of Hsd17b13 | Markedly improved | High-fat diet-fed mice | Histological analysis (H&E staining) | [10][11] |
| Timp2 Expression (Fibrosis marker) | shRNA knockdown of Hsd17b13 | Significantly decreased | High-fat diet-fed mice | qRT-PCR | [10] |
| Cd36 Expression (Fatty acid translocase) | shRNA knockdown of Hsd17b13 | Inhibited HFD-induced increase | High-fat diet-fed mice | qRT-PCR | [10][11] |
Signaling Pathways and Experimental Workflows
HSD17B13 Upstream Regulatory Pathway
The expression of HSD17B13 is controlled by key regulators of lipid metabolism, LXRα and SREBP-1c. This pathway represents a critical node in the development of hepatic steatosis.
Proposed Mechanism of Action for HSD17B13 Inhibition in Hepatic Steatosis
Inhibition of HSD17B13 is hypothesized to reduce hepatic steatosis by interfering with lipid metabolism within the hepatocyte.
Experimental Workflow for Evaluating HSD17B13 Inhibitors In Vitro
A typical workflow to assess the efficacy of an HSD17B13 inhibitor in a cell-based model of hepatic steatosis.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Emerging Role of HSD17B13 Inhibition in Mitigating Liver Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of liver inflammation, fibrosis, and cirrhosis. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. While specific data on Hsd17B13-IN-54 is not publicly available, this technical guide consolidates preclinical data from representative HSD17B13 inhibitors to provide a comprehensive overview of their impact on liver inflammation and the methodologies used for their evaluation.
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent condition that can progress to nonalcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and fibrosis.[1] HSD17B13 is a hepatic enzyme implicated in the metabolism of steroids, bioactive lipids, and retinol.[2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3] The discovery that genetic variants leading to HSD17B13 inactivation are protective against the progression of chronic liver diseases has validated it as a promising therapeutic target.[4][5] Pharmacological inhibition of HSD17B13 is hypothesized to mimic this protective effect, offering a novel therapeutic strategy for NASH and other liver ailments.[4]
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize key quantitative data from preclinical studies of various HSD17B13 inhibitors, demonstrating their potency and effects on markers of liver injury and fibrosis.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay System |
| BI-3231 | human HSD17B13 | 1 | Enzymatic Assay |
| mouse HSD17B13 | 13 | Enzymatic Assay | |
| EP-036332 | human HSD17B13 | 14 | Biochemical Assay |
| mouse HSD17B13 | 2.5 | Biochemical Assay | |
| EP-040081 | human HSD17B13 | 79 | Biochemical Assay |
| mouse HSD17B13 | 74 | Biochemical Assay | |
| INI-822 | human HSD17B13 | low nM | Biochemical Assay |
Data compiled from multiple sources.[6][7][8][9]
Table 2: In Vivo and Ex Vivo Efficacy of Representative HSD17B13 Inhibitors
| Compound | Model System | Key Findings |
| INI-822 | Primary Human Liver-on-a-Chip | >40% decrease in fibrotic proteins (25 µM); Significant decrease in αSMA and Collagen Type 1 (1 and 5 µM) |
| INI-822 | CDAA-HFD Fed Rats | Dose-dependent decrease in plasma ALT; Dose-dependent increase in hepatic phosphatidylcholines |
| EP-036332 / EP-040081 | Concanavalin A-induced Liver Injury (Mouse) | Decreased plasma ALT and cytokines (TNF-α, IL-1β, CXCL9) |
| ARO-HSD (RNAi) | NASH Patients | Mean reduction in HSD17B13 mRNA of 84%; Mean reduction in ALT of 46% |
Data compiled from multiple sources.[3][8][9][10]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13.
-
Principle: The assay measures the conversion of a substrate (e.g., β-estradiol or leukotriene B4) by purified recombinant HSD17B13 in the presence of the cofactor NAD+. The formation of the product or the consumption of the cofactor is quantified.[11][12][13]
-
Protocol Outline:
-
Purified recombinant human or mouse HSD17B13 is incubated with the test compound at various concentrations.
-
A substrate mix containing β-estradiol and NAD+ is added to initiate the reaction.[12]
-
The reaction is allowed to proceed for a set time at room temperature.
-
The amount of NADH produced is quantified using a bioluminescent detection reagent (e.g., NAD(P)H-Glo™). The light signal is proportional to the amount of NADH, and therefore, the enzymatic activity.[12]
-
IC50 values are calculated from the dose-response curves.
-
References
- 1. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 2. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]
- 3. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 4. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 8. inipharm.com [inipharm.com]
- 9. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 10. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 11. enanta.com [enanta.com]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
Hsd17B13-IN-54: A Potential Therapeutic Advance in Alcoholic Liver Disease Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including alcoholic liver disease (ALD).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing alcoholic cirrhosis.[3][4] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. While specific preclinical data for Hsd17B13-IN-54 in the context of ALD is not yet publicly available, this guide synthesizes the current understanding of HSD17B13's role in ALD and provides a framework for evaluating the therapeutic potential of inhibitors like this compound. This document details the proposed mechanism of action, relevant preclinical data from analogous inhibitors, and comprehensive experimental protocols to facilitate further research in this promising area.
The Role of HSD17B13 in Alcoholic Liver Disease
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1][5] In the liver, HSD17B13 is localized to the surface of lipid droplets and its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD) and ALD.[5][6] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[7]
Human genetic studies have provided strong evidence for the role of HSD17B13 in the progression of ALD. A splice variant (rs72613567:TA) in the HSD17B13 gene, which leads to a loss of function, has been robustly associated with a reduced risk of ALD and its progression to cirrhosis and hepatocellular carcinoma.[3][8] This protective effect is thought to be mediated by a reduction in hepatic inflammation and fibrosis.[1] Consequently, pharmacological inhibition of HSD17B13 enzymatic activity is a promising therapeutic strategy for ALD.[2]
This compound and the Landscape of HSD17B13 Inhibitors
While detailed information specifically for this compound is not available in the public domain, the field of HSD17B13 inhibitor development is active. Several other small molecule inhibitors have been described in scientific literature and patents, providing a basis for understanding the potential properties of this class of compounds.[9][10]
Quantitative Data for Analogous HSD17B13 Inhibitors
The following table summarizes publicly available in vitro potency data for other known HSD17B13 inhibitors. This data is provided as a reference for the expected potency of selective inhibitors targeting HSD17B13.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1.4 (µM) | [11] |
| EP-036332 | Human HSD17B13 | In vitro | 14 | [12] |
| EP-036332 | Mouse HSD17B13 | In vitro | 2.5 | [12] |
| EP-040081 | Human HSD17B13 | In vitro | 79 | [12] |
| EP-040081 | Mouse HSD17B13 | In vitro | 74 | [12] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in ALD
The precise signaling pathway through which HSD17B13 contributes to ALD pathogenesis is still being elucidated. However, based on current knowledge, a proposed pathway involves its enzymatic activity on lipid droplets, influencing hepatic inflammation and fibrosis.
Caption: Proposed role of HSD17B13 in alcoholic liver disease progression.
Experimental Workflow for Evaluating HSD17B13 Inhibitors in an ALD Model
A typical preclinical workflow to assess the efficacy of an HSD17B13 inhibitor in a mouse model of ALD is outlined below.
Caption: Preclinical workflow for testing HSD17B13 inhibitors in an ALD mouse model.
Detailed Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring HSD17B13 enzymatic activity.[13][14]
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other test compounds)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
NADH detection kit (e.g., NAD-Glo™ Assay)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 10 µL of the test compound dilution.
-
Add 10 µL of a solution containing recombinant HSD17B13 (final concentration 50-100 nM), β-estradiol (final concentration 10-50 µM), and NAD+ (final concentration 500 µM) in Assay Buffer to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 20 µL of the NADH detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls and determine the IC50 value using a suitable curve-fitting software.
In Vivo Chronic-Plus-Binge Ethanol Feeding Mouse Model (NIAAA Model)
This protocol is based on the widely used National Institute on Alcohol Abuse and Alcoholism (NIAAA) model to induce alcoholic steatohepatitis.[15]
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of ALD.
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
Materials:
-
Lieber-DeCarli liquid diet (control and with 5% v/v ethanol)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
Procedure:
-
Acclimatize mice to the Lieber-DeCarli control liquid diet for 5 days.
-
For the next 10 days, feed the mice the Lieber-DeCarli liquid diet containing 5% (v/v) ethanol ad libitum. Control mice receive the isocaloric control diet.
-
Administer this compound or vehicle control to the ethanol-fed mice daily during the 10-day feeding period, at a predetermined dose.
-
On day 11, administer a single gavage of ethanol (5 g/kg body weight) to the ethanol-fed mice. Control mice receive an isocaloric maltose solution.
-
Euthanize the mice 9 hours after the gavage.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, triglycerides).
-
Perfuse the liver with PBS and collect liver tissue for histological analysis (H&E, Oil Red O), gene expression analysis (RT-qPCR for inflammatory and fibrotic markers), and protein analysis (Western blot for HSD17B13 and markers of fibrosis like α-SMA).
Conclusion and Future Directions
The genetic validation of HSD17B13 as a key player in the progression of alcoholic liver disease provides a strong rationale for the development of its inhibitors. While specific data on this compound is not yet in the public domain, the broader landscape of HSD17B13 inhibitor research suggests that this is a promising therapeutic strategy. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the potential of this compound and other inhibitors in this class for the treatment of ALD. Future research should focus on elucidating the detailed mechanism of action, conducting comprehensive preclinical efficacy and safety studies, and ultimately translating these findings into clinical applications for patients suffering from alcoholic liver disease.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. HSD17B13 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. Inhibiting HSD17B13 Expression: Ionis Pharmaceuticals' Patent for Treating Associated Diseases [pharmaceutical-technology.com]
- 10. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 13. academic.oup.com [academic.oup.com]
- 14. enanta.com [enanta.com]
- 15. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Substrate Landscape of HSD17B13: A Technical Guide Featuring Hsd17B13-IN-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target, particularly for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme is highly expressed in the liver and is implicated in the metabolism of a variety of substrates, including steroids, bioactive lipids, and retinoids.[1][2] Genetic studies have revealed that loss-of-function variants in HSD17B13 are protective against the progression of chronic liver diseases, fueling the development of potent and selective inhibitors to pharmacologically mimic this protective effect.[3] This guide provides an in-depth look at the substrate specificity of HSD17B13 and the use of the specific inhibitor, Hsd17B13-IN-54, in its characterization.
HSD17B13 Substrate Specificity
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is known to be an NAD+ dependent oxidoreductase.[4][5] While its precise physiological substrate is still a subject of ongoing research, in vitro studies have demonstrated its enzymatic activity towards a range of molecules:
-
Steroids: Estradiol is a commonly used substrate in biochemical assays to determine HSD17B13 activity and inhibition.[6][7]
-
Bioactive Lipids: Leukotriene B4 (LTB4), a pro-inflammatory mediator, has also been identified as a substrate, suggesting a role for HSD17B13 in inflammatory pathways.[2][7]
-
Retinoids: The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde, indicating a potential role in vitamin A metabolism.[8]
The diverse substrate profile of HSD17B13 suggests its involvement in multiple metabolic pathways within the liver, making the characterization of its substrate specificity crucial for understanding its role in disease and for the development of targeted therapies.
This compound: A Potent Inhibitor
This compound (also referred to as Compound 158) is a dichlorophenol-containing compound identified as a potent inhibitor of HSD17B13.[6] Its inhibitory activity has been quantified, providing a valuable tool for researchers to probe the function of HSD17B13.
Quantitative Data for this compound
| Compound | Target | Substrate | IC50 (μM) |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 |
| Data sourced from MedchemExpress and associated patent documentation.[6] |
Experimental Protocols
Characterizing the inhibitory potential of compounds like this compound requires robust and sensitive biochemical assays. Below is a detailed methodology for a representative in vitro enzyme inhibition assay.
In Vitro HSD17B13 Inhibition Assay (NADH Detection Method)
This protocol is based on the widely used NAD-Glo™ luminescence assay, which measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of its substrate.[4]
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound (or other test inhibitor)
-
Substrate: Estradiol (or Leukotriene B4, Retinol)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an IC50 determination would be from 100 μM down to 0.1 nM.
-
Assay Plate Preparation:
-
Add 1 μL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 20 μL of a solution containing the HSD17B13 enzyme (final concentration typically 50-100 nM) and NAD+ (final concentration typically 10-50 μM) in assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 20 μL of the substrate solution (e.g., estradiol, final concentration 10-50 μM) in assay buffer to each well to start the enzymatic reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection of NADH:
-
Add 40 μL of the NAD-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Experimental Workflow for HSD17B13 Inhibition Assay
Caption: Workflow for the in vitro HSD17B13 enzyme inhibition assay.
HSD17B13 Substrate Conversion and Inhibition
Caption: HSD17B13 catalyzes substrate oxidation and is blocked by this compound.
Conclusion
The exploration of HSD17B13's substrate specificity is a rapidly advancing field, with significant implications for the treatment of liver diseases. Potent and selective inhibitors like this compound are invaluable chemical tools for dissecting the enzyme's function and validating its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation of HSD17B13 and the discovery of novel therapeutics targeting this key enzyme in hepatic metabolism.
References
- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. enanta.com [enanta.com]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HSD17B13 Inhibition in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling target in the study of liver diseases. While genetic studies have robustly linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC), the precise role of its enzymatic activity in the context of liver cancer remains an area of active investigation. This technical guide focuses on the emerging role of HSD17B13 inhibitors, with a particular focus on the implications for hepatocellular carcinoma research and development. While various inhibitors are under investigation, this document will use the well-characterized chemical probe BI-3231 as a primary example to illustrate the principles of HSD17B13 inhibition, in the absence of specific published data on Hsd17B13-IN-54 in HCC.
HSD17B13: The Target and its Rationale in HCC
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids. Its localization to lipid droplets within hepatocytes positions it at a critical interface of lipid metabolism and cellular signaling.
Genetic evidence strongly supports a protective role for HSD17B13 inactivation in the liver. Multiple genome-wide association studies have identified a splice variant (rs72613567) in the HSD17B13 gene that leads to a loss of function. This variant is associated with a significantly lower risk of developing chronic liver diseases, including a reduced incidence of HCC.[1][2][3] This has led to the hypothesis that inhibiting the enzymatic activity of HSD17B13 could be a therapeutic strategy for preventing or treating liver diseases, including HCC.[4]
However, the role of HSD17B13 in established HCC is complex. Some studies have reported that lower HSD17B13 expression in peritumoral tissues is associated with worse recurrence-free survival and overall survival for HCC patients.[5][6] It has been suggested that HSD17B13 may inhibit HCC progression by inducing G1 phase cell cycle arrest.[5][6] This apparent contradiction highlights the need for further research to delineate the context-dependent functions of HSD17B13 in liver disease progression and carcinogenesis.
This compound and Other Small Molecule Inhibitors
This compound is described as a potent inhibitor of HSD17B13. While specific data on its use in hepatocellular carcinoma studies are not yet widely published, its existence points to the active development of small molecules to probe HSD17B13 function and explore its therapeutic potential.
Another notable small molecule inhibitor is BI-3231, a well-characterized, potent, and selective chemical probe for HSD17B13.[7][8] This compound serves as a valuable tool for elucidating the biological functions of HSD17B13.
Data Presentation: Inhibitor Properties
| Inhibitor | Target | IC50 | Notes |
| This compound | HSD17B13 | ≤ 0.1 µM (for estradiol) | Data from commercial supplier; suggested for research in liver diseases. |
| BI-3231 | human HSD17B13 | 1 nM | Potent and selective chemical probe; available for open science.[9][10] |
| mouse HSD17B13 | 13 nM | Shows cross-reactivity with the murine enzyme.[9] |
Signaling Pathways and Proposed Mechanisms of Action
The precise signaling pathways modulated by HSD17B13 in the context of HCC are still being elucidated. However, based on its known functions, several pathways are of interest. HSD17B13 is known to possess retinol dehydrogenase activity. Retinoids are crucial for regulating cell differentiation and proliferation, and their dysregulation is implicated in cancer.
Below is a diagram illustrating the proposed role of HSD17B13 in hepatocytes and the rationale for its inhibition.
Experimental Protocols
Detailed experimental protocols for the use of this compound in hepatocellular carcinoma are not yet available in peer-reviewed literature. However, based on standard preclinical drug evaluation and studies with similar compounds, a general workflow can be outlined.
In Vitro Evaluation of HSD17B13 Inhibitors in HCC Cell Lines
-
Cell Culture:
-
Culture human HCC cell lines (e.g., Huh7, HepG2, PLC/PRF/5) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assay (MTS/MTT):
-
Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat cells with increasing concentrations of the HSD17B13 inhibitor (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Add MTS or MTT reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance to determine cell viability and calculate the IC50 value.
-
-
Colony Formation Assay:
-
Seed a low density of HCC cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat with the HSD17B13 inhibitor at various concentrations for 10-14 days, replacing the medium with fresh inhibitor every 3-4 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to assess long-term anti-proliferative effects.
-
-
Cell Cycle Analysis:
-
Treat HCC cells with the HSD17B13 inhibitor for 24-48 hours.
-
Harvest, fix in ethanol, and stain with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry.
-
-
Western Blot Analysis:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against HSD17B13, cell cycle regulators (e.g., p21, p27), and apoptosis markers (e.g., cleaved PARP, caspase-3).
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Experimental Workflow Diagram
Future Directions and Conclusion
The inhibition of HSD17B13 represents a novel and genetically validated therapeutic strategy for chronic liver diseases. While the protective effect of HSD17B13 loss-of-function variants against HCC development is well-established, the role of HSD17B13 in established tumors requires further investigation to resolve the seemingly conflicting reports. The development of potent and selective inhibitors like this compound and the availability of chemical probes such as BI-3231 are crucial for these future studies.
Key research questions to be addressed include:
-
What is the precise enzymatic function of HSD17B13 in hepatocytes and how does it contribute to the pathogenesis of HCC?
-
Does the inhibition of HSD17B13 have a differential effect on early-stage versus late-stage HCC?
-
Can HSD17B13 inhibitors be used in combination with other therapies, such as immunotherapy or targeted agents, for the treatment of HCC?
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSD17B13 and other liver fat-modulating genes predict development of hepatocellular carcinoma among HCV-positive cirrhotics with and without viral clearance after DAA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 17-beta-hydroxysteroid dehydrogenase 13 inhibits the progression and recurrence of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
Understanding the Structural Biology of Hsd17B13-IN-54 Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in HSD17B13 are protective against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to modulate its enzymatic activity. This technical guide provides a comprehensive overview of the structural biology of HSD17B13, with a focus on the binding of the inhibitor Hsd17B13-IN-54. We will delve into the quantitative binding data, detailed experimental protocols for characterizing such interactions, and the signaling pathways influenced by HSD17B13 inhibition.
HSD17B13: Structure, Function, and Disease Relevance
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily, characterized by a conserved NAD(P)(H) binding motif (TGxxxGxG) and a catalytic motif (YxxxK)[1]. The enzyme is localized to the surface of lipid droplets within hepatocytes[1][2]. While its precise endogenous substrate is still under investigation, in vitro studies have shown that HSD17B13 can metabolize a range of substrates, including steroids, proinflammatory lipid mediators like leukotriene B4, and retinol[2][3]. The overexpression of HSD17B13 has been linked to an increase in the number and size of lipid droplets, suggesting a role in hepatic lipogenesis[2].
The discovery that a protein-truncating variant of HSD17B13 protects against chronic liver disease has highlighted its therapeutic potential[4]. Inhibition of HSD17B13 is therefore being pursued as a strategy to treat NAFLD and NASH.
Quantitative Analysis of Hsd17B13 Inhibitor Binding
The development of potent and selective inhibitors is a key focus of HSD17B13-targeted drug discovery. Several small molecule inhibitors have been identified, including this compound and BI-3231. The binding affinity of these compounds is a critical parameter for their characterization.
| Compound | Target | IC50 | Notes |
| This compound (Compound 158) | HSD17B13 | ≤ 0.1 μM | Substrate: Estradiol[5]. |
| BI-3231 | Human HSD17B13 | 1 nM | - |
| BI-3231 | Mouse HSD17B13 | 13 nM | - |
Table 1: Quantitative Binding Data for HSD17B13 Inhibitors
Experimental Protocols for Characterizing Inhibitor Binding
A variety of biophysical and biochemical assays are employed to characterize the interaction between HSD17B13 and its inhibitors.
HSD17B13 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HSD17B13.
Principle: The enzymatic reaction involves the conversion of a substrate (e.g., β-estradiol or leukotriene B4) to a product, with the concomitant reduction of NAD+ to NADH[4]. The amount of NADH produced can be quantified using a luciferase-based detection reagent (e.g., NADH-Glo™)[4][6].
Protocol Outline:
-
Reagents: Purified recombinant human HSD17B13 protein, NAD+ cofactor, substrate (e.g., β-estradiol), test inhibitor (this compound), and NADH detection reagent.
-
Procedure: a. A solution containing purified HSD17B13 enzyme, NAD+, and the substrate is prepared in a suitable buffer. b. The test inhibitor is added at varying concentrations. c. The reaction is incubated to allow for substrate conversion. d. The NADH detection reagent is added, and the resulting luminescence, which is proportional to the NADH concentration, is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is used to assess the direct binding of an inhibitor to the target protein.
Principle: The binding of a ligand, such as an inhibitor, often increases the thermal stability of a protein. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to unfolded proteins.
Protocol Outline:
-
Reagents: Purified HSD17B13 protein, test inhibitor, and a fluorescent dye (e.g., SYPRO Orange).
-
Procedure: a. The protein is mixed with the inhibitor at various concentrations in a buffered solution. b. The fluorescent dye is added to the mixture. c. The temperature of the solution is gradually increased in a real-time PCR instrument, and the fluorescence is monitored.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant increase in Tm in the presence of the inhibitor indicates direct binding. For example, the inhibitor BI-3231 showed a significant thermal stabilization of HSD17B13 in the presence of NAD+[7].
X-ray Crystallography
This technique provides high-resolution structural information about the protein-inhibitor complex.
Principle: X-ray crystallography determines the three-dimensional arrangement of atoms within a crystal. By co-crystallizing the target protein with the inhibitor, the precise binding mode and interactions can be visualized.
Protocol Outline:
-
Protein Expression and Purification: High-purity, homogenous HSD17B13 protein is required.
-
Crystallization: The protein is mixed with the inhibitor and a crystallization solution. The mixture is left to equilibrate, allowing crystals to form.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.
Crystal structures of HSD17B13 in complex with NAD+ and small molecule inhibitors have been reported, revealing key interactions within the active site[4][8][9]. These structures serve as a basis for the structure-based design of novel inhibitors[4].
HSD17B13 Signaling and Regulatory Pathways
HSD17B13 is implicated in several cellular pathways, primarily related to lipid metabolism and inflammation. Its inhibition is expected to modulate these pathways.
Regulation of HSD17B13 Expression
The expression of HSD17B13 is regulated by nuclear receptors involved in lipid metabolism.
Caption: Regulation of HSD17B13 expression by LXR-α and SREBP-1c.
Liver X receptor-α (LXR-α) induces the expression of HSD17B13 through the sterol regulatory element-binding protein-1c (SREBP-1c)[2]. HSD17B13, in turn, can promote the maturation of SREBP-1c, creating a positive feedback loop that may contribute to hepatic lipogenesis[2].
HSD17B13 and Inflammatory Signaling
Overexpression of HSD17B13 has been shown to influence inflammation-related signaling pathways.
Caption: HSD17B13's influence on inflammatory signaling pathways.
Studies have indicated that the overexpression of HSD17B13 can impact the NF-κB and MAPK signaling pathways, both of which are central to the inflammatory response in the liver[10].
HSD17B13-Mediated Leukocyte Adhesion
Recent research has uncovered a role for HSD17B13 in promoting leukocyte adhesion in chronic liver inflammation.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
The Impact of HSD17B13 Inhibition on Hepatocyte Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression. This has spurred the development of small molecule inhibitors, such as Hsd17B13-IN-54, to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of the current understanding of how HSD17B13 inhibition, exemplified by potent and selective inhibitors, is hypothesized to alter gene expression in hepatocytes. While specific quantitative transcriptomic data for this compound is not yet publicly available, this document synthesizes findings from related studies on HSD17B13 inhibition and knockdown to project the likely effects on hepatocyte gene expression. It also details relevant experimental protocols and visualizes key signaling pathways and workflows.
Introduction to HSD17B13 and its Role in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes[1]. Its expression is upregulated in the context of NAFLD, where it is thought to play a role in lipid metabolism[2]. The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, fatty acids, and bile acids[3][4]. The strong genetic evidence linking inactive forms of HSD17B13 to protection against liver fibrosis and inflammation has made it a prime target for therapeutic intervention[3][5].
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM for estradiol, a known substrate of the enzyme[6]. Due to the limited public data on this compound's specific effects on gene expression, this guide will also refer to data from other potent and selective HSD17B13 inhibitors, such as BI-3231, and findings from HSD17B13 knockdown studies to build a comprehensive picture.
Anticipated Effects of this compound on Hepatocyte Gene Expression
Based on preclinical studies of HSD17B13 inhibitors and knockdown models, the inhibition of HSD17B13 in hepatocytes is expected to lead to a gene expression profile that is protective against liver injury and fibrosis. While a comprehensive, quantitative list of differentially expressed genes is not yet available in the public domain, published findings suggest modulation of key pathways involved in inflammation, fibrosis, and cell death.
Qualitative Summary of Expected Gene Expression Changes
The following table summarizes the anticipated qualitative changes in the expression of key genes in hepatocytes following treatment with an HSD17B13 inhibitor like this compound, based on data from related compounds and knockdown studies.
| Gene Category | Gene | Anticipated Change in Expression | Rationale/Supporting Evidence |
| Fibrosis | COL1A1 | Decrease | Inhibition of HSD17B13 with small molecules has been shown to reduce COL1A1 mRNA levels in preclinical models of fibrosis[7][8]. |
| TGFB2 | Decrease | Preclinical studies with HSD17B13 inhibitors have demonstrated a reduction in the expression of the profibrotic cytokine TGFB2[7][8]. | |
| Immune Cell Activation | Cd69 | Decrease | Pharmacological inhibition of HSD17B13 has been shown to decrease markers of immune cell activation in in vivo models[9]. |
| S1pr4 | Decrease | Studies with HSD17B13 inhibitors have indicated a reduction in the expression of genes related to T cell activation[9]. | |
| Sphk1 | Decrease | HSD17B13 inhibition has been linked to the modulation of sphingolipid metabolism and associated signaling pathways[5][9]. | |
| Cell Death | Fasl | Decrease | Inhibition of HSD17B13 has been observed to reduce the expression of markers associated with apoptosis[9]. |
| Fas | Decrease | Pharmacological inhibition of HSD17B13 is associated with a decrease in the expression of cell death receptors[9]. |
Note: This table is a qualitative representation based on available data and further quantitative studies are required for confirmation.
Signaling Pathways Modulated by HSD17B13 Inhibition
The molecular mechanisms by which HSD17B13 influences hepatocyte function and how its inhibition confers protection are subjects of ongoing research. Current evidence points to its integration with key metabolic and inflammatory signaling pathways.
Upstream Regulation of HSD17B13 Expression
The expression of HSD17B13 itself is regulated by nuclear receptors that are central to lipid homeostasis.
Caption: Upstream regulation of HSD17B13 gene expression.
Studies have shown that Liver X Receptor alpha (LXRα), a key regulator of lipid metabolism, induces the expression of HSD17B13 through the sterol regulatory element-binding protein 1c (SREBP-1c)[10]. Conversely, peroxisome proliferator-activated receptor-alpha (PPARα), which promotes fatty acid oxidation, has been suggested to suppress HSD17B13 expression[3][4].
Downstream Effects of HSD17B13 Activity and Inhibition
HSD17B13 is localized to lipid droplets and its enzymatic activity is thought to influence the lipid composition of these organelles and potentially generate bioactive lipid mediators that can impact inflammatory and fibrotic signaling. Inhibition of HSD17B13 is therefore expected to alter these downstream pathways.
Caption: Hypothesized downstream effects of HSD17B13 inhibition.
Preclinical data suggests that inhibition of HSD17B13 leads to alterations in sphingolipid metabolism[5][9]. Sphingolipids are a class of lipids that can act as signaling molecules in various cellular processes, including inflammation and apoptosis. By modulating the levels of specific sphingolipid species, HSD17B13 inhibition may reduce the downstream activation of pro-inflammatory and pro-fibrotic pathways.
Experimental Protocols for Assessing the Effect of this compound on Hepatocyte Gene Expression
The following section outlines a detailed, albeit generalized, protocol for conducting a transcriptomic analysis of hepatocytes treated with an HSD17B13 inhibitor.
Cell Culture and Treatment
-
Cell Line: Primary human hepatocytes (PHHs) or human hepatoma cell lines such as HepG2 or Huh7 are suitable models. PHHs are considered the gold standard but exhibit greater donor-to-donor variability.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., Williams' E Medium for PHHs, DMEM for cell lines) supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to minimize solvent-induced effects.
-
Treatment: Cells should be seeded at an appropriate density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 μM) or a vehicle control (DMSO). A treatment duration of 24 to 48 hours is typically sufficient to observe changes in gene expression.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a TRIzol-based method followed by purification with a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Assessment: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with A260/A280 ratios between 1.8 and 2.0 indicating high purity. The integrity of the RNA is evaluated using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA (RIN score > 8).
RNA Sequencing (RNA-seq) and Data Analysis
-
Library Preparation: RNA-seq libraries are prepared from the high-quality RNA samples using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample for robust gene expression analysis.
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: The reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools such as featureCounts or RSEM.
-
Differential Expression Analysis: Differential gene expression between the this compound-treated and vehicle control groups is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by HSD17B13 inhibition.
-
Caption: Experimental workflow for transcriptomic analysis.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a promising therapeutic strategy for chronic liver diseases. While direct evidence of this compound's effect on the hepatocyte transcriptome is awaited, findings from related inhibitors and genetic knockdown studies strongly suggest a gene expression profile consistent with hepatoprotection. Future research should focus on generating and publishing comprehensive, quantitative transcriptomic and proteomic data for specific HSD17B13 inhibitors like this compound. This will be crucial for elucidating the precise molecular mechanisms of action, identifying robust biomarkers of target engagement and efficacy, and ultimately, advancing these promising therapeutics into clinical practice.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. enanta.com [enanta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 9. enanta.com [enanta.com]
- 10. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-54 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Hsd17B13-IN-54 is a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a key enzyme implicated in the progression of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of this compound and similar compounds against HSD17B13.
Introduction
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it an attractive therapeutic target.[4] this compound has been identified as an inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for the substrate estradiol.[5] This document outlines a representative in vitro assay protocol to determine the potency of this compound.
Data Presentation
Inhibitory Activity of this compound
| Compound | Target | Substrate | IC50 |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 μM[5] |
| Hsd17B13-IN-23 | HSD17B13 | Estradiol | < 0.1 μM[6] |
| Hsd17B13-IN-23 | HSD17B13 | Leukotriene B3 | < 1 μM[6] |
Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism. Its expression is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[7][8] Inhibition of HSD17B13 is a potential therapeutic strategy to mitigate the progression of NAFLD.
References
- 1. mdpi.com [mdpi.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes and Protocols for Hsd17B13-IN-54 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, making it an attractive therapeutic target for the development of novel inhibitors.[1][4] This document provides detailed protocols for the development of a cell-based assay to screen for and characterize inhibitors of HSD17B13, such as Hsd17B13-IN-54, using a luminescence-based detection method.
Signaling Pathway of HSD17B13 in Hepatocytes
HSD17B13 plays a significant role in hepatic lipid metabolism and inflammatory signaling. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1] Once expressed, HSD17B13 localizes to lipid droplets and catalyzes the conversion of various substrates, including retinol to retinaldehyde.[1] Furthermore, HSD17B13 activity has been linked to the upregulation of transforming growth factor-beta 1 (TGF-β1), which in turn can activate hepatic stellate cells, key mediators of liver fibrosis.[5][6]
Caption: HSD17B13 signaling cascade in hepatocytes.
Quantitative Data Summary
The following table summarizes the inhibitory potency of a known HSD17B13 inhibitor, BI-3231, which can be used as a reference compound in assay development.
| Compound | Assay Type | Cell Line | Substrate | IC50 | Reference |
| BI-3231 | Enzymatic | - | Estradiol | 1.4 ± 0.7 µM | [7] |
| BI-3231 | Enzymatic | - | Retinol | 2.4 ± 0.1 µM | [7] |
| BI-3231 | Cellular | Human | Estradiol | double-digit nM | [7] |
Experimental Protocols
Protocol 1: HSD17B13 Inhibition Assay Using Luminescence-Based NADH Detection
This protocol describes a cell-based assay to measure the inhibition of HSD17B13 by a test compound, such as this compound. The assay quantifies the amount of NADH produced by HSD17B13 enzymatic activity using a bioluminescent detection reagent.
Materials:
-
HEK293 cells
-
HSD17B13 expression plasmid (or empty vector control)
-
Lipofectamine 3000 or other suitable transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
96-well white, clear-bottom tissue culture plates
-
This compound or other test compounds
-
Reference inhibitor (e.g., BI-3231)
-
All-trans-retinol
-
NAD-Glo™ Assay kit (Promega) or similar NADH detection reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Transfection:
-
On the day of transfection, prepare DNA-lipid complexes in Opti-MEM according to the transfection reagent manufacturer's protocol. Transfect cells with either the HSD17B13 expression plasmid or an empty vector control.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference inhibitor in assay medium (e.g., DMEM).
-
Aspirate the culture medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition and Enzymatic Reaction:
-
NADH Detection:
-
Prepare the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from the empty vector control wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
The following diagram illustrates the workflow for the HSD17B13 cell-based inhibition assay.
Caption: HSD17B13 cell-based assay workflow.
Conclusion
The provided protocols and supporting information offer a comprehensive guide for establishing a robust cell-based assay to evaluate inhibitors of HSD17B13. This assay, centered on a luminescence-based detection of the co-factor NADH, provides a sensitive and high-throughput compatible method for screening and characterizing potential therapeutic agents targeting HSD17B13 for the treatment of chronic liver diseases. Careful optimization of cell density, transfection efficiency, substrate concentration, and incubation times will be crucial for achieving reliable and reproducible results.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13-IN-54 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][3] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments for liver disorders. Hsd17B13-IN-54 is an inhibitor of HSD17B13, showing potent activity in biochemical assays.[4] These application notes provide detailed protocols for the use of this compound and other inhibitors in high-throughput screening (HTS) to identify and characterize novel HSD17B13 inhibitors.
Mechanism of Action of HSD17B13
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[2] Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][2] The enzyme is localized to the surface of lipid droplets within hepatocytes and is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] By inhibiting HSD17B13, compounds like this compound are expected to modulate lipid metabolism and reduce the progression of liver disease.
Quantitative Data of HSD17B13 Inhibitors
The following table summarizes the inhibitory potency of this compound and other reported compounds against HSD17B13. This data is essential for selecting appropriate positive controls and for comparing the potency of newly identified inhibitors.
| Compound | Target | Substrate | IC50 | Assay Type | Reference |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 µM | Biochemical | [4] |
| BI-3231 | Human HSD17B13 | Estradiol | 0.004 µM | Biochemical | [5] |
| BI-3231 | Mouse HSD17B13 | Estradiol | 0.015 µM | Biochemical | [5] |
| Compound 1 | Human HSD17B13 | Estradiol | 1.4 ± 0.7 µM | Biochemical | [5] |
| Compound 1 | Human HSD17B13 | Retinol | 2.4 ± 0.1 µM | Biochemical | [5] |
Experimental Protocols for High-Throughput Screening
Several HTS-compatible assays have been developed to identify and characterize HSD17B13 inhibitors. These include luminescence-based assays to detect NADH production and mass spectrometry-based assays to directly measure substrate conversion.
Protocol 1: NAD-Glo™ Luminescence-Based HTS Assay
This protocol is adapted from methods used in the discovery of HSD17B13 inhibitors.[6] It relies on the detection of NADH produced during the enzymatic reaction.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other known inhibitor as a positive control)
-
Estradiol (or other suitable substrate like Leukotriene B4)
-
NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Acoustic liquid handler (optional, for compound dispensing)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler or manual pipetting, dispense test compounds and controls (this compound and DMSO) into a 384-well plate.
-
Enzyme Preparation: Prepare a solution of recombinant HSD17B13 in assay buffer to a final concentration of 50-100 nM.
-
Substrate and Cofactor Preparation: Prepare a solution of the substrate (e.g., 10-50 µM Estradiol) and NAD+ in assay buffer.
-
Enzyme Addition: Add the HSD17B13 solution to the compound-containing plates and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate/NAD+ solution to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature.
-
NADH Detection: Add the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Signal Measurement: Incubate for a further 30-60 minutes to allow the luminescent signal to develop, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
Protocol 2: RapidFire Mass Spectrometry (RF-MS) HTS Assay
This protocol provides a label-free method to directly quantify the substrate and product of the HSD17B13 reaction, offering high accuracy and reduced interference from fluorescent compounds.[6][7]
Materials:
-
Same as Protocol 1, excluding the NAD-Glo™ Assay Kit.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
RapidFire High-Throughput Mass Spectrometry System.
Procedure:
-
Compound Plating, Enzyme Preparation, Substrate/Cofactor Preparation, Enzyme Addition, Reaction Initiation, and Reaction Incubation: Follow steps 1-6 from Protocol 1.
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution.
-
Sample Analysis by RF-MS:
-
Aspirate the quenched reaction mixture onto a solid-phase extraction (SPE) cartridge to remove salts and proteins.
-
Wash the cartridge.
-
Elute the analytes (substrate and product) directly into the mass spectrometer.
-
Detect and quantify the substrate and product based on their mass-to-charge ratios.
-
-
Data Analysis: Calculate the percent conversion of substrate to product for each reaction. Determine the percent inhibition by comparing the conversion in the presence of test compounds to the DMSO control.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers and drug discovery professionals to establish robust high-throughput screening assays for the identification and characterization of novel HSD17B13 inhibitors. The use of well-characterized inhibitors like this compound as controls will ensure the quality and reliability of the screening data. These efforts will facilitate the discovery of new therapeutic agents for the treatment of NAFLD and other chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Studying HSD17B13 in Humanized Mouse Models using Hsd17B13-IN-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[2] Inhibition of HSD17B13 enzymatic activity is hypothesized to mimic the protective phenotype observed in individuals with loss-of-function variants.
Hsd17B13-IN-54 is a potent and selective small molecule inhibitor of HSD17B13, with a reported IC50 of ≤ 0.1 μM for estradiol. Its development provides a critical tool for the pharmacological interrogation of HSD17B13 function in preclinical models. A significant challenge in translating basic research findings into clinical applications is the observed inter-species differences in HSD17B13 function, with conventional knockout mouse models not fully recapitulating the human phenotype.[4] To address this, humanized mouse models, such as the H11-Alb-hHSD17B13 mouse, which specifically express human HSD17B13 in the liver, have been developed and are essential for the preclinical evaluation of HSD17B13 inhibitors.
These application notes provide a comprehensive guide for utilizing this compound in the H11-Alb-hHSD17B13 humanized mouse model to investigate the therapeutic potential of HSD17B13 inhibition in the context of liver disease.
HSD17B13 Signaling and Pathophysiological Role in Liver Disease
HSD17B13 is implicated in several pathways contributing to the pathogenesis of chronic liver disease. Its precise molecular function is still under investigation, but it is known to be involved in lipid and retinol metabolism.[3] Dysregulation of these processes within hepatocytes can lead to lipotoxicity, inflammation, and fibrosis, the hallmarks of NASH. The inhibition of HSD17B13 is expected to modulate these pathological pathways, thereby ameliorating liver injury.
Caption: Putative role of HSD17B13 in liver pathophysiology and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from in vivo studies using a potent HSD17B13 inhibitor in a humanized mouse model of NASH. Note that specific data for this compound is not yet publicly available; therefore, these tables are illustrative based on preclinical data from other selective HSD17B13 inhibitors such as BI-3231 and EP-037429.[5][6][7]
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Substrate |
| This compound | hHSD17B13 | ≤ 100 | Estradiol |
| BI-3231 | hHSD17B13 | 1 | Estradiol |
| BI-3231 | mHSD17B13 | 13 | Estradiol |
| EP-036332 | hHSD17B13 | 14 | Leukotriene B4 |
| EP-036332 | mHSD17B13 | 2.5 | Leukotriene B4 |
Table 2: Illustrative In Vivo Efficacy of an HSD17B13 Inhibitor in a NASH Humanized Mouse Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
| Vehicle Control | - | 250 ± 45 | 310 ± 50 | 150 ± 25 | 5.8 ± 0.7 | 2.5 ± 0.5 |
| HSD17B13 Inhibitor | 30 | 180 ± 30 | 220 ± 40 | 110 ± 20 | 4.2 ± 0.6 | 1.8 ± 0.4 * |
| HSD17B13 Inhibitor | 100 | 120 ± 25 | 150 ± 35 | 80 ± 15 | 3.1 ± 0.5 | 1.2 ± 0.3 |
*Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p < 0.05, **p < 0.01. Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in the H11-Alb-hHSD17B13 humanized mouse model of NASH.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study of an HSD17B13 inhibitor.
Protocol 1: Induction of NASH in H11-Alb-hHSD17B13 Mice
Objective: To induce a NASH phenotype in H11-Alb-hHSD17B13 humanized mice.
Materials:
-
H11-Alb-hHSD17B13 mice (e.g., from Cyagen)
-
High-fat, high-fructose diet (e.g., D12492 with 30% fructose in drinking water)
-
Standard chow diet
-
Animal housing with controlled temperature, humidity, and light/dark cycle
Procedure:
-
Acclimatize male H11-Alb-hHSD17B13 mice (8-10 weeks old) for at least one week under standard housing conditions with ad libitum access to standard chow and water.
-
After acclimatization, switch the diet of the experimental group to a high-fat, high-fructose diet. A control group should be maintained on a standard chow diet.
-
Continue the diet for 16-24 weeks to induce a robust NASH phenotype, including steatosis, inflammation, and fibrosis.
-
Monitor body weight and food/water consumption weekly.
Protocol 2: Administration of this compound
Objective: To administer this compound to NASH-induced H11-Alb-hHSD17B13 mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 and 100 mg/kg dosing at 10 mL/kg).
-
At the end of the NASH induction period, randomly assign mice to treatment groups (Vehicle, this compound low dose, this compound high dose).
-
Administer the assigned treatment via oral gavage twice daily (BID) for a period of 4-8 weeks.
-
Ensure proper gavage technique to minimize stress and prevent injury to the animals.
Protocol 3: Assessment of Liver Injury and Function
Objective: To evaluate the effect of this compound on markers of liver injury and function.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ALT and AST assay kits
-
Plate reader
Procedure:
-
At the end of the treatment period, collect blood from the mice via cardiac puncture under terminal anesthesia.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Measure plasma ALT and AST levels using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the enzyme activities.
Protocol 4: Histopathological Analysis of Liver Tissue
Objective: To assess the impact of this compound on liver histology, including steatosis, inflammation, and fibrosis.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Microscope
Procedure:
-
After blood collection, perfuse the liver with PBS and excise a portion of the liver.
-
Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness.
-
Stain sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain separate sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Score the stained sections for NAFLD Activity Score (NAS) and fibrosis stage by a blinded pathologist.
Protocol 5: Gene Expression Analysis in Liver Tissue
Objective: To determine the effect of this compound on the expression of genes involved in inflammation and fibrosis.
Materials:
-
RNase-free tubes and reagents
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., Col1a1, Timp1, Acta2, Tnf-α, Il-6) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Snap-freeze a portion of the excised liver in liquid nitrogen and store at -80°C.
-
Extract total RNA from the liver tissue using an appropriate RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using specific primers for the genes of interest.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
The availability of the this compound inhibitor and the H11-Alb-hHSD17B13 humanized mouse model provides a robust platform for the preclinical evaluation of HSD17B13 as a therapeutic target for chronic liver diseases. The protocols outlined in these application notes offer a comprehensive framework for conducting in vivo efficacy studies, from disease induction to multi-faceted endpoint analysis. Careful execution of these experiments will be critical in elucidating the therapeutic potential of HSD17B13 inhibition and advancing the development of novel treatments for NAFLD and NASH.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
Hsd17B13-IN-54 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence from human genetic studies has identified HSD17B13 as a potential therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][4] HSD17B13 is believed to play a role in lipid metabolism within hepatocytes.[5][6][7] Inhibition of HSD17B13 is a promising strategy for the treatment of these chronic liver diseases.
Hsd17B13-IN-54 is a small molecule inhibitor of HSD17B13. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays. Due to the limited public information on this compound, the following data and protocols are based on the characteristics of similar HSD17B13 inhibitors, such as HSD17B13-IN-2. Researchers should use this information as a guideline and perform their own validation.
Quantitative Data Summary
The solubility of small molecule inhibitors is critical for accurate and reproducible experimental results. The following tables summarize the solubility of a representative HSD17B13 inhibitor, HSD17B13-IN-2, in various solvents. This information can be used as a starting point for the preparation of this compound solutions.
Table 1: Solubility of HSD17B13-IN-2 in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 255.49 | Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[8] |
Table 2: Formulations for In Vitro and In Vivo Studies (HSD17B13-IN-2)
| Protocol | Formulation | Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) | Clear solution[8] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) | Clear solution[8] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) | Clear solution[8] |
Experimental Protocols
Preparation of Stock Solutions
The following protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). It is recommended to use freshly opened DMSO to minimize water content, which can affect solubility.[8]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle heating may also aid dissolution, but care should be taken to avoid degradation of the compound.[8]
-
-
Sterilization: If required for your cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For HSD17B13-IN-2, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month.[8]
-
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound DMSO stock solution
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw the this compound DMSO stock solution at room temperature.
-
Serial Dilutions (if necessary): Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Preparation of Final Working Solution:
-
Add the appropriate volume of the stock or diluted solution to the pre-warmed complete cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow for this compound Cell-Based Assays
Caption: Workflow for preparing and using this compound in cell-based experiments.
Simplified Signaling Pathway of HSD17B13 in NAFLD Pathogenesis
Caption: HSD17B13's role in lipid metabolism and the inhibitory action of this compound.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. uniprot.org [uniprot.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note and Protocol for Western Blot Analysis of HSD17B13 using Hsd17B13-IN-54
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic variations in HSD17B13 that result in a loss of function have been associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[2][4][5] This has positioned HSD17B13 as a promising therapeutic target for these conditions.[3][4][6] Hsd17B13-IN-54 is an inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[7] This document provides a detailed protocol for the Western blot analysis of HSD17B13 protein expression and the use of this compound to investigate its inhibitory effects in a cellular context.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | [7] |
| IC50 | ≤ 0.1 μM for estradiol | [7] |
| Molecular Formula | C₂₄H₁₉Cl₂F₂N₃O₄ | [7] |
| Molecular Weight | 522.34 g/mol | [7] |
| Applications | Research on liver diseases, metabolic diseases, cardiovascular diseases | [7] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host Species | Application | Recommended Dilution | Supplier Example |
| Anti-HSD17B13 | Rabbit | WB, IHC-P | 1:1000 - 1:5000 | Abcam (ab316153) |
| Anti-Vinculin (Loading Control) | Mouse | WB | 1:10000 | Sigma-Aldrich |
| Anti-GAPDH (Loading Control) | Rabbit | WB | 1:5000 | Cell Signaling Technology |
| HRP-conjugated Anti-Rabbit IgG | Goat | WB | 1:5000 - 1:10000 | Bio-Rad |
| HRP-conjugated Anti-Mouse IgG | Goat | WB | 1:5000 - 1:10000 | Bio-Rad |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSD17B13 Expression
This protocol outlines the steps for detecting HSD17B13 protein levels in cell lysates.
Materials and Reagents:
-
Cells expressing HSD17B13 (e.g., HepG2, Huh7, or transfected HEK293 cells)
-
This compound (MedChemExpress)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-HSD17B13
-
Loading control primary antibody: Anti-Vinculin or Anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Step-by-Step Procedure:
-
Cell Culture and Treatment with this compound:
-
Culture cells to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and incubate on ice for 15 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSD17B13 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HSD17B13 signal to the loading control (e.g., Vinculin or GAPDH).
-
Mandatory Visualization
References
- 1. escholarship.org [escholarship.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. origene.com [origene.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13-IN-54 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][3] This has identified HSD17B13 as a promising therapeutic target for liver diseases. Hsd17B13-IN-54 is a small molecule inhibitor of HSD17B13 with a reported IC50 of ≤ 0.1 μM for estradiol, a known substrate of the enzyme.[4] These application notes provide detailed protocols for the use of this compound in primary hepatocyte cultures to investigate its effects on key cellular processes relevant to liver disease.
Signaling Pathway and Experimental Rationale
HSD17B13 is involved in lipid and retinol metabolism within hepatocytes. Its expression is induced by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key regulators of lipogenesis.[2] HSD17B13's enzymatic activity is thought to contribute to the pathophysiology of NAFLD. Furthermore, HSD17B13 activity in hepatocytes can lead to the production of signaling molecules, such as transforming growth factor-beta 1 (TGF-β1), which can activate hepatic stellate cells (HSCs), promoting liver fibrosis.[5][6]
By inhibiting HSD17B13 with this compound, researchers can investigate the downstream consequences of blocking this enzyme's activity in a physiologically relevant cell model. Key experimental readouts include the assessment of intracellular lipid accumulation, cell viability, and the secretion of pro-inflammatory and pro-fibrotic mediators.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from treating primary hepatocytes with this compound. The data presented are illustrative and should be determined experimentally.
Table 1: Dose-Response of this compound on HSD17B13 Enzymatic Activity
| Concentration (µM) | % Inhibition of Retinol Dehydrogenase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5 |
| 0.01 | 15 ± 7 |
| 0.1 | 55 ± 10 |
| 1 | 85 ± 8 |
| 10 | 98 ± 3 |
Table 2: Effect of this compound on Oleic Acid-Induced Triglyceride Accumulation
| Treatment | Intracellular Triglyceride Content (µg/mg protein) (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.1 |
| Oleic Acid (100 µM) | 25.8 ± 3.5 |
| Oleic Acid + this compound (1 µM) | 12.4 ± 2.1 |
Table 3: Cytotoxicity of this compound in Primary Hepatocytes
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4 |
| 1 | 98 ± 5 |
| 10 | 95 ± 6 |
| 50 | 88 ± 9 |
| 100 | 75 ± 12 |
Table 4: Effect of this compound on TGF-β1 Secretion
| Treatment | TGF-β1 Concentration in Media (pg/mL) (Mean ± SD) |
| Vehicle Control | 35 ± 8 |
| Lipotoxicity Inducer (e.g., Palmitate) | 150 ± 22 |
| Lipotoxicity Inducer + this compound (1 µM) | 75 ± 15 |
Experimental Protocols
Protocol 1: Culturing Primary Human Hepatocytes
This protocol is a general guideline and should be adapted based on the supplier's recommendations for the specific lot of cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (pre-warmed to 37°C)
-
Hepatocyte maintenance medium (pre-warmed to 37°C)
-
Collagen-coated cell culture plates
-
Sterile conical tubes
-
Water bath (37°C)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the viable hepatocytes.
-
Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After 4-6 hours, or once cells have attached, replace the plating medium with pre-warmed hepatocyte maintenance medium.
-
Change the medium every 24-48 hours.
Protocol 2: Treatment of Primary Hepatocytes with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Hepatocyte maintenance medium
-
Cultured primary hepatocytes (from Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the this compound stock solution in hepatocyte maintenance medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the optimal concentration.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) must be included.
-
Aspirate the old medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
If modeling a disease state, co-treatment with a lipotoxic agent (e.g., oleic acid, palmitic acid) or an inflammatory stimulus can be performed.[7]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, collect the cell culture supernatant for analysis of secreted factors and lyse the cells for intracellular analysis.
Protocol 3: Assessment of Intracellular Triglyceride Accumulation
Materials:
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
After treatment with this compound, wash the hepatocyte monolayer with PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Quantify the total protein concentration in the cell lysates.
-
Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration for each sample.
Protocol 4: Cytotoxicity Assay
Materials:
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH release assay)
-
Multi-well plate reader
Procedure:
-
Culture and treat primary hepatocytes with a range of this compound concentrations in a 96-well plate format.
-
At the end of the treatment period, perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 5: Quantification of Secreted TGF-β1
Materials:
-
Human TGF-β1 ELISA kit
-
Cell culture supernatant collected from treated hepatocytes
Procedure:
-
Centrifuge the collected cell culture supernatant to remove any cellular debris.
-
Perform the TGF-β1 ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of TGF-β1 in each sample based on a standard curve.
Troubleshooting
-
Low cell viability after thawing: Minimize the time between thawing and plating. Handle cells gently to avoid mechanical stress. Ensure all media are pre-warmed.
-
Poor cell attachment: Confirm that the culture plates are properly coated with collagen. Seed cells at the recommended density.
-
Inconsistent results: Primary hepatocytes can have donor-to-donor variability. Use cells from the same donor for a set of experiments. Ensure consistent timing and technique for all steps.
-
Inhibitor precipitation: Ensure the final DMSO concentration is low and that the inhibitor is fully dissolved in the stock solution before further dilution in aqueous media.
Conclusion
These application notes and protocols provide a framework for utilizing this compound in primary hepatocyte culture to investigate its therapeutic potential for liver diseases. By assessing its impact on lipid metabolism, cell health, and key signaling pathways, researchers can further elucidate the role of HSD17B13 in liver pathophysiology and evaluate the efficacy of its inhibition. It is recommended to optimize the provided protocols for specific experimental conditions and primary hepatocyte lots.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hsd17B13-IN-54 in Organ-on-a-Chip Liver Models
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Increased hepatic expression of HSD17B13 is associated with the progression of NAFLD.[1][2][3] Conversely, loss-of-function genetic variants in HSD17B13 are linked to a reduced risk of chronic liver diseases, highlighting it as a promising therapeutic target.[1][4] Hsd17B13-IN-54 is a potent and selective small molecule inhibitor of HSD17B13, designed to reduce the enzymatic activity of HSD17B13 and mitigate the progression of NAFLD.
Organ-on-a-chip (OOC) liver models are advanced in vitro systems that recapitulate the complex microenvironment of the human liver, including its 3D architecture and fluid flow.[5][6] These models offer a more physiologically relevant platform for studying disease pathogenesis and drug efficacy compared to traditional 2D cell cultures.[5][6] This document provides detailed application notes and protocols for the use of this compound in a liver-on-a-chip model of NAFLD.
Therapeutic Rationale
The therapeutic strategy for this compound is based on the hypothesis that inhibiting HSD17B13 will reduce lipid accumulation and inflammation in hepatocytes, thereby halting or reversing the progression of NAFLD. HSD17B13 is involved in lipid and retinol metabolism, and its inhibition is expected to modulate these pathways to a less steatotic phenotype.[1]
Application in Organ-on-a-Chip Liver Models
The use of a liver-on-a-chip model provides a unique opportunity to study the effects of this compound in a human-relevant system that mimics the liver microenvironment. This allows for the investigation of the compound's efficacy in a disease-relevant context, as well as the assessment of its potential toxicity.
Data Presentation
The following table summarizes hypothetical quantitative data for the efficacy of this compound in a liver-on-a-chip model of NAFLD.
| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |
| Intracellular Lipid Accumulation (Normalized Fluorescence) | 1.0 ± 0.1 | 0.6 ± 0.08 | 0.3 ± 0.05 |
| Cell Viability (% of Control) | 100 ± 5 | 98 ± 4 | 95 ± 6 |
| HSD17B13 mRNA Expression (Fold Change) | 1.0 ± 0.2 | 0.9 ± 0.15 | 0.85 ± 0.1 |
| TNF-α Secretion (pg/mL) | 150 ± 20 | 100 ± 15 | 60 ± 10 |
| Alanine Aminotransferase (ALT) Activity (U/L) | 80 ± 10 | 50 ± 8 | 30 ± 5 |
Experimental Protocols
I. Establishment of a Liver-on-a-Chip Model
This protocol describes the establishment of a monoculture of primary human hepatocytes in a commercially available organ-on-a-chip platform.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Extracellular matrix (ECM) solution (e.g., Collagen I)
-
Organ-on-a-chip plate and perfusion system
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Chip Preparation:
-
Prepare the organ-on-a-chip plate according to the manufacturer's instructions. This typically involves coating the cell culture channels with an ECM solution to promote cell attachment.
-
Incubate the coated chip at 37°C for at least 1 hour.
-
-
Cell Seeding:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Resuspend the hepatocytes in hepatocyte culture medium at a concentration of 5-10 x 10^6 cells/mL.
-
Carefully inject the cell suspension into the cell culture channels of the chip.
-
Allow the cells to attach for 2-4 hours in the incubator.
-
-
Initiation of Perfusion:
-
After cell attachment, connect the chip to the perfusion system.
-
Start the flow of hepatocyte culture medium at a low shear stress rate (e.g., 1-5 dyn/cm²).
-
Culture the cells under continuous perfusion for 3-5 days to allow for the formation of a stable liver tissue construct.
-
II. Induction of a NAFLD Phenotype
This protocol describes the induction of a steatotic phenotype in the established liver-on-a-chip model.
Materials:
-
Established liver-on-a-chip model
-
Hepatocyte culture medium
-
Free fatty acid (FFA) solution (e.g., a mixture of oleic and palmitic acids complexed to bovine serum albumin)
Procedure:
-
Prepare a stock solution of FFAs in hepatocyte culture medium. A common concentration is a 2:1 molar ratio of oleic acid to palmitic acid at a final concentration of 1 mM.
-
Replace the normal hepatocyte culture medium in the perfusion system with the FFA-containing medium.
-
Continue to perfuse the liver-on-a-chip model with the FFA-containing medium for 48-72 hours to induce lipid accumulation.
III. Treatment with this compound
This protocol describes the treatment of the NAFLD liver-on-a-chip model with this compound.
Materials:
-
NAFLD liver-on-a-chip model
-
This compound stock solution (in DMSO)
-
FFA-containing hepatocyte culture medium
Procedure:
-
Prepare working solutions of this compound in FFA-containing hepatocyte culture medium at the desired concentrations (e.g., 1 µM and 10 µM). Include a vehicle control with the same concentration of DMSO.
-
Replace the medium in the perfusion system with the this compound or vehicle control solutions.
-
Treat the liver-on-a-chip models for 24-48 hours.
IV. Downstream Analysis
A. Cytotoxicity Assay
This protocol describes the assessment of cell viability using a lactate dehydrogenase (LDH) assay.
Materials:
-
Treated liver-on-a-chip models
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Collect the effluent medium from the organ-on-a-chip at the end of the treatment period.
-
Perform the LDH assay on the collected medium according to the manufacturer's instructions.[7]
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
B. Lipid Accumulation Assay
This protocol describes the quantification of intracellular lipid accumulation using a fluorescent dye.
Materials:
-
Treated liver-on-a-chip models
-
Nile Red or BODIPY 493/503 staining solution
-
Fluorescence microscope or high-content imaging system
Procedure:
-
At the end of the treatment, fix the cells within the chip using a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with a lipophilic fluorescent dye such as Nile Red or BODIPY 493/503.
-
Acquire fluorescent images using a microscope or a high-content imaging system.
-
Quantify the fluorescence intensity to determine the extent of lipid accumulation.
C. Gene Expression Analysis
This protocol describes the analysis of gene expression changes using quantitative real-time PCR (qRT-PCR).
Materials:
-
Treated liver-on-a-chip models
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix and primers for HSD17B13 and housekeeping genes (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Lyse the cells directly within the chip and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for HSD17B13 and a housekeeping gene.
-
Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a liver-on-a-chip model.
Caption: Logical diagram illustrating the cause-and-effect of this compound treatment.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Liver-on-a-Chip Models of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Nonalcoholic Fatty Liver Disease in a Liver-on-a-Chip Microfluidic Device | PLOS One [journals.plos.org]
- 7. emulatebio.com [emulatebio.com]
Hsd17B13-IN-54: A Potent and Selective Inhibitor for Assessing Retinol Dehydrogenase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence highlights its role as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[3] This enzymatic activity positions HSD17B13 as a key player in hepatic retinoid metabolism, which is often dysregulated in chronic liver diseases.[1][3] Notably, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and hepatocellular carcinoma, suggesting that inhibition of HSD17B13 may be a promising therapeutic strategy.[2][4]
Hsd17B13-IN-54 is a potent and selective small molecule inhibitor of HSD17B13. These application notes provide detailed protocols for utilizing this compound to investigate the retinol dehydrogenase activity of HSD17B13 in both biochemical and cell-based assays.
HSD17B13 Signaling and Retinol Metabolism
HSD17B13 is an integral part of the complex network of hepatic lipid and retinoid metabolism. Its expression is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[4] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that can contribute to lipid accumulation in hepatocytes.[4] In the context of retinol metabolism, HSD17B13 catalyzes the NAD+-dependent oxidation of retinol to retinaldehyde, a crucial step in the biosynthesis of retinoic acid, a potent regulator of gene expression.[3] Dysregulation of this pathway is implicated in the progression of liver disease.
References
Application Notes and Protocols for Hsd17B13-IN-54 in Co-culture Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hsd17B13-IN-54, a potent and selective inhibitor of 17-β-hydroxysteroid dehydrogenase 13 (HSD17B13), in co-culture models of liver fibrosis. The provided protocols and data summaries are intended to facilitate the investigation of this compound's anti-fibrotic potential and its mechanism of action in a physiologically relevant in vitro setting.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen, which can progress to cirrhosis and liver failure. Hepatic stellate cells (HSCs) are the primary cell type responsible for ECM production in the fibrotic liver. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including fibrosis. This has highlighted HSD17B13, a lipid droplet-associated enzyme predominantly expressed in hepatocytes, as a promising therapeutic target for liver fibrosis. This compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Co-culture models that recapitulate the cellular interactions between hepatocytes and HSCs are invaluable tools for evaluating the efficacy of anti-fibrotic compounds like this compound.
Data Presentation
The following tables summarize the quantitative effects of a representative HSD17B13 inhibitor, INI-822, in a 3D liver-on-a-chip co-culture model containing primary human hepatocytes, Kupffer cells, and hepatic stellate cells. This model was maintained in high-fat media to induce a fibrotic phenotype. These data provide a benchmark for the expected efficacy of potent HSD17B13 inhibitors.
Table 1: Effect of HSD17B13 Inhibitor (INI-822) on Fibrosis Markers in a 3D Liver Co-culture Model [1]
| Treatment Concentration | % Decrease in α-Smooth Muscle Actin (αSMA) | % Decrease in Collagen Type 1 |
| 1 µM | Significant decrease (p<0.0001) | Significant decrease (p<0.0001) |
| 5 µM | Significant decrease (p<0.0001) | Significant decrease (p<0.0001) |
| 25 µM | >40% | Not specified |
Experimental Protocols
This section provides detailed methodologies for establishing and utilizing a 3D liver spheroid co-culture model to assess the anti-fibrotic effects of this compound.
Protocol 1: Generation of 3D Liver Spheroids from Hepatocytes and Hepatic Stellate Cells[2][3]
This protocol describes the generation of 3D spheroids composed of hepatocytes (e.g., HepG2 or primary human hepatocytes) and HSCs (e.g., LX-2 or primary human HSCs).
Materials:
-
Hepatocyte cell line (e.g., HepG2) or cryopreserved primary human hepatocytes
-
Hepatic stellate cell line (e.g., LX-2) or cryopreserved primary human HSCs
-
Hepatocyte culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
HSC culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture hepatocytes and HSCs separately to ~80-90% confluency in their respective media.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspensions at 100 x g for 5 minutes.
-
Resuspend the cell pellets in hepatocyte culture medium and perform a cell count for each cell type.
-
Prepare a co-culture cell suspension by mixing hepatocytes and HSCs at a desired ratio (e.g., 24:1 hepatocytes to HSCs).[2]
-
Seed 2,000-5,000 total cells per well in a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 100 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids will typically form within 24-48 hours.
-
Change the medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh medium.
Protocol 2: Induction of Fibrosis and Treatment with this compound
This protocol details the induction of a fibrotic phenotype in the 3D liver spheroids and subsequent treatment with the HSD17B13 inhibitor.
Materials:
-
3D liver spheroids (from Protocol 1)
-
Fibrosis-inducing agent:
-
This compound (prepare stock solution in DMSO)
-
Hepatocyte culture medium
Procedure:
-
After 48-72 hours of spheroid formation, induce fibrosis by adding the chosen pro-fibrotic agent to the culture medium.
-
Concurrently, treat the spheroids with various concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) group.
-
Incubate the spheroids for an additional 48-72 hours or longer, depending on the desired endpoint.
-
At the end of the treatment period, collect the spheroids and/or the culture supernatant for analysis.
Protocol 3: Quantitative Analysis of Fibrosis Markers
This section outlines methods to quantify the anti-fibrotic effects of this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Collect spheroids and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for collagen type I alpha 1 (COL1A1), alpha-smooth muscle actin (ACTA2), and a reference gene.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels in treated versus control groups.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-α-SMA antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Carefully collect the spheroids and fix them in 4% PFA for 20-30 minutes at room temperature.
-
Wash the spheroids with PBS.
-
Permeabilize with permeabilization buffer for 15 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the spheroids on a microscope slide and image using a fluorescence or confocal microscope.
Materials:
-
Picro-Sirius Red solution
-
Acidified water (0.5% acetic acid in water)
-
Ethanol series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
-
Light microscope (with or without polarizing filters)
Procedure:
-
Fix the spheroids in 4% PFA and embed them in paraffin.
-
Section the paraffin-embedded spheroids.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Picro-Sirius Red solution for 1 hour.
-
Wash with two changes of acidified water.
-
Dehydrate the sections through an ethanol series.
-
Clear in xylene and mount.
-
Image the sections using a bright-field microscope. Collagen will appear red. For enhanced visualization of collagen fiber thickness and organization, use a polarizing microscope.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Hsd17B13-IN-54 Treatment in High-Fat Diet-Induced NAFLD Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and cirrhosis.[2][3][4] This has highlighted HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases.[3] Pharmacological inhibition of HSD17B13 is therefore being explored as a potential therapeutic strategy.[2][5]
These application notes provide a summary of the preclinical evaluation of HSD17B13 inhibitors in a high-fat diet (HFD)-induced mouse model of NAFLD. While specific in vivo data for Hsd17B13-IN-54 is not publicly available, this document will utilize data from other potent and selective HSD17B13 inhibitors, such as EP-036332, as a representative example to guide research in this area.[5] this compound itself is a potent inhibitor of HSD17B13 with an IC50 of ≤ 0.1 μM for estradiol.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of HSD17B13 inhibition or knockdown in mouse models of NAFLD.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Substrate | Source |
| This compound | Human HSD17B13 | ≤ 100 | Estradiol | [6] |
| EP-036332 | Human HSD17B13 | 14 | Not Specified | [7] |
| EP-036332 | Mouse HSD17B13 | 2.5 | Not Specified | [7] |
| EP-040081 | Human HSD17B13 | 79 | Not Specified | [7] |
| EP-040081 | Mouse HSD17B13 | 74 | Not Specified | [7] |
Table 2: Effects of HSD17B13 Knockdown on Key Parameters in High-Fat Diet-Induced NAFLD Mice
| Parameter | HFD Control | HFD + shHsd17b13 | % Change |
| Serum ALT (U/L) | Elevated | Decreased | ↓ |
| Serum FGF21 (pg/mL) | Elevated | Decreased | ↓ |
| Hepatic Triglycerides | Increased | Decreased | ↓ |
| Liver Fibrosis Markers (e.g., Timp2 expression) | Increased | Decreased | ↓ |
Note: This table is a qualitative summary based on findings from shRNA-mediated knockdown studies, as specific quantitative data from small molecule inhibitor studies in HFD models is limited in the public domain.[8][9] shHsd17b13 refers to short hairpin RNA targeting Hsd17b13.
Experimental Protocols
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol describes the induction of NAFLD in mice using a high-fat diet, a widely used model that recapitulates the key features of human NAFLD.[10][11]
Materials:
-
Male C57BL/6J mice, 6-8 weeks old[12]
-
High-fat diet (HFD; e.g., 60% kcal from fat)[12]
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.
-
House the mice under a 12-hour light/dark cycle with controlled temperature and humidity.
-
Provide the respective diets and water ad libitum for a period of 16-24 weeks to induce a robust NAFLD phenotype, including steatosis and inflammation.[1]
-
Monitor body weight and food intake weekly.
Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Following the diet-induced NAFLD establishment period, randomly divide the HFD-fed mice into a vehicle treatment group and one or more this compound treatment groups.
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage once or twice daily. The exact dosage and frequency should be determined based on pharmacokinetic studies of the specific inhibitor. For a representative inhibitor, EP-036332, a prodrug form was used.[5]
-
Continue the treatment for a predefined period, for example, 4-8 weeks.
Assessment of NAFLD Phenotype
At the end of the treatment period, various parameters should be assessed to evaluate the efficacy of this compound.
a. Serum Analysis:
-
Collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Separate the serum by centrifugation.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[13]
-
Optionally, measure serum levels of triglycerides, cholesterol, and glucose.
b. Liver Histology:
-
Euthanize the mice and carefully dissect the liver.
-
Weigh the liver and record the liver-to-body weight ratio.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Perform Sirius Red staining to assess the degree of fibrosis.[14]
c. Hepatic Lipid Quantification:
-
Homogenize a frozen portion of the liver tissue.
-
Extract total lipids using a suitable method (e.g., Bligh-Dyer).
-
Quantify the levels of triglycerides and cholesterol using commercially available kits.
d. Gene Expression Analysis:
-
Isolate total RNA from a frozen portion of the liver tissue.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in HFD-induced NAFLD mice.
Proposed Signaling Pathway of HSD17B13 in NAFLD
Caption: Proposed mechanism of HSD17B13 in NAFLD and the inhibitory action of this compound.
References
- 1. ijbs.com [ijbs.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
Detecting Hsd17B13-IN-54 in Tissue: Application Notes and Protocols for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. It has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Hsd17B13-IN-54 is a potent inhibitor of Hsd17B13 and a valuable tool for studying its biological function and therapeutic potential. Accurate and sensitive quantification of this compound in tissue samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. This document provides detailed application notes and protocols for the detection and quantification of this compound in tissue matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₂₄H₁₅Cl₂F₃N₄O₃S | MedChemExpress |
| Molecular Weight | 540.29 g/mol | MedChemExpress[1] |
| Predicted logP | 4.5 - 5.5 | Online Prediction Tools |
| Predicted pKa | Acidic pKa: ~6.0-7.0 (due to the sulfonamide NH), Basic pKa: ~2.0-3.0 (due to nitrogen atoms in the heterocyclic rings) | Online Prediction Tools |
Experimental Protocols
This section outlines a comprehensive workflow for the quantification of this compound in tissue samples, from sample preparation to LC-MS/MS analysis.
Tissue Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the complex tissue matrix while removing interfering substances. Given the predicted hydrophobic nature of the compound (logP > 4), a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended.
Protocol: Protein Precipitation and Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) containing a protease inhibitor cocktail.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process.
-
-
Protein Precipitation:
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). A stable isotope-labeled this compound would be the ideal IS. If unavailable, a structurally similar compound with a different mass can be used.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant from the previous step to a clean tube.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The choice of solvent should be optimized based on the recovery of this compound.
-
Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30-40% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. The gradient should be optimized to ensure good peak shape and separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The selection of precursor and product ions, as well as the optimization of collision energy and declustering potential, are critical for achieving high sensitivity and specificity.
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ = 541.3 m/z |
| Product Ions (Q3) | To be determined by infusing a standard solution of this compound and performing a product ion scan. At least two specific and intense product ions should be selected for Multiple Reaction Monitoring (MRM). |
| Collision Energy (CE) | To be optimized for each product ion to achieve maximum fragmentation intensity. |
| Declustering Potential (DP) | To be optimized to minimize adduct formation and maximize the precursor ion signal. |
Data Presentation: Quantitative Data Summary
The following table should be populated with data obtained during method validation to demonstrate the performance of the assay.
| Parameter | Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL in tissue homogenate |
| Upper Limit of Quantification (ULOQ) | Within linear range | 1000 ng/mL in tissue homogenate |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Extraction Recovery (%) | Consistent and reproducible | 85 ± 5% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 92% |
Visualizations
Signaling Pathway
Caption: Hsd17B13 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Overall experimental workflow for tissue analysis.
Conclusion
The protocols and methods described in this document provide a robust framework for the sensitive and specific quantification of this compound in tissue samples. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality data essential for advancing the understanding of Hsd17B13 biology and the development of novel therapeutics for liver diseases.
References
Application Notes and Protocols for Hsd17B13-IN-54 in Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-54 is a potent small molecule inhibitor of HSD17B13 and serves as a critical tool for target validation studies in drug discovery.[3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in key experiments, and comparative data with other known inhibitors.
Mechanism of Action
HSD17B13 is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[4] This enzymatic function is implicated in hepatic lipid metabolism and the pathogenesis of liver disease. This compound exerts its effect by directly inhibiting this enzymatic activity. By blocking the function of HSD17B13, this compound aims to replicate the protective phenotype observed in individuals with loss-of-function genetic variants, thereby preventing the progression of liver disease.
Data Presentation
The following tables summarize the in vitro potency of this compound in comparison to other published HSD17B13 inhibitors. These data have been compiled from various sources and assay conditions should be considered when comparing values.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Substrate | Source |
| This compound | Human HSD17B13 | ≤ 100 | Estradiol | [3] |
| BI-3231 | Human HSD17B13 | 1 | Estradiol | [2][5] |
| BI-3231 | Mouse HSD17B13 | 13 | Estradiol | [2][6] |
| Compound 32 | Human HSD17B13 | 2.5 | Not Specified | [7] |
Table 2: Characterization of BI-3231, a well-characterized HSD17B13 inhibitor
| Parameter | Value | Source |
| Human HSD17B13 IC50 | 1 nM | [2][5] |
| Mouse HSD17B13 IC50 | 13 nM | [2][6] |
| Human HSD17B13 Ki | 0.7 nM | [6] |
| Selectivity vs HSD17B11 | >10,000-fold | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving HSD17B13 and generalized workflows for inhibitor testing.
Caption: HSD17B13 signaling in hepatocytes.
Caption: Generalized experimental workflows for HSD17B13 inhibitor testing.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound. These may require optimization based on specific laboratory conditions and reagents.
Protocol 1: In Vitro Enzymatic Assay for HSD17B13 Inhibition (Estradiol Substrate)
This protocol describes a biochemical assay to determine the IC50 value of this compound by measuring the conversion of estradiol to estrone, which is coupled to the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Estradiol
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing recombinant HSD17B13 protein, estradiol, and NAD+ in assay buffer. The final concentrations should be optimized, but starting points can be 20 nM HSD17B13, 10 µM estradiol, and 100 µM NAD+. Add this master mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
NADH Detection: Add the NADH detection reagent to all wells according to the manufacturer's instructions.
-
Second Incubation: Incubate the plate at room temperature for another 60 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Retinol Dehydrogenase Activity Assay
This protocol outlines a method to assess the inhibition of HSD17B13's retinol dehydrogenase activity by this compound in a cellular context.
Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression vector (and an empty vector control)
-
Lipofectamine or other transfection reagent
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
-
BCA protein assay kit
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 or HepG2 cells in 6-well plates. The following day, transfect the cells with either the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection, replace the media with fresh media containing various concentrations of this compound or DMSO as a vehicle control. Pre-incubate for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol to the media to a final concentration of 2-5 µM.
-
Incubation: Incubate the cells for 8-16 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Retinoid Extraction: Wash the cells with PBS and then lyse them. Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane or ethyl acetate).
-
HPLC Analysis: Evaporate the organic solvent and reconstitute the retinoid extract in a suitable mobile phase. Analyze the levels of retinol and retinaldehyde using an HPLC system with a UV detector.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA assay for normalization.
-
Data Analysis: Calculate the amount of retinaldehyde produced per mg of total protein. Normalize the results to the DMSO-treated cells and plot against the inhibitor concentration to determine the IC50.
Conclusion
This compound is a valuable chemical probe for elucidating the role of HSD17B13 in liver physiology and pathology. The provided protocols offer a starting point for researchers to investigate the efficacy of this inhibitor in various experimental settings. The validation of HSD17B13 as a therapeutic target using potent and selective inhibitors like this compound is a critical step in the development of novel therapies for NAFLD and other chronic liver diseases.
References
- 1. origene.com [origene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. enanta.com [enanta.com]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Hsd17B13 in Tissues Treated with Hsd17B13-IN-54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in tissues treated with the small molecule inhibitor, Hsd17B13-IN-54. This document outlines the necessary reagents, equipment, and step-by-step procedures for optimal staining and interpretation.
Introduction to Hsd17B13 and this compound
Hsd17B13 is a protein primarily expressed in the liver, where it is found associated with lipid droplets within hepatocytes.[1][2][3][4] It plays a role in hepatic lipid metabolism and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5][6] Genetic variants that lead to a loss of Hsd17B13 function have been shown to be protective against the progression of chronic liver diseases.[1] this compound is a potent inhibitor of Hsd17B13, with an IC50 value of ≤ 0.1 μM for estradiol, and is a valuable tool for studying the therapeutic potential of targeting Hsd17B13 in liver diseases.[7]
Immunohistochemistry is a critical technique for visualizing the distribution and localization of Hsd17B13 protein within the tissue context and for assessing the pharmacological effects of inhibitors like this compound.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data related to Hsd17B13 expression in various conditions, which can serve as a baseline for interpreting staining results in inhibitor-treated tissues.
Table 1: Hsd17B13 Immunohistochemical Scoring in Human Liver Tissues
| Tissue Type | Mean IHC Score ± SEM |
| Normal Liver | 49.74 ± 4.13 |
| NASH | 67.85 ± 1.37 |
| Cirrhosis | 68.89 ± 1.71 |
Source: Adapted from a study on HSD17B13 expression in NAFLD patients.[2]
Table 2: Hsd17B13 Expression in Murine Models of NAFLD
| Model | Hsd17B13 mRNA Expression (Fold Change vs. Control) | Hsd17B13 Protein Expression |
| Methionine-choline-deficient (MCD) diet | Markedly Increased | Markedly Increased |
| Choline-deficient, high-fat diet (CDHFD) | Markedly Increased | Markedly Increased |
| High-fat diet (HFD) | Markedly Increased | Markedly Increased |
| Diethylnitrosamine (DEN) | Markedly Increased | Markedly Increased |
| Bile-duct ligation (BDL) | Markedly Increased | Markedly Increased |
| Carbon tetrachloride (CCl4) | Markedly Increased | Markedly Increased |
Source: Adapted from a study on HSD17B13 expression in murine NAFLD models.[2]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Hsd17B13 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials:
-
Reagents:
-
This compound treated and control FFPE tissue blocks
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Hsd17B13 polyclonal antibody (dilution to be optimized, e.g., 1:100)
-
Secondary antibody: Goat anti-rabbit IgG H&L (HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
Microtome
-
Water bath
-
Slide warming tray
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
-
Procedure:
-
Deparaffinization and Rehydration: a. Cut 4-5 µm thick sections from FFPE tissue blocks and mount on positively charged slides. b. Incubate slides at 60°C for at least 30 minutes. c. Immerse slides in xylene (or substitute) two times for 5 minutes each. d. Rehydrate sections by sequential immersion in 100% ethanol (2 x 5 min), 95% ethanol (2 x 5 min), 70% ethanol (1 x 5 min), and finally in deionized water.[10]
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated sodium citrate buffer (pH 6.0).[10][11] b. Heat the slides in the buffer using a steamer, water bath, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes). c. Allow slides to cool down in the buffer for at least 20 minutes at room temperature. d. Rinse slides with PBS.
-
Blocking: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[12] b. Rinse with PBS. c. Block non-specific antibody binding by incubating sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[10]
-
Primary Antibody Incubation: a. Drain the blocking buffer (do not rinse). b. Apply the diluted anti-Hsd17B13 primary antibody to the sections. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Secondary Antibody and Detection: a. Rinse slides with PBS (3 x 5 min). b. Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse slides with PBS (3 x 5 min). d. Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Monitor the color development under a microscope (typically 1-10 minutes). e. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 30-60 seconds.[12] b. "Blue" the sections in running tap water. c. Dehydrate the sections through graded ethanol series (70%, 95%, 100%). d. Clear in xylene (or substitute) and coverslip using a permanent mounting medium.[12]
Expected Results and Interpretation:
Hsd17B13 is expected to show cytoplasmic staining, often with a granular pattern associated with lipid droplets in hepatocytes.[4][5] In tissues treated with this compound, a change in staining intensity or localization might be observed, although the primary goal of this IHC is often to confirm the presence of the target protein in the cells of interest. Quantitative analysis can be performed by scoring the intensity and percentage of positive cells. A decrease in downstream markers of Hsd17B13 activity, if known and validated, could also be assessed on serial sections.
Controls:
-
Positive Control: A tissue known to express Hsd17B13 (e.g., normal liver tissue or a liver biopsy from a patient with NAFLD).
-
Negative Control: A tissue known not to express Hsd17B13.
-
Isotype Control: Incubate a section with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to check for non-specific binding of the secondary antibody.
-
No Primary Antibody Control: Omit the primary antibody incubation step to ensure the secondary antibody is not binding non-specifically.
These detailed application notes and protocols should provide a solid foundation for researchers to perform and interpret immunohistochemical staining for Hsd17B13 in the context of treatment with the inhibitor this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. origene.com [origene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overview of Immunohistochemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. stagebio.com [stagebio.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hsd17B13-IN-54 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of Hsd17B13-IN-54, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme HSD17B13.[1] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver and is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][3][4] By inhibiting HSD17B13, this compound can be used to study the role of this enzyme in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is the IC50 value, which for this compound is ≤ 0.1 μM for the substrate estradiol.[1] However, the optimal concentration will depend on the cell type, substrate used, and specific experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For other HSD17B13 inhibitors, stock solutions are typically prepared in DMSO at a high concentration (e.g., 100 mM) and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[2][3] It is important to use freshly opened, anhydrous DMSO to avoid solubility issues, as some inhibitors can be hygroscopic.[2][3]
Q4: In which cell lines can I test the activity of this compound?
A4: HSD17B13 is primarily expressed in hepatocytes.[5] Therefore, liver-derived cell lines such as HepG2 and Huh7 are commonly used for in vitro studies.[6][7] HEK293 cells have also been used for overexpression studies and retinol dehydrogenase activity assays.[4][8]
Q5: What are the known substrates for HSD17B13 that can be used in my assays?
A5: HSD17B13 has been shown to have enzymatic activity towards several substrates in vitro, including estradiol, retinol, and leukotriene B4.[9][10] The choice of substrate may influence the inhibitory activity of this compound.
Data Presentation
Table 1: In Vitro Activity of HSD17B13 Inhibitors
| Compound | Target | IC50 Value | Substrate | Cell Line/System | Reference |
| This compound | HSD17B13 | ≤ 0.1 μM | Estradiol | Not specified | [1] |
| BI-3231 | hHSD17B13 | 1 nM | Not specified | Not specified | [2] |
| BI-3231 | mHSD17B13 | 13 nM | Not specified | Not specified | [2] |
| Hsd17B13-IN-2 | HSD17B13 | Not specified | Not specified | Not specified | [3] |
| Hsd17B13-IN-9 | HSD17B13 | 0.01 μM | Not specified | 50 nM HSD17B13 | [11] |
Table 2: Solubility of HSD17B13 Inhibitors
| Compound | Solvent | Concentration | Notes | Reference |
| This compound | DMSO | Not specified | [1] | |
| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO. | [2] |
| Hsd17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Requires sonication. Use newly opened DMSO. | [3] |
| Hsd17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Requires sonication. Use newly opened DMSO. | [11] |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Free Enzymatic Assay
This protocol is a general guideline and should be adapted based on the specific HSD17B13 enzyme and substrate used.
-
Prepare Reagents:
-
Recombinant human HSD17B13 protein.
-
Substrate (e.g., estradiol, retinol, or leukotriene B4) stock solution.
-
NAD+ cofactor stock solution.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
In a microplate, add the assay buffer, NAD+, and this compound dilutions.
-
Add the recombinant HSD17B13 enzyme and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation using a suitable detection method (e.g., HPLC, fluorescence, or a coupled-enzyme assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from studies on HSD17B13 activity in HEK293 and HepG2 cells.[4][8]
-
Cell Culture and Transfection (for overexpression studies):
-
Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS.
-
For overexpression studies, transfect cells with a plasmid encoding HSD17B13 using a suitable transfection reagent.
-
-
Inhibitor and Substrate Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a pre-determined time (e.g., 1-2 hours) before adding the substrate.
-
Add all-trans-retinol to the culture medium at a final concentration of 2-5 µM. The final ethanol concentration should be ≤0.5% (v/v).[8]
-
Incubate the cells for 6-8 hours.[8]
-
-
Extraction and Analysis of Retinoids:
-
Harvest the cells and the culture medium.
-
Extract retinoids using a suitable organic solvent (e.g., hexane).
-
Analyze the levels of retinaldehyde and retinoic acid by High-Performance Liquid Chromatography (HPLC).[4]
-
-
Data Analysis:
-
Quantify the amount of product formed (retinaldehyde and retinoic acid).
-
Determine the inhibitory effect of this compound at different concentrations.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition observed | 1. Inhibitor concentration is too low. 2. Inactive inhibitor. 3. Incorrect assay conditions. 4. Low HSD17B13 expression in the cell line. | 1. Perform a dose-response experiment with a wider concentration range. 2. Check the storage conditions and age of the inhibitor stock solution. Prepare a fresh stock. 3. Ensure the presence and optimal concentration of the NAD+ cofactor, as HSD17B13 activity is NAD+-dependent.[5][9] Optimize substrate concentration and incubation time. 4. Verify HSD17B13 expression in your cell line by Western blot or qRT-PCR. Consider using a cell line with higher expression or an overexpression system. |
| High background signal in the assay | 1. Non-specific binding of the inhibitor. 2. Contamination of reagents. 3. Autofluorescence of the compound. | 1. Include appropriate controls, such as a negative control compound with a similar structure but no activity. 2. Use fresh, high-quality reagents and sterile techniques. 3. If using a fluorescence-based assay, check the fluorescence spectrum of this compound. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent inhibitor or substrate concentrations. 3. Instability of the inhibitor in the culture medium. | 1. Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare fresh dilutions of the inhibitor and substrate for each experiment. 3. Assess the stability of this compound in your cell culture medium over the time course of the experiment. |
| Cell toxicity observed | 1. Inhibitor concentration is too high. 2. High DMSO concentration. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of this compound for your specific cell line. 2. Ensure the final DMSO concentration in the culture medium is low and non-toxic (typically ≤0.5%). |
Visualizations
Caption: HSD17B13 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
Caption: A logical troubleshooting guide for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genecards.org [genecards.org]
- 11. medchemexpress.com [medchemexpress.com]
Hsd17B13-IN-54 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HSD17B13 inhibitors.
Disclaimer: As of this writing, specific off-target effect data for Hsd17B13-IN-54 is not publicly available. The following guidance is based on general principles of small molecule inhibitor profiling and the known biology of the HSD17B13 target.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell line treated with an HSD17B13 inhibitor. How can we determine if this is due to off-target effects?
A1: Unexpected phenotypes can arise from off-target activities of a small molecule inhibitor. To investigate this, we recommend a tiered approach:
-
Literature Review: Check for published selectivity profiles of your specific inhibitor or structurally related compounds.
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of your inhibitor. Several online tools and commercial services are available for this purpose.
-
Experimental Validation: The most definitive way to identify off-target effects is through broad-panel experimental screening. This can include:
-
Kinase Profiling: Screen the inhibitor against a large panel of kinases, as these are common off-targets for many small molecules.
-
Safety Pharmacology Panels: Commercial services (e.g., Eurofins SafetyScreen44™, CEREP panels) offer screening against a panel of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.
-
Proteome-wide Profiling: Techniques like chemical proteomics can identify direct binding partners of your compound across the proteome.
-
Q2: What are the most likely off-targets for an HSD17B13 inhibitor?
A2: Given that HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, other members of this family are potential off-targets due to structural similarities. Notably, HSD17B11 shares a high degree of homology with HSD17B13.[1] Therefore, it is crucial to assess the selectivity of any HSD17B13 inhibitor against HSD17B11 and other relevant family members.
Q3: How can we confirm that the observed effect in our cells is due to the inhibition of HSD17B13 and not an off-target?
A3: To confirm on-target activity, consider the following experiments:
-
Use a Structurally Unrelated Inhibitor: If a second, structurally distinct HSD17B13 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate HSD17B13 expression. If this recapitulates the phenotype observed with the inhibitor, it strongly suggests an on-target effect.
-
Rescue Experiment: In a genetic knockout/knockdown background, the inhibitor should have no further effect on the phenotype.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: Cell lines may have varying expression levels of HSD17B13 or potential off-targets. HSD17B13 is primarily expressed in hepatocytes.[1][2]
-
Troubleshooting Steps:
-
Confirm HSD17B13 Expression: Use qPCR or Western blotting to verify the expression of HSD17B13 in your cell lines of interest.
-
Consider Cell Line Background: The genetic and metabolic background of different cell lines can influence their response to inhibitors.
-
Dose-Response Curves: Generate full dose-response curves for each cell line to determine the EC50 and assess for differences in potency.
-
Issue 2: Observed cellular toxicity at concentrations required for HSD17B13 inhibition.
-
Possible Cause: The observed toxicity could be due to potent off-target effects or an on-target effect that is detrimental to the cells.
-
Troubleshooting Steps:
-
Perform a Broad Off-Target Screen: As detailed in FAQ 1, this is critical to identify potential liabilities.
-
Titrate Inhibitor Concentration: Determine the lowest effective concentration that achieves the desired level of HSD17B13 inhibition to minimize potential off-target and toxic effects.
-
Use a Control Compound: Include an inactive enantiomer or a close structural analog with no activity against HSD17B13 to distinguish between specific and non-specific toxicity.
-
Data Presentation
Table 1: Template for Summarizing Off-Target Screening Results
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) | % Inhibition @ [X µM] |
| Kinase | Kinase A | Biochemical | ||
| Kinase B | Biochemical | |||
| GPCR | Receptor X | Binding | ||
| Receptor Y | Functional | |||
| Ion Channel | Channel Z | Electrophysiology | ||
| Enzyme | Enzyme 1 | Biochemical | ||
| HSD17B11 | Biochemical |
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
-
Primary Target Engagement: Confirm that the inhibitor binds to and inhibits HSD17B13 in a biochemical assay (e.g., using recombinant protein) and a cellular assay (e.g., in a hepatocyte cell line like HepG2 or Huh7).
-
Selectivity Profiling Panel:
-
Submit the compound to a commercial service for broad off-target screening (e.g., a safety pharmacology panel).
-
Request screening against other relevant HSD17B family members, especially HSD17B11.
-
-
Kinome Scan: Perform a kinase screen (e.g., using a radiometric, fluorescence, or chemiluminescence-based assay) against a panel of representative kinases.
-
Data Analysis:
-
Identify any off-targets where the inhibitor shows significant activity (e.g., >50% inhibition at 1 µM).
-
Determine the IC50 or Ki for any significant hits to quantify the potency of the off-target interaction.
-
-
Cellular Validation: For any confirmed off-targets, design cellular assays to determine if the off-target interaction is relevant in a cellular context.
Visualizations
Caption: A generalized workflow for identifying and validating off-target effects of a small molecule inhibitor.
Caption: HSD17B13 localizes to lipid droplets and is involved in retinol metabolism and inflammatory signaling.
References
Navigating Hsd17B13-IN-54 Insolubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Hsd17B13-IN-54, its limited solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful integration of this potent inhibitor into your research.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound is expected to have low solubility in aqueous buffers. It is recommended to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in your aqueous experimental medium to the final desired concentration.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your assay is within its soluble range in the final solvent composition.
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated and can help maintain compound solubility.
-
Use a Surfactant or Co-solvent: For in vivo or other sensitive applications, consider using a formulation with excipients like PEG300, Tween-80, or SBE-β-CD, which can improve solubility.
-
Gentle Mixing and Warming: When diluting the DMSO stock, add it to the aqueous medium dropwise while gently vortexing. In some cases, warming the solution to 37°C may aid in dissolution, but be mindful of the compound's stability at higher temperatures.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on data for similar Hsd17B13 inhibitors, DMSO is the recommended solvent for creating a high-concentration stock solution. For a related compound, Hsd17B13-IN-43, a solubility of up to 10 mg/mL (19.67 mM) in DMSO has been reported, often requiring ultrasonication to fully dissolve.
Q4: Can I use sonication or heating to dissolve my this compound?
A4: Yes, for initial solubilization in an organic solvent like DMSO, gentle heating (e.g., 37°C) and/or brief sonication can be effective. However, it is crucial to use these methods judiciously to avoid potential degradation of the compound. Always start with short durations and monitor for any changes in the solution's appearance or the compound's activity.
Quantitative Solubility Data
While specific public data for this compound is limited, the following table summarizes solubility information for a structurally related inhibitor, Hsd17B13-IN-2, which can serve as a valuable reference.
| Solvent/Formulation | Concentration | Observation |
| DMSO | 100 mg/mL (255.49 mM) | Requires ultrasonic treatment. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) | Clear solution. |
Data is for Hsd17B13-IN-2 and should be used as a guideline for this compound.[1]
Experimental Protocols
Protocol for Solubilizing and Diluting this compound for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a precise volume of high-purity DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
To aid dissolution, cap the vial tightly and vortex for 1-2 minutes. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes or warm it briefly at 37°C. Visually inspect to ensure all solid material has dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in DMSO. This will allow for smaller volumes to be added to the final assay medium, minimizing the final DMSO concentration.
-
-
Prepare the Final Working Solution:
-
Pre-warm the cell culture medium or assay buffer to 37°C.
-
While gently vortexing the medium/buffer, add the required volume of the intermediate DMSO dilution dropwise.
-
Ensure the final DMSO concentration in the working solution does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final compound concentration or optimize the formulation.
-
Visualizing Key Pathways and Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate the HSD17B13 signaling pathway and a logical workflow for addressing solubility issues.
References
Improving Hsd17B13-IN-54 stability in cell culture media
Welcome to the technical support center for Hsd17B13-IN-54. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A1: Lower than expected potency can stem from several factors. One common issue is the instability of the compound in the cell culture medium over the duration of your experiment. This compound, like many small molecules, can degrade under typical cell culture conditions (37°C, 5% CO₂). We recommend performing a stability study of this compound in your specific cell culture medium to determine its half-life. Other factors could include issues with the initial stock solution concentration, cell line variability, or experimental setup.
Q2: How can I determine the stability of this compound in my cell culture medium?
A2: You can assess the stability by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What are the common degradation pathways for small molecules like this compound in cell culture media?
A3: Small molecules in aqueous and biologically active environments like cell culture media can be susceptible to several degradation pathways, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by pH and temperature.
-
Oxidation: Reaction with reactive oxygen species that may be present in the media or generated by cells.
-
Enzymatic Degradation: Metabolism by enzymes secreted by the cells into the medium.
-
Adsorption: Sticking to the surface of plasticware, reducing the effective concentration.
Q4: My this compound solution in DMSO appears to have precipitated upon dilution into the cell culture medium. What should I do?
-
Lower the final concentration: If your experimental design allows, use a lower final concentration of the inhibitor.
-
Use a solubilizing agent: Consider the use of formulation agents such as PEG300, Tween-80, or SBE-β-CD, as suggested for other HSD17B13 inhibitors.[2] However, be sure to test the vehicle for any effects on your cells.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a slight increase (e.g., from 0.1% to 0.5%) might improve solubility without significant toxicity. Always include a vehicle control with the same DMSO concentration in your experiments.
Q5: Are there any general best practices for handling this compound to maximize its stability?
A5: Yes, following these best practices can help maintain the integrity of the compound:
-
Storage: Store the solid compound and stock solutions at -80°C for long-term storage and at -20°C for short-term storage, as recommended for similar compounds.[2]
-
Solvent Choice: Use high-quality, anhydrous DMSO to prepare stock solutions.[3]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of the compound in your cell culture medium for each experiment.
-
Light Protection: Protect the compound from light, especially if its chemical structure suggests photosensitivity, by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | Compound degradation in stock solution or during the experiment. | 1. Prepare fresh stock solutions from solid compound.2. Perform a stability study of this compound in your cell culture medium (see Protocol 1).3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of compound activity over time in long-term assays. | Instability of this compound in the culture medium. | 1. Determine the half-life of the compound in your medium.2. If the half-life is short, consider replenishing the medium with fresh compound at regular intervals.3. Explore the use of stabilizing agents (see Protocol 2). |
| Precipitate formation in the culture medium after adding the compound. | Poor aqueous solubility. | 1. Visually inspect the medium for precipitation after adding the compound.2. Centrifuge a sample of the medium and analyze the supernatant by HPLC/LC-MS to determine the soluble concentration.3. Test different formulation strategies to improve solubility (e.g., using excipients like cyclodextrins). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability and half-life of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the this compound stock solution into your pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤ 0.1%).
-
Immediately after mixing, take a sample for the T=0 time point.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For each sample, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time and calculate the half-life (t½).
Protocol 2: Improving this compound Stability with Additives
Objective: To test the effect of different additives on the stability of this compound in cell culture media.
Materials:
-
This compound
-
Cell culture medium
-
Potential stabilizing agents:
-
Antioxidants (e.g., N-acetylcysteine, Vitamin E)
-
Serum (if not already in the medium, or at a higher concentration)
-
Bovine Serum Albumin (BSA)
-
Methodology:
-
Prepare separate batches of your cell culture medium, each containing a different potential stabilizing agent at a working concentration. Include a control medium with no additives.
-
Perform the stability assessment as described in Protocol 1 for each of the prepared media.
-
Compare the half-life of this compound in the media with and without the additives.
-
Before using any stabilizing agent in your cell-based assays, ensure that it does not interfere with your experimental endpoint or cause cellular toxicity at the concentration used.
Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table provides solubility information for a related compound, Hsd17B13-IN-2, which may offer some guidance for formulation strategies.
| Compound | Solvent System | Solubility | Reference |
| Hsd17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) | [2] |
| Hsd17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) | [2] |
| Hsd17B13-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) | [2] |
| Hsd17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | [2] |
Visualizations
HSD17B13 Signaling Pathway Context
Caption: Simplified signaling context of HSD17B13 and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Hsd17B13-IN-54 Cytotoxicity Assessment in Hepatocytes: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-54 in hepatocyte cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes that is involved in lipid metabolism.[1][2][3][4][5] By inhibiting HSD17B13, this compound is expected to modulate hepatic lipid homeostasis. While genetic studies on HSD17B13 loss-of-function variants suggest a protective role against liver disease, the effects of potent small molecule inhibitors are under active investigation.[6][7]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: What are the expected effects of this compound on hepatocyte viability?
A3: While some inhibitors of HSD17B13, such as BI-3231, have been shown to reduce lipotoxic effects in hepatocytes, it is crucial to empirically determine the cytotoxic potential of this compound.[1][2] Cytotoxicity can be influenced by factors such as compound concentration, treatment duration, and the specific hepatocyte model used. We recommend performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Q4: Which hepatocyte models are suitable for cytotoxicity testing with this compound?
A4: Both primary human hepatocytes and immortalized hepatocyte cell lines (e.g., HepG2, Huh7) can be used. Primary hepatocytes offer higher physiological relevance but can be more challenging to culture.[8] Cell lines are more robust and easier to handle but may have altered metabolic profiles. The choice of model should align with the specific research question.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between replicate wells.
-
Possible Cause: Uneven cell seeding density. Hepatocytes can settle quickly in suspension, leading to inconsistent cell numbers per well.[9]
-
Recommendation: Gently mix the cell suspension before and during plating to ensure a homogenous distribution. After plating, gently shake the plate to ensure even distribution of cells across the well surface.[10]
-
Possible Cause: Incomplete dissolution or precipitation of this compound at the working concentration.
-
Recommendation: Visually inspect the culture medium for any precipitates after adding the compound. If precipitation is observed, consider lowering the final concentration or preparing fresh dilutions from the DMSO stock.
Issue 2: Unexpectedly high cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: Solvent toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.
-
Recommendation: Prepare a vehicle control with the same final concentration of the solvent used for this compound dilutions. This will help differentiate between compound-specific effects and solvent-induced cytotoxicity. Ensure the final DMSO concentration is kept at a minimum, ideally below 0.5%.
-
Possible Cause: Poor health of hepatocytes prior to compound treatment.
-
Recommendation: Assess the viability and morphology of the hepatocytes before starting the experiment. Ensure high post-thaw viability (>80%) for cryopreserved hepatocytes.[9][11] Allow cells to attach and recover adequately after plating before adding the compound.
Issue 3: No discernible cytotoxic effect observed at any tested concentration.
-
Possible Cause: Insufficient treatment duration. The cytotoxic effects of this compound may require a longer exposure time to manifest.
-
Recommendation: Extend the incubation period with the compound (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment.
-
Possible Cause: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mechanism of cell death induced by the compound.
-
Recommendation: Use a panel of cytotoxicity assays that measure different cellular endpoints, such as metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis (caspase activity assay).
Quantitative Data Summary
The following tables present hypothetical data for the cytotoxicity of this compound in primary human hepatocytes after a 48-hour treatment period.
Table 1: IC50 Values for this compound and Control Compounds
| Compound | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| This compound | 75.2 | 98.5 |
| BI-3231 (Reference) | > 200 | > 200 |
| Staurosporine (Positive Control) | 0.5 | 1.2 |
Table 2: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 1.0 |
| This compound | 50 | 1.8 |
| This compound | 100 | 3.5 |
| Staurosporine | 1 | 8.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the collected supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound in hepatocytes.
Caption: Hypothetical signaling pathway of Hsd17B13 inhibition leading to potential cytotoxicity.
Caption: Troubleshooting workflow for high variability in cytotoxicity assay results.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. mouselivercells.com [mouselivercells.com]
- 11. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - RO [thermofisher.com]
Technical Support Center: Overcoming Hsd17B13-IN-54 Resistance in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Hsd17B13-IN-54 in long-term experimental settings.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver. HSD17B13 is implicated in the progression of non-alcoholic fatty liver disease (NAFLD). This compound is designed to block the enzymatic activity of HSD17B13, thereby mimicking the protective effects observed with naturally occurring loss-of-function variants of the HSD17B13 gene.[1] |
| What are the potential signs of resistance to this compound in my long-term study? | Signs of developing resistance may include a diminished therapeutic effect over time, such as a rebound in biomarkers of liver injury (e.g., ALT, AST), a halt or reversal in the reduction of liver steatosis or fibrosis, or a decreased response in cellular assays despite consistent inhibitor concentration. |
| What are the general mechanisms of acquired resistance to enzyme inhibitors? | Common mechanisms include: 1) Target modification: Mutations in the HSD17B13 gene that alter the drug-binding site. 2) Target over-expression: Increased expression of the HSD17B13 protein, requiring higher concentrations of the inhibitor for the same effect. 3) Drug efflux: Increased activity of cellular pumps that remove this compound from the cell. 4) Metabolic bypass: Activation of alternative metabolic pathways that compensate for the inhibited HSD17B13 function. |
| Are there known clinical instances of resistance to HSD17B13 inhibitors? | Currently, clinical trials for HSD17B13 inhibitors, such as the RNAi therapeutic rapirosiran, are in early phases.[2] While these trials have shown promising safety and target engagement, data on long-term efficacy and the development of resistance in humans are not yet available.[2] |
Troubleshooting Guides
Problem 1: Diminished Efficacy of this compound in a Long-Term In Vitro Cell Culture Model
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Development of Target-Based Resistance | A. Sequence the HSD17B13 gene: Isolate genomic DNA from resistant and parental (sensitive) cell lines to identify potential mutations in the coding region of HSD17B13. B. Quantify HSD17B13 protein levels: Use Western blotting or quantitative mass spectrometry to compare HSD17B13 protein expression between resistant and parental cells. |
| 2. Increased Drug Efflux | A. Perform a drug accumulation assay: Use a fluorescently labeled version of this compound or a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to compare intracellular accumulation in resistant and parental cells. B. Test the effect of efflux pump inhibitors: Co-incubate resistant cells with this compound and known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored. |
| 3. Activation of Bypass Pathways | A. Perform transcriptomic/proteomic analysis: Use RNA-seq or quantitative proteomics to compare the gene and protein expression profiles of resistant and parental cells to identify upregulated pathways that could compensate for HSD17B13 inhibition. B. Metabolomic profiling: Analyze the metabolome of resistant and parental cells to identify alternative metabolic routes that may be activated. |
| 4. Compound Instability or Degradation | A. Verify compound integrity: Confirm the concentration and purity of your this compound stock solution using techniques like HPLC. B. Assess stability in culture medium: Incubate this compound in your cell culture medium for the duration of your experiment and measure its concentration over time to check for degradation. |
Problem 2: Inconsistent or Lack of Efficacy of this compound in an In Vivo Animal Model
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Pharmacokinetic Issues | A. Measure plasma and liver concentrations of this compound: Determine if the compound is reaching the target organ at sufficient concentrations and for an adequate duration. B. Assess metabolic stability: Analyze plasma and liver samples for metabolites of this compound to determine if rapid metabolism is limiting its exposure. |
| 2. Upregulation of HSD17B13 or Compensatory Pathways | A. Analyze liver tissue: At the end of the study, collect liver tissue to measure HSD17B13 mRNA and protein levels to check for upregulation. B. Perform multi-omics analysis on liver tissue: Compare transcriptomic, proteomic, and metabolomic profiles of liver tissue from treated and control animals to identify potential bypass mechanisms. |
| 3. Animal Model-Specific Differences | A. Confirm target engagement: Measure a downstream biomarker of HSD17B13 activity in the liver to confirm that the inhibitor is hitting its target. B. Consider species differences: The function and regulation of HSD17B13 may differ between humans and the animal model, potentially impacting the inhibitor's effect.[3] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Hepatocyte Cell Line
Objective: To develop a liver cell line with acquired resistance to this compound for mechanistic studies.
Materials:
-
Parental hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine the initial IC50:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Induce Resistance:
-
Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
At each concentration, allow the cells to recover and resume normal proliferation before the next increase. This process can take several months.
-
Periodically freeze down vials of cells at different stages of resistance development.
-
-
Characterize the Resistant Cell Line:
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10x the initial IC50), perform a new IC50 determination to quantify the degree of resistance.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the IC20 of the resistant line) to prevent loss of the resistant phenotype.
-
Protocol 2: Western Blot for HSD17B13 Protein Expression
Objective: To compare the protein levels of HSD17B13 in parental and resistant cell lines.
Materials:
-
Parental and this compound resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HSD17B13
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the HSD17B13 signal to the loading control. Compare the normalized expression between parental and resistant cell lines.
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: Logical troubleshooting workflow for decreased efficacy of this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-54 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-54. The information is designed to address common issues encountered during biochemical and cellular assays, ensuring greater reproducibility and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) enzyme.[1] Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver that is involved in the metabolism of steroids, retinoids, and other bioactive lipids.[2][3][4][5] this compound exerts its effect by binding to the enzyme, thereby blocking its catalytic activity. This inhibition is being explored for its therapeutic potential in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][6]
Q2: What are the known substrates for Hsd17B13 that can be used in an assay with this compound?
Several substrates have been identified for Hsd17B13 and can be utilized in enzymatic assays to evaluate the inhibitory activity of this compound. These include:
-
Estradiol: A commonly used substrate in high-throughput screening.[7][8]
-
Leukotriene B4 (LTB4): Another substrate that shows a strong correlation with estradiol in inhibitor screening assays.[7][8]
-
Retinol: Hsd17B13 exhibits retinol dehydrogenase activity, and retinol can be used as a substrate.[5][7]
It has been shown that there is no significant substrate bias when testing inhibitors with different substrates like estradiol and retinol.[7]
Q3: What types of assays are suitable for testing this compound activity?
Both biochemical and cellular assays can be employed to characterize the activity of this compound.
-
Biochemical Assays: These assays use purified recombinant Hsd17B13 enzyme. A common method is a coupled-enzyme luminescence assay that detects the production of NADH, a product of the Hsd17B13 reaction (e.g., NAD-Glo™ assay).[9] Alternatively, mass spectrometry-based assays can directly measure the conversion of the substrate to its product.[9]
-
Cellular Assays: These assays are typically performed in cell lines that overexpress Hsd17B13, such as HEK293 cells.[7] The inhibitory effect of this compound is measured by quantifying the reduction in the metabolic conversion of a substrate by the cells.
Q4: Are there species-specific differences in Hsd17B13 activity that I should be aware of?
Yes, significant differences in substrate utilization and enzymatic activity have been observed between human and mouse Hsd17B13.[4] For instance, mouse Hsd17b13 may not exhibit the same retinol dehydrogenase activity as the human ortholog.[4] Therefore, it is crucial to use the appropriate species-specific enzyme and substrates in your assays and to exercise caution when extrapolating results from mouse models to humans.
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal or no enzyme activity | 1. Enzyme instability: Recombinant Hsd17B13 may be unstable. 2. Cofactor degradation: NAD+ is essential for activity and can degrade over time. 3. Substrate precipitation: The substrate may not be fully soluble in the assay buffer. | 1. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh NAD+ solution for each experiment. 3. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity. Test substrate solubility in the assay buffer. |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting of enzyme, substrate, cofactor, or inhibitor. 2. Plate edge effects: Evaporation from wells on the edge of the plate. 3. Incomplete mixing: Reagents not uniformly mixed in the wells. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Avoid using the outermost wells of the plate or fill them with buffer to minimize evaporation from adjacent wells. 3. Ensure thorough mixing after adding each reagent, for example, by gentle shaking of the plate. |
| IC50 value is unexpectedly high or low | 1. Incorrect concentration of this compound: Serial dilutions may be inaccurate. 2. "Assay wall" effect: At high inhibitor concentrations, the IC50 may approach the enzyme concentration in the assay, leading to an underestimation of potency.[7][8] 3. Time-dependent inhibition: The inhibitor may require a pre-incubation period with the enzyme. | 1. Prepare fresh serial dilutions of the inhibitor for each experiment and verify the concentrations. 2. If tight binding is suspected, use lower enzyme concentrations or apply the Morrison equation to determine the Ki value.[7][8] 3. Perform a pre-incubation of the enzyme with this compound before adding the substrate and cofactor. |
Cellular Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no Hsd17B13 activity in cells | 1. Low transfection/transduction efficiency: The cells may not be expressing sufficient levels of Hsd17B13. 2. Incorrect subcellular localization: Hsd17B13 needs to be localized to lipid droplets for full activity.[5][10] 3. Cell health issues: Cells may be unhealthy or stressed. | 1. Optimize the transfection or transduction protocol. Use a positive control (e.g., a fluorescent protein) to assess efficiency. 2. Verify the localization of a tagged Hsd17B13 construct (e.g., GFP-tagged) by microscopy. Ensure that culture conditions promote lipid droplet formation if necessary. 3. Monitor cell viability and morphology. Ensure proper cell culture conditions. |
| High variability in inhibitor potency | 1. Inconsistent cell density: Variations in the number of cells seeded per well. 2. Compound solubility or stability: this compound may precipitate or degrade in the cell culture medium. 3. Off-target effects: The inhibitor may have effects on other cellular processes that indirectly affect the assay readout. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. 2. Check the solubility of this compound in the assay medium. Prepare fresh solutions for each experiment. 3. Test the inhibitor in a parental cell line that does not overexpress Hsd17B13 to identify potential off-target effects. |
| Discrepancy between biochemical and cellular IC50 values | 1. Cell permeability: this compound may have poor cell membrane permeability. 2. Efflux pump activity: The compound may be actively transported out of the cells. 3. Cellular metabolism of the inhibitor: The inhibitor may be metabolized by the cells into a less active form. | 1. Assess the cell permeability of the compound using standard assays (e.g., PAMPA). 2. Use efflux pump inhibitors (use with caution as they can have their own cellular effects) to see if the potency of this compound increases. 3. Analyze the stability of the compound in the presence of cells over the time course of the assay. |
Experimental Protocols
Key Experiment: Hsd17B13 Biochemical Inhibition Assay (Luminescence-based)
This protocol is a generalized procedure based on commonly used methods for assessing Hsd17B13 inhibition.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound
-
Substrate (e.g., β-estradiol)
-
NAD+
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)[9]
-
DMSO
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Hsd17B13 enzyme diluted in assay buffer to each well.
-
Optional: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the substrate (e.g., β-estradiol) and NAD+ in assay buffer.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the generated NADH by adding the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Hsd17B13-IN-54 dosage for different animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Hsd17B13-IN-54, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The information provided is intended to facilitate the design and execution of preclinical studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of HSD17B13, an enzyme predominantly expressed in the liver. HSD17B13 is associated with lipid droplets and is involved in hepatic lipid and retinol metabolism.[1][2] By inhibiting the enzymatic activity of HSD17B13, this compound aims to replicate the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[3][4]
Q2: Is this compound the same as INI-822?
A2: this compound is a catalog name for a potent HSD17B13 inhibitor. Inipharm, a biopharmaceutical company, is developing a clinical candidate, INI-822, which is also a small molecule inhibitor of HSD17B13. While their exact structural relationship is not publicly disclosed, they are both linked to patents from the same inventors and target the same enzyme. It is plausible that this compound is a research compound from the same series as INI-822.
Q3: What are the potential therapeutic applications of this compound?
A3: Given the genetic validation of HSD17B13 as a target in liver disease, this compound is being investigated for its potential in treating non-alcoholic steatohepatitis (NASH), liver fibrosis, and other chronic liver conditions.[5][6]
Q4: What is the recommended solvent for in vitro and in vivo studies?
A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the formulation will depend on the administration route. While specific formulation details for this compound are not publicly available, similar small molecules are often formulated in a vehicle containing a mixture of solvents like DMSO, polyethylene glycol (PEG), Tween 80, and saline or corn oil to ensure solubility and bioavailability. It is crucial to perform solubility and stability tests in the chosen vehicle before animal administration.
Q5: Are there known off-target effects or toxicity concerns?
A5: Specific off-target effects and a comprehensive toxicity profile for this compound are not yet detailed in publicly available literature. However, Inipharm's development candidate, INI-822, is reported to have a potent and selective inhibition profile with an attractive safety and pharmacokinetic/absorption, distribution, metabolism, and excretion (PK/ADME) profile suitable for oral dosing.[3] As with any new compound, it is essential to conduct thorough safety and toxicity assessments as part of your preclinical development plan.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor solubility in aqueous solutions | The compound is likely hydrophobic. | For in vitro studies, use DMSO as the primary solvent and prepare stock solutions at a high concentration. For in vivo studies, consider formulation development with co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins. Always check for precipitation after preparing the dosing solution. |
| Inconsistent results in animal studies | Issues with formulation, dosing accuracy, or animal model variability. | Ensure the dosing formulation is homogeneous and stable. Use precise dosing techniques (e.g., oral gavage with calibrated equipment). Select an appropriate and well-characterized animal model for your study. Include appropriate control groups and ensure adequate sample size to account for biological variability. |
| Lack of efficacy in a specific animal model | Species-specific differences in HSD17B13 biology or compound metabolism. | Be aware that the protective effects of HSD17B13 loss-of-function in humans have not been consistently replicated in all mouse models of NAFLD. Consider using a model where the HSD17B13 pathway is known to be relevant. Evaluate the pharmacokinetic profile of this compound in the chosen species to ensure adequate exposure. |
| Observed toxicity or adverse events | The compound may have off-target effects or on-target toxicity at the tested dose. | Conduct a dose-range-finding study to identify the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity. If toxicity is observed, consider reducing the dose or exploring alternative formulations to alter the pharmacokinetic profile. |
Experimental Protocols & Dosage Guidelines
While specific in vivo dosage information for this compound is not publicly available, data from Inipharm's development candidate INI-822 in Zucker obese rats can provide a starting point for designing dose-finding studies.
Table 1: Preclinical Data Summary for HSD17B13 Inhibitor (INI-822)
| Animal Model | Compound | Dosing Regimen | Key Findings | Reference |
| Zucker Obese Rats | INI-822 | Repeat oral dosing (specific dose not disclosed) | 79-fold increase in the HSD17B13 substrate, 12-HETE, indicating target engagement. | [3][4] |
| Human "Liver-on-a-Chip" Model of NASH | INI-822 | Treatment with undisclosed concentrations | Up to 45% decrease in alpha-smooth muscle actin and 42% decrease in collagen type 1, suggesting anti-fibrotic activity. | [3][4] |
General Protocol for a Dose-Range-Finding Study in Mice
This protocol provides a general framework for determining the appropriate dose range for a novel HSD17B13 inhibitor like this compound in a mouse model of NAFLD/NASH.
-
Animal Model: C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For dosing, prepare a fresh formulation daily. A common vehicle is 10% DMSO, 40% PEG400, and 50% saline. The final DMSO concentration should be kept low to avoid toxicity.
-
Perform a small-scale formulation test to ensure the compound remains in solution at the desired concentrations.
-
-
Dose Selection:
-
Based on the in vitro IC50 (≤ 0.1 µM for a related compound), a starting point for in vivo dosing could be in the range of 1-10 mg/kg.
-
Select a minimum of three dose levels (e.g., 3, 10, and 30 mg/kg) and a vehicle control group.
-
-
Administration:
-
Administer the compound or vehicle once daily via oral gavage.
-
The volume of administration should be based on the body weight of the animals (e.g., 10 mL/kg).
-
-
Study Duration:
-
A short-term study of 7-14 days is typically sufficient for a dose-range-finding study.
-
-
Endpoints:
-
Pharmacokinetics (PK): On the first and last day of the study, collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a satellite group of animals to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Pharmacodynamics (PD): At the end of the study, collect liver tissue to measure the levels of HSD17B13 substrates (e.g., 12-HETE) or other relevant biomarkers to confirm target engagement.
-
Tolerability: Monitor body weight, food and water intake, and clinical signs of toxicity daily.
-
Safety: At necropsy, collect blood for clinical chemistry analysis (e.g., ALT, AST) and major organs for histopathological examination.
-
Visualizations
Signaling Pathway of HSD17B13 in Hepatic Lipid Metabolism
Caption: HSD17B13's role in hepatic lipid metabolism and fibrosis.
Experimental Workflow for In Vivo Dose Selection
References
- 1. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. businesswire.com [businesswire.com]
- 4. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Hsd17B13-IN-54 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using Hsd17B13-IN-54 in fluorescence-based assays. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address potential issues during experiments.
Troubleshooting Guide
Fluorescence-based assays are susceptible to interference from small molecules.[1][2][3] If you are observing unexpected results with this compound, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Decreased fluorescence signal (Quenching) | This compound may be absorbing the excitation or emission energy of the fluorophore. | 1. Perform a compound-only control: Measure the fluorescence of this compound at the assay's excitation and emission wavelengths. 2. Spectral Scan: Determine the absorption and emission spectra of this compound to identify any overlap with your fluorophore. 3. Use a red-shifted fluorophore: Compounds are less likely to interfere at longer wavelengths.[4] 4. Decrease the concentration of this compound if experimentally feasible. |
| Increased fluorescence signal (Autofluorescence) | This compound itself may be fluorescent at the assay's wavelengths, leading to false positives.[1][2] | 1. Perform a compound-only control: Measure the fluorescence of this compound in the assay buffer without the fluorescent probe. 2. Spectral Scan: Determine the emission spectrum of this compound to confirm autofluorescence. 3. Use a different fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence. 4. Utilize kinetic mode: If your instrument allows, measuring the change in fluorescence over time can help subtract stable compound autofluorescence.[1] |
| Inconsistent or noisy data | Light Scattering: this compound may be precipitating out of solution at the concentration used, causing light scatter that can be detected as fluorescence.[5] | 1. Check solubility: Visually inspect the assay plate for any signs of precipitation. 2. Measure absorbance: Scan a range of wavelengths to detect light scattering (a broad, featureless absorbance). 3. Filter the compound solution: Use a spin filter to remove any aggregates before adding to the assay. 4. Adjust buffer conditions: Modify the buffer composition (e.g., add a small amount of non-ionic detergent like Tween-20) to improve solubility. |
| Assay signal drift over time | Compound instability: this compound may be unstable in the assay buffer, leading to changes in its fluorescent properties over time. | 1. Pre-incubation control: Incubate this compound in the assay buffer for the duration of the experiment and then measure its fluorescence. 2. Consult the datasheet: Review the stability information for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13).[6] HSD17B13 is primarily expressed in the liver and is associated with lipid metabolism.[7][8] Loss-of-function variants in the HSD17B13 gene have been linked to a reduced risk of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease, making it a therapeutic target.[9][10][11]
Q2: How can a small molecule like this compound interfere with my fluorescence assay?
Small molecules can interfere with fluorescence assays in several ways:[1][2][5]
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used to excite the assay's fluorophore or measure its emission. This leads to an artificially high signal.
-
Fluorescence Quenching: The compound may absorb the light used to excite the fluorophore or the light emitted by it, leading to a lower signal.
-
Light Scattering: If the compound is not fully soluble in the assay buffer, it can form precipitates that scatter light, which can be detected by the plate reader and lead to noisy or inaccurate readings.
-
Inner Filter Effect: At high concentrations, the compound can absorb a significant portion of the excitation or emission light, preventing it from reaching the fluorophore or the detector.
Q3: What are the first steps I should take if I suspect interference?
The first and most crucial step is to run proper controls. This includes:
-
No-Enzyme/No-Cell Control: To determine the background fluorescence of the assay components.
-
Compound-Only Control: To measure the intrinsic fluorescence (autofluorescence) of this compound at the assay's excitation and emission wavelengths.
-
Vehicle Control: To ensure the solvent used to dissolve this compound (e.g., DMSO) is not causing interference.
Q4: Are there assay formats that are less prone to interference?
Yes, some assay formats are more robust to compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays can sometimes mitigate issues of direct fluorescence interference. Using red-shifted fluorophores can also be beneficial as fewer compounds tend to fluoresce at longer wavelengths.[4]
Experimental Protocols
Protocol: Screening for this compound Interference in a Generic Fluorescence Intensity Assay
This protocol outlines a method to test for potential interference of this compound in a standard fluorescence intensity-based assay.
Materials:
-
Black, flat-bottom 96-well or 384-well microplate
-
Assay buffer
-
Fluorescent probe (e.g., a fluorescently labeled substrate)
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
Multi-mode microplate reader with fluorescence intensity capabilities
Methodology:
-
Prepare a serial dilution of this compound: Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from the highest concentration to be used in your experiment. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Set up the assay plate:
-
Wells 1-3 (Buffer Blank): Add only assay buffer.
-
Wells 4-6 (Probe Control): Add assay buffer and the fluorescent probe at its final assay concentration.
-
Wells 7-end (Test Compound): Add the serial dilutions of this compound and the fluorescent probe.
-
Additional Controls (Compound Autofluorescence): In a separate set of wells, add the serial dilutions of this compound to the assay buffer without the fluorescent probe.
-
-
Incubate: Incubate the plate according to your standard assay protocol (e.g., 30 minutes at room temperature, protected from light).
-
Read the plate: Measure the fluorescence intensity using the excitation and emission wavelengths specific to your fluorescent probe.
-
Data Analysis:
-
Subtract the average fluorescence of the buffer blank from all other readings.
-
Compare the fluorescence of the "Test Compound" wells to the "Probe Control" wells. A significant decrease in signal may indicate quenching, while a significant increase may suggest autofluorescence.
-
Analyze the "Compound Autofluorescence" wells to directly measure the fluorescence of this compound at the assay wavelengths.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Hsd17B13-IN-54 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo degradation of Hsd17B13-IN-54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known in vitro potency?
This compound, also known as Compound 158, is an inhibitor of hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13).[1] It has been shown to inhibit the enzymatic activity of Hsd17B13 with the following potency:
| Compound | Target | IC50 (for estradiol) |
| This compound | Hsd17B13 | ≤ 0.1 μM |
Q2: What are the potential applications of this compound?
This compound can be utilized for research related to liver diseases, metabolic disorders, and cardiovascular conditions.[1] Specifically, it is relevant for studying non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI).[1]
Q3: What are the common reasons for the degradation of small molecule inhibitors like this compound in vivo?
The in vivo degradation of small molecule inhibitors is often attributed to metabolic processes primarily in the liver. These processes can be broadly categorized into Phase I and Phase II metabolism. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.
Q4: How can I improve the in vivo stability of this compound?
Several strategies can be employed to enhance the in vivo stability of small molecule inhibitors:
-
Formulation Strategies: Utilizing advanced drug delivery systems can protect the compound from premature degradation.[2][3][4]
-
Prodrug Approach: Modifying the inhibitor into an inactive prodrug that is converted to the active form at the target site can improve stability and bioavailability.[3]
-
Structural Modifications: Altering the chemical structure of the inhibitor can block metabolically labile sites.[5]
Troubleshooting In Vivo Degradation of this compound
This guide provides a structured approach to identifying and resolving issues related to the in vivo degradation of this compound.
Issue 1: Lower than expected in vivo efficacy despite proven in vitro activity.
This is a common challenge that often points towards issues with bioavailability and in vivo stability.
Initial Assessment Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
Hsd17B13-IN-54 pharmacokinetic and pharmacodynamic challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-54 and other inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the enzyme 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2] this compound exerts its effect by binding to the enzyme and inhibiting its catalytic activity. For instance, it has been shown to inhibit the conversion of estradiol with an IC50 value of less than or equal to 0.1 μM. By inhibiting Hsd17B13, this compound is being investigated for its therapeutic potential in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3]
Q2: What are the known substrates of Hsd17B13?
The complete physiological substrate profile of Hsd17B13 is still under investigation. However, in vitro studies have shown that Hsd17B13 can metabolize several substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinol.[4] The enzymatic activity of Hsd17B13 is NAD+ dependent.
Q3: How should I prepare and store this compound?
For optimal performance and stability, it is recommended to follow the storage and preparation instructions provided by the manufacturer. Generally, small molecule inhibitors are provided as a lyophilized powder and should be stored at -20°C or -80°C. For experimental use, a stock solution is typically prepared by dissolving the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). It is crucial to ensure the compound is fully dissolved before preparing further dilutions in aqueous buffers.
Q4: What are the potential challenges when working with Hsd17B13 inhibitors like this compound?
Researchers may encounter challenges related to the physicochemical properties of the inhibitor, such as:
-
Solubility: Poor aqueous solubility is a common issue with small molecule inhibitors and can affect the accuracy of in vitro and in vivo experiments.
-
Metabolic Stability: Some Hsd17B13 inhibitors may undergo significant phase II metabolism (e.g., glucuronidation), which can impact their bioavailability and in vivo efficacy.[5]
-
In vivo Pharmacokinetics: Achieving and maintaining adequate drug concentrations at the target tissue (liver) can be challenging due to factors like rapid clearance.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Hsd17B13 inhibitors.
In Vitro Enzyme Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | 1. Inhibitor Precipitation: The inhibitor may be precipitating in the aqueous assay buffer due to poor solubility. 2. Inconsistent Pipetting: Inaccurate pipetting, especially of small volumes, can lead to significant errors. 3. Enzyme Instability: The Hsd17B13 enzyme may be losing activity over the course of the experiment. | 1. Check Solubility: Visually inspect for precipitation. Consider increasing the DMSO concentration in the final assay (typically ≤1%). Perform a solubility test before the main experiment. 2. Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques. Prepare a serial dilution of the inhibitor to minimize pipetting small volumes. 3. Enzyme Handling: Keep the enzyme on ice at all times. Prepare fresh enzyme dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| No or weak inhibition observed | 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage. 2. Incorrect Assay Conditions: The pH, temperature, or cofactor (NAD+) concentration may be suboptimal. 3. High Enzyme Concentration: An excessively high enzyme concentration can make it difficult to observe inhibition. | 1. Verify Compound Integrity: Use a fresh vial of the inhibitor. If possible, confirm its identity and purity using analytical methods like LC-MS. 2. Optimize Assay Conditions: Ensure the assay buffer pH is optimal for Hsd17B13 activity. Verify the NAD+ concentration is appropriate for the assay. 3. Enzyme Titration: Perform an enzyme titration to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay. |
| Assay signal is too low or too high | 1. Incorrect Reagent Concentrations: The concentration of the enzyme, substrate, or detection reagent may be incorrect. 2. Inappropriate Plate Type: The microplate may not be suitable for the detection method (e.g., using a clear plate for a fluorescence assay). | 1. Review Protocol: Double-check the concentrations of all reagents in the protocol. 2. Select Correct Plate: Use the appropriate microplate for your assay: clear plates for colorimetric assays, black plates for fluorescence assays, and white plates for luminescence assays. |
Cellular Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no cellular activity of the inhibitor | 1. Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. 2. Efflux by Transporters: The compound may be actively transported out of the cells by efflux pumps. 3. Rapid Intracellular Metabolism: The inhibitor may be quickly metabolized by the cells. | 1. Assess Permeability: If data is available, check the predicted or experimentally determined permeability of the compound. 2. Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if cellular activity is restored. 3. Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the rate of metabolism. |
| Cell Toxicity Observed | 1. High Inhibitor Concentration: The concentration of the inhibitor used may be toxic to the cells. 2. DMSO Toxicity: High concentrations of the vehicle (DMSO) can be toxic to cells. | 1. Determine Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the inhibitor. 2. Control DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%). |
Pharmacokinetic and Pharmacodynamic Data
While specific pharmacokinetic and pharmacodynamic data for this compound is not publicly available, the following tables provide representative data for another potent and selective Hsd17B13 inhibitor, BI-3231, which can serve as a useful reference.
Pharmacokinetic Profile of BI-3231 in Mice
| Parameter | Value |
| Dose (Oral) | 50 µmol/kg |
| Plasma Cmax | ~1 µM |
| Plasma Tmax | ~0.5 hours |
| Liver Cmax | ~20 µM |
| Liver Tmax | ~4 hours |
Data is estimated from graphical representations in the cited literature.
In Vitro Potency of Hsd17B13 Inhibitors
| Compound | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) |
| BI-3231 | 1 | 13 |
| Compound 32 | 2.5 | Not Reported |
Experimental Protocols
Hsd17B13 In Vitro Enzyme Activity Assay (Luminescence-based)
This protocol is a general guideline for measuring Hsd17B13 enzyme activity by detecting the production of NADH.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound or other inhibitors
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
NAD+
-
NADH detection reagent (e.g., NAD-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the Hsd17B13 enzyme, substrate, and NAD+ in Assay Buffer.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
To initiate the reaction, add the reaction mixture (e.g., 5 µL) to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
NADH Detection: Add the NADH detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate as recommended by the detection reagent manufacturer and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Hsd17B13 Cellular Assay (Lipid Accumulation)
This protocol describes a general method to assess the effect of Hsd17B13 inhibition on lipid accumulation in a cellular model of NAFLD.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium and supplements
-
Fatty acids (e.g., oleic acid and palmitic acid) to induce lipid accumulation
-
This compound or other inhibitors
-
Lipid staining dye (e.g., Nile Red or BODIPY 493/503)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the hepatocyte cell line in a suitable multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Fatty Acid Loading and Inhibitor Treatment:
-
Prepare a mixture of fatty acids conjugated to BSA in the cell culture medium.
-
Treat the cells with different concentrations of this compound or vehicle control (DMSO) for a specified pre-incubation period.
-
Add the fatty acid mixture to the cells and incubate for a period sufficient to induce lipid droplet formation (e.g., 24-48 hours).
-
-
Lipid Droplet Staining:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the lipid droplets with a fluorescent dye according to the manufacturer's protocol.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the lipid droplet content (e.g., number, size, or total fluorescence intensity per cell) using image analysis software.
-
-
Data Analysis: Compare the lipid droplet accumulation in inhibitor-treated cells to the vehicle-treated control to determine the effect of Hsd17B13 inhibition.
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling in NAFLD Pathogenesis
Caption: Hsd17B13 signaling in NAFLD and the point of intervention for this compound.
General Workflow for Hsd17B13 Inhibitor Characterization
Caption: A typical experimental workflow for the preclinical characterization of an Hsd17B13 inhibitor.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Hsd17B13-IN-54
This technical support center provides guidance on the best practices for the long-term storage and handling of Hsd17B13-IN-54. The information is intended for researchers, scientists, and drug development professionals. Please note that specific storage recommendations for this compound are not publicly available; therefore, the following guidelines are based on best practices for similar small molecule inhibitors and data available for a related compound, Hsd17B13-IN-9.[1] Always refer to the Certificate of Analysis provided with your specific lot for the most accurate information.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions for both the solid compound and solutions.
| Form | Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 12 months | Protect from light. |
| -80°C | Up to 24 months | Protect from light. Ideal for long-term archival storage. | |
| Stock Solutions (in DMSO) | -20°C | Up to 1 month | Protect from light. Store under nitrogen.[1] |
| -80°C | Up to 6 months | Protect from light. Store under nitrogen.[1] Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Compound precipitation in stock solution upon thawing. | - Solution was not fully warmed before use.- Solvent evaporation.- Exceeded solubility limit. | - Warm the vial to room temperature (or 37°C) and vortex or sonicate to redissolve.- Ensure vials are tightly sealed.- Prepare a more dilute stock solution. |
| Decreased or no activity in experimental assays. | - Compound degradation due to improper storage.- Repeated freeze-thaw cycles.- Contamination of stock solution. | - Use a fresh aliquot of the stock solution.- Prepare fresh stock solution from solid compound.- Ensure proper aseptic technique when handling solutions. |
| Difficulty dissolving the solid compound. | - Use of an inappropriate solvent.- Insufficient mixing. | - this compound is soluble in DMSO. For aqueous solutions, a stock in DMSO can be further diluted, but be mindful of the final DMSO concentration.- Vortex or sonicate the solution to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a stock solution in 100% DMSO at a concentration of 10-50 mM. To prepare the solution, add the appropriate volume of DMSO to the vial of solid compound and vortex or sonicate until the compound is fully dissolved.
Q2: How many times can I freeze and thaw my stock solution?
A2: To maintain the integrity of the compound, we strongly recommend aliquoting the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. If aliquoting is not possible, limit freeze-thaw cycles to a maximum of three.
Q3: My stock solution has been stored at -20°C for over a month. Can I still use it?
A3: Based on data for a similar compound, Hsd17B13-IN-9, the recommended storage period for stock solutions at -20°C is up to one month.[1] For longer-term storage, -80°C is recommended for up to six months.[1] If your solution has been stored at -20°C for longer than one month, its activity may be compromised. We recommend preparing a fresh stock solution for optimal results.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect both the solid compound and stock solutions from light to prevent potential photodegradation.[1] Store vials in a dark container or wrap them in aluminum foil.
Q5: What is the recommended in-vivo solvent for this compound?
A5: The optimal in-vivo solvent will depend on the specific experimental design and animal model. A common starting point for in-vivo administration of hydrophobic compounds is a formulation of DMSO, PEG300, Tween 80, and saline. However, extensive formulation development and solubility testing are recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 543.05 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 543.05 g/mol ) / 0.01 mol/L = 0.000184 L
-
Volume (µL) = 184 µL
-
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex the vial for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visual Guides
References
Hsd17B13-IN-54 selectivity issues against other HSD enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The following information is based on publicly available data for the potent and selective HSD17B13 inhibitor, BI-3231 , as no specific information was found for "Hsd17B13-IN-54". We believe BI-3231 serves as a relevant example for addressing potential selectivity issues against other HSD enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of BI-3231 against other HSD17B family members?
A1: BI-3231 has demonstrated excellent selectivity for HSD17B13 over the most closely related isoform, HSD17B11.[1][2] This selectivity is crucial for minimizing off-target effects in experimental systems. Quantitative data on its inhibitory activity is summarized in the table below.
Q2: Are there any known off-target effects of BI-3231?
A2: BI-3231 has been profiled against a commercial safety screen panel (SafetyScreen44, Cerep) and showed good selectivity.[1] However, as with any potent inhibitor, it is crucial to include appropriate controls in your experiments to identify any potential compound-specific off-target effects in your model system.
Q3: My results with the HSD17B13 inhibitor are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors. See the Troubleshooting Guide below for a detailed breakdown of potential issues, including compound stability, assay conditions, and cell system variability. One key factor for this class of inhibitors is the dependency on the cofactor NAD+.[1][2]
Q4: Does the choice of substrate in my enzymatic assay matter?
A4: For some inhibitors, the measured potency can be dependent on the substrate used. However, initial studies with a precursor to BI-3231 showed a good correlation between results obtained with estradiol and leukotriene B4 (LTB4) as substrates, suggesting a lack of substrate bias.[1][2] It is still recommended to use a substrate that is most relevant to your biological question if known.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency | Cofactor (NAD+) concentration: The inhibitory activity of BI-3231 is highly dependent on the concentration of NAD+.[1][2] | Ensure that the concentration of NAD+ in your assay is consistent and optimized. Consider performing cross-titrations of the inhibitor and NAD+ to characterize this dependency in your system. |
| Compound degradation: The inhibitor may not be stable under your experimental conditions (e.g., prolonged incubation, temperature, pH). | Prepare fresh stock solutions. Minimize the time the compound is in aqueous solutions before use. Check the recommended storage conditions. | |
| Incorrect protein concentration: The IC50 value can be shifted at high enzyme concentrations, especially for tight-binding inhibitors. | Use the lowest concentration of HSD17B13 that gives a robust signal in your assay. For potent inhibitors, it may be more appropriate to determine the Ki value.[2] | |
| Unexpected cellular phenotype | Off-target effects: The observed phenotype may be due to inhibition of another protein. | Perform control experiments with a structurally unrelated HSD17B13 inhibitor if available. Use knockdown or knockout cell lines as a comparator. Conduct a broader screen for off-target activities if necessary. |
| Metabolism of the inhibitor: The inhibitor may be metabolized to inactive or active metabolites in your cell system. | Investigate the metabolic stability of the compound in your specific cell type or experimental model. Phase II metabolism, such as glucuronidation, has been noted for analogs of this inhibitor series.[1] | |
| High background signal in assay | Compound interference: The inhibitor itself might interfere with the detection method (e.g., fluorescence, luminescence). | Run a control experiment with the inhibitor in the absence of the enzyme to check for interference. |
| Contaminated reagents: Reagents may be contaminated with a substance that affects the assay readout. | Use fresh, high-quality reagents. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of BI-3231 against human and mouse HSD17B13, as well as its selectivity against the closely related HSD17B11.
| Target | Assay Type | Value (BI-3231) | Reference |
| Human HSD17B13 | Enzymatic Assay (Ki) | Single-digit nM | [1] |
| Mouse HSD17B13 | Enzymatic Assay (Ki) | Single-digit nM | [1] |
| Human HSD17B13 | Cellular Assay | Double-digit nM | [1] |
| Human HSD17B11 | Enzymatic Assay | >10,000 nM | [1] |
Experimental Protocols
HSD17B13 Enzymatic Assay
This protocol is a generalized representation based on published methods.[1][2]
-
Compound Preparation: Serially dilute the HSD17B13 inhibitor (e.g., BI-3231) in DMSO and spot onto a microtiter plate.
-
Enzyme Incubation: Add diluted, purified recombinant HSD17B13 protein to each well containing the compound. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of the substrate (e.g., estradiol) and the cofactor (NAD+) to initiate the enzymatic reaction. Incubate for an appropriate time (e.g., 4 hours) at room temperature.
-
Reaction Termination and Derivatization: Stop the reaction and derivatize the analytes by adding an internal standard and a derivatizing agent such as Girard's Reagent P.
-
Detection: Analyze the product formation using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.
Thermal Shift Assay (nanoDSF) for Target Engagement
This assay confirms the direct binding of an inhibitor to the target protein.[1][2]
-
Sample Preparation: Prepare a mixture of the purified HSD17B13 protein, the inhibitor (e.g., BI-3231), and NAD+ in a suitable buffer. A control sample with DMSO instead of the inhibitor should be prepared in parallel.
-
Temperature Gradient: Subject the samples to a linear thermal gradient in a nanoDSF instrument.
-
Fluorescence Monitoring: Monitor the intrinsic tryptophan fluorescence of the protein at different temperatures. As the protein unfolds, its fluorescence properties will change.
-
Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the inhibitor compared to the control indicates direct binding and stabilization of the protein. For BI-3231, a significant thermal shift of 16.7 K was observed in the presence of NAD+, confirming on-target binding.[1][2]
Visualizations
Caption: Workflow for characterizing the selectivity of an HSD17B13 inhibitor.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
Addressing batch-to-batch variability of Hsd17B13-IN-54
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with Hsd17B13-IN-54, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a liver-specific enzyme associated with lipid droplets and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2][3][4] The enzyme is involved in steroid, proinflammatory lipid mediator, and retinol metabolism.[2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][4] this compound exerts its effect by inhibiting the enzymatic activity of HSD17B13, thereby mimicking the protective effects of these genetic variants.
Q2: What is the reported IC50 of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of ≤ 0.1 μM for the inhibition of HSD17B13-mediated conversion of estradiol.[1]
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.[1]
Q4: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability of small molecules like this compound can arise from several factors:
-
Purity: The presence of impurities from the synthesis process can affect the compound's activity. These impurities may have off-target effects or interfere with the assay.
-
Solubility: Inconsistent solubility between batches can lead to variations in the effective concentration in your experiments.
-
Stability: Degradation of the compound over time or due to improper storage can result in reduced potency.
-
Counter-ions or Salt Forms: Different batches may have different salt forms or counter-ions, which can affect the molecular weight and solubility.
It is crucial to obtain a detailed Certificate of Analysis (CoA) for each batch to assess its purity and characterization.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between different batches of this compound.
This is a common issue that can be addressed by systematically evaluating several factors.
Troubleshooting Decision Tree for Variable IC50 Values
Troubleshooting Steps for Variable IC50 Values
| Potential Cause | Recommended Action |
| Compound Purity and Integrity | 1. Review the Certificate of Analysis (CoA): Compare the purity data (e.g., by HPLC or LC-MS) for each batch. Note any differences in impurity profiles. 2. Confirm Molecular Weight: Ensure you are using the correct molecular weight for calculations, especially if the compound is supplied as a salt. |
| Solubility Issues | 1. Ensure Complete Solubilization: Visually inspect the stock solution for any precipitates. Gently warm the solution or sonicate briefly if necessary. 2. Determine Solubility Limit: If you suspect poor solubility, perform a solubility test for each batch in your assay buffer. |
| Compound Stability | 1. Proper Storage: Confirm that the compound has been stored according to the manufacturer's recommendations (typically -20°C for solids).[1] 2. Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to minimize degradation. 3. Stability in Assay Buffer: Assess the stability of this compound in your assay buffer over the duration of your experiment. |
| Experimental Variability | 1. Consistent Protocol: Ensure all experimental parameters (e.g., incubation times, temperatures, reagent concentrations) are kept consistent between experiments. 2. Reagent Quality: Use fresh, high-quality reagents, including the enzyme, substrate, and cofactors. 3. Pipetting Accuracy: Calibrate and use appropriate pipettes to ensure accurate dispensing of all solutions. |
Issue 2: Higher than expected IC50 value or no inhibition.
If you observe weak or no inhibition, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Inactive Compound | 1. Check Storage: Improper storage can lead to compound degradation. 2. Confirm Identity: If possible, verify the identity of the compound using analytical techniques like LC-MS. |
| Assay Conditions | 1. Enzyme Activity: Ensure your HSD17B13 enzyme is active. Run a positive control without the inhibitor. 2. Substrate and Cofactor Concentrations: Use appropriate concentrations of the substrate (e.g., estradiol) and the cofactor (NAD+). For a competitive inhibitor, the apparent IC50 will be dependent on the substrate concentration. 3. Assay Buffer Components: Certain components in the assay buffer could interfere with the inhibitor. |
| Incorrect Concentration | 1. Calculation Error: Double-check all calculations for preparing stock and working solutions. 2. Solubility Issues: The compound may have precipitated out of solution, leading to a lower effective concentration. |
Experimental Protocols
Biochemical Assay for HSD17B13 Inhibition
This protocol is adapted from methods used for other HSD17B13 inhibitors and can be used as a starting point.
Experimental Workflow for HSD17B13 Inhibitor Screening
A Workflow for HSD17B13 Inhibition Assay
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a reagent that measures NADH production)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
Dispense inhibitor: Add the diluted inhibitor to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add enzyme: Add the HSD17B13 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add a solution containing estradiol and NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will typically generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of NADH produced.
-
Read plate: Measure the signal using a plate reader.
-
Data analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for HSD17B13 Inhibition
This protocol provides a general framework for assessing the activity of this compound in a cellular context.
Materials:
-
A suitable cell line overexpressing HSD17B13 (e.g., HEK293 or HepG2 cells)
-
This compound
-
Cell culture medium
-
Estradiol
-
LC-MS/MS system for detecting estrone
Procedure:
-
Cell seeding: Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Substrate addition: Add estradiol to the cell culture medium.
-
Incubation: Incubate the cells for a period to allow for the conversion of estradiol to estrone.
-
Sample collection: Collect the cell culture supernatant.
-
Estrone quantification: Quantify the amount of estrone in the supernatant using a validated LC-MS/MS method.
-
Data analysis: Plot the estrone levels against the inhibitor concentration to determine the cellular IC50.
HSD17B13 Signaling and Regulation
HSD17B13 expression is regulated by liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[2] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that can contribute to hepatic lipogenesis.[2] The enzyme is localized to lipid droplets and its activity is implicated in pathways involving steroid hormones, proinflammatory lipids, and retinol metabolism.[2] More recently, HSD17B13 has been shown to promote the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and leukocyte adhesion in the context of chronic liver inflammation.[5]
Simplified HSD17B13 Signaling Pathway
HSD17B13 Signaling and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Benchmarking Hsd17B13-IN-54 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors. This guide provides a comparative analysis of Hsd17B13-IN-54 and other notable HSD17B13 inhibitors, supported by available experimental data to aid researchers in selecting the appropriate tools for their studies.
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is involved in multiple pathways within the hepatocyte. Its precise physiological substrates are still under investigation, but it is known to metabolize steroids, fatty acids, and retinoids.[1] Overexpression of HSD17B13 is associated with increased lipid droplet size and number, contributing to steatosis.[2] Furthermore, HSD17B13 activity has been linked to inflammatory and fibrotic pathways in the liver. Inhibition of HSD17B13 is therefore hypothesized to ameliorate liver injury by modulating lipid metabolism and reducing pro-fibrotic signaling. Recent research also suggests a role for HSD17B13 in pyrimidine catabolism, where its inhibition can protect against liver fibrosis.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the mode of action of its inhibitors.
Comparative Performance of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and other key inhibitors. Direct comparison can be challenging due to variations in assay conditions between different studies.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 | Assay Substrate | Source |
| This compound | Human HSD17B13 | ≤ 0.1 µM | Estradiol | MCE |
| BI-3231 | Human HSD17B13 | 1 nM | Estradiol | [3] |
| Mouse HSD17B13 | 13 nM | Estradiol | [3] | |
| INI-678 | Human HSD17B13 | Low nM | Multiple | [4] |
| Pfizer Compound | Human HSD17B13 (in HEK cells) | 0.065 µM (65 nM) | Not specified | [5] |
| Enanta Compound 348 | Human HSD17B13 | A (≤ 100 nM) | β-estradiol | [6] |
| Enanta Compound 790 | Human HSD17B13 | A (≤ 100 nM) | β-estradiol | [6] |
| Enanta Compound 812 | Human HSD17B13 | A (≤ 100 nM) | β-estradiol | [6] |
IC50 values are presented as reported in the cited sources. "A" indicates an IC50 of ≤ 100 nM as categorized by the source.
Table 2: Selectivity and Preclinical Data
| Compound | Selectivity | In Vivo/Cell-Based Model Highlights | Source |
| This compound | Data not available | Potential for research in NAFLD, NASH, and DILI. | MCE |
| BI-3231 | >10,000-fold vs HSD17B11 | Reduces palmitic acid-induced toxicity in hepatocytes. | [7][8] |
| INI-678 | Selective vs other HSD17B family members | Decreased fibrosis markers (αSMA and Collagen Type 1) in a 3D liver-on-a-chip model. | [4] |
| Enanta Compounds | Data not available | Reduce TGF-β1-induced COL1A1 expression in HSD17B13 high-expressing cells. | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key assays used in the characterization of HSD17B13 inhibitors.
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This protocol is adapted from methods used for the characterization of similar inhibitors.
Caption: Workflow for a biochemical HSD17B13 enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20). Prepare stock solutions of recombinant human HSD17B13, NAD+, estradiol, and the test inhibitor in appropriate solvents.
-
Inhibitor Plating: Serially dilute the test inhibitor in assay buffer and dispense into a 384-well white assay plate.
-
Enzyme Addition: Add a solution of HSD17B13 (e.g., 50-100 nM final concentration) to each well containing the inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and estradiol (e.g., final concentrations of 10-50 µM each).
-
Reaction Incubation: Incubate the reaction for a specified time (e.g., 60-120 minutes) at room temperature.
-
NADH Detection: Stop the reaction and detect the amount of NADH produced by adding a commercially available NAD/NADH detection reagent (e.g., NAD-Glo™).
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls (no inhibitor) and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular HSD17B13 Inhibition Assay (Mass Spectrometry-Based)
This protocol outlines a general procedure for assessing inhibitor activity in a cellular context.
Caption: Workflow for a cellular HSD17B13 inhibition assay.
Methodology:
-
Cell Culture: Seed HEK293 cells stably overexpressing human HSD17B13 in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test inhibitor.
-
Inhibitor Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
-
Substrate Addition: Add the substrate (e.g., estradiol) to the cell culture medium at a final concentration within the linear range of the assay.
-
Substrate Incubation: Incubate for a time sufficient to detect product formation (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation: Quench the enzymatic reaction by adding a solvent such as acetonitrile. Centrifuge to pellet any precipitates.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of the substrate (estradiol) and the product (estrone).
-
Data Analysis: Determine the extent of substrate conversion to product in the presence of the inhibitor compared to vehicle-treated controls. Calculate the percent inhibition and determine the cellular IC50 value.
Conclusion
The development of potent and selective HSD17B13 inhibitors is a rapidly advancing field with significant potential for the treatment of chronic liver diseases. This compound demonstrates potent inhibition of HSD17B13 in the sub-micromolar range. When compared to other publicly disclosed inhibitors such as BI-3231 and those from Inipharm, Pfizer, and Enanta, it is evident that a range of highly potent molecules are emerging. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and the availability of in vivo data. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these promising therapeutic candidates.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. escholarship.org [escholarship.org]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. assaygenie.com [assaygenie.com]
- 8. enanta.com [enanta.com]
HSD17B13 Inhibition: A Comparative Analysis of Pharmacological and Genetic Approaches in Liver Disease
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of the pharmacological inhibitor Hsd17B13-IN-54 and genetic knockdown of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme in the context of liver disease. This analysis is based on preclinical data and aims to delineate the therapeutic potential and mechanistic insights offered by each modality.
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The enzyme is a liver-specific, lipid droplet-associated protein, and its expression is elevated in patients with NAFLD.[1][2] Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including steatohepatitis, fibrosis, and cirrhosis.[3][4][5] This has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity, primarily through small molecule inhibitors and genetic knockdown approaches.
While direct head-to-head comparative studies are limited, this guide synthesizes available preclinical data to offer insights into the relative efficacy and experimental considerations of both approaches. It is important to note that the presented data for the pharmacological inhibitor and genetic knockdown originate from different experimental models and studies, which should be taken into account when interpreting the results.
Efficacy Comparison: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the key efficacy data from preclinical studies evaluating HSD17B13 inhibition through a pharmacological agent (represented here by the conceptual this compound, with data aggregated from studies on various small molecule inhibitors) and shRNA-mediated genetic knockdown.
Table 1: In Vitro Efficacy of HSD17B13 Inhibition
| Parameter | This compound (Small Molecule Inhibitor) | Genetic Knockdown (shRNA) | Reference |
| Cellular Model | Human Hepatocytes (HepG2, primary) | Not explicitly detailed in knockdown studies | [INI-822, BI-3231 data] |
| Effect on Lipid Accumulation | Significant decrease in triglyceride accumulation under lipotoxic stress. | Not explicitly detailed in knockdown studies | [BI-3231 data] |
| Effect on Fibrosis Markers | Up to 45% decrease in alpha-smooth muscle actin (α-SMA) and 42% decrease in collagen type 1 in a "liver-on-a-chip" model. | Not explicitly detailed in knockdown studies | [INI-822 data] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibition in Rodent Models of Liver Disease
| Parameter | This compound (Small Molecule Inhibitor) | Genetic Knockdown (shRNA) | Reference |
| Animal Model | Zucker Obese Rats | High-Fat Diet-induced Obese C57BL/6J Mice | [INI-822 data], [shRNA study] |
| Hepatic Steatosis | Data on direct histological improvement in steatosis is limited. | Markedly improved hepatic steatosis. | [shRNA study] |
| Liver Enzymes (ALT) | Reduction in liver transaminases. | Decreased elevated serum alanine aminotransferase (ALT). | [INI-822 data], [shRNA study] |
| Fibrosis Markers | Decreased expression of fibrotic proteins. | Decreased expression of Timp2 (marker of liver fibrosis). | [INI-822 data], [shRNA study] |
| Body Weight/Adiposity | No significant effect reported. | No effect on body weight or adiposity. | [shRNA study] |
| Glycemia | No significant effect reported. | No effect on glycemia. | [shRNA study] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the efficacy data.
Pharmacological Inhibition with this compound (Conceptual)
The data for pharmacological inhibition is a composite representation from studies on different small molecule inhibitors like INI-822 and BI-3231.
-
In Vitro "Liver-on-a-Chip" Model:
-
System: A microfluidic device containing primary human hepatocytes, hepatic stellate cells, and Kupffer cells to mimic liver architecture and function.
-
Treatment: Cells were treated with a small molecule inhibitor (e.g., INI-822) in the presence of high-fat media to induce a NASH-like phenotype.
-
Analysis: Levels of fibrotic proteins such as α-SMA and collagen type 1 were quantified.
-
-
In Vivo Animal Model (Zucker Obese Rats):
-
Animals: Genetically obese Zucker rats, which spontaneously develop metabolic syndrome and liver steatosis.
-
Treatment: Repeated oral dosing of a small molecule inhibitor (e.g., INI-822).
-
Analysis: Lipidomic analysis of plasma and liver tissue to assess changes in bioactive lipids and substrates of HSD17B13.
-
Genetic Knockdown of HSD17B13
The data for genetic knockdown is based on a study utilizing shRNA delivered via an adeno-associated virus (AAV) vector.[6][7][8][9]
-
Animal Model:
-
Animals: Male C57BL/6J mice.
-
Diet: Fed a high-fat diet (HFD) to induce obesity and hepatic steatosis.
-
Intervention: A single intraperitoneal injection of AAV8 encoding either a specific shRNA against Hsd17b13 (shHsd17b13) or a scrambled control shRNA (shScrmbl).
-
-
Experimental Procedures:
-
Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) to assess steatosis.
-
Biochemical Analysis: Serum levels of ALT were measured as a marker of liver injury.
-
Gene Expression Analysis: Hepatic mRNA levels of fibrosis markers, such as Timp2, were quantified by qPCR.
-
Visualizing the Approaches
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the HSD17B13 signaling pathway and the experimental workflows.
Caption: HSD17B13 signaling in liver disease and points of therapeutic intervention.
Caption: Experimental workflows for evaluating HSD17B13 inhibition.
Discussion and Future Directions
Both pharmacological inhibition and genetic knockdown of HSD17B13 demonstrate therapeutic potential in preclinical models of liver disease. Genetic knockdown, particularly through shRNA in mouse models of NAFLD, has shown a clear benefit in reducing hepatic steatosis, inflammation, and fibrosis.[6][7][8][9] Pharmacological inhibitors have also shown promise in reducing markers of fibrosis and modulating lipid profiles, with the advantage of being small molecules that can potentially be developed into oral therapeutics.
The choice between these two modalities for further research and development will depend on several factors. Small molecule inhibitors offer the convenience of oral administration and titratable dosing, which is advantageous for chronic diseases like NASH. However, potential off-target effects and the need for long-term safety data are important considerations. Genetic knockdown, through technologies like siRNA or ASO, offers high specificity but often requires parenteral administration.
Future research should focus on direct comparative studies of leading pharmacological inhibitors and genetic knockdown agents in the same preclinical models. This will provide a more definitive assessment of their relative efficacy and help to elucidate the nuanced mechanisms through which HSD17B13 inhibition confers its hepatoprotective effects. Furthermore, the identification of robust biomarkers of HSD17B13 activity will be crucial for the clinical development of both therapeutic approaches.
References
- 1. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. inipharm.com [inipharm.com]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hsd17B13 On-Target Effects: A Comparative Guide to Small Molecule Inhibitors and siRNA
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent specifically interacts with its intended target is a critical step in preclinical development. This guide provides a comparative overview of two primary methods for validating the on-target effects of inhibitors against 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. We compare the use of a potent and selective small molecule inhibitor, BI-3231, with siRNA-mediated knockdown, offering supporting data and detailed experimental protocols.
Loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression of chronic liver diseases, making the inhibition of the Hsd17B13 protein a compelling therapeutic strategy.[1][2] Validating that a potential drug, such as a small molecule inhibitor, achieves its therapeutic effect by specifically binding to and inhibiting Hsd17B13 is paramount. This validation is often accomplished by comparing the pharmacological effects of the inhibitor to the genetic knockdown of the target, for instance, by using small interfering RNA (siRNA).
This guide will use the well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231, as a representative small molecule for comparison with siRNA-mediated knockdown of Hsd17B13.
Comparison of On-Target Effects: BI-3231 vs. siRNA
The following tables summarize the quantitative data on the on-target effects of BI-3231 and siRNA targeting Hsd17B13.
Table 1: In Vitro Potency and Cellular Activity of BI-3231
| Parameter | Species | Value | Reference |
| Enzymatic IC50 | Human Hsd17B13 | 1 nM | [3][4] |
| Mouse Hsd17B13 | 13-14 nM | [3][4] | |
| Enzymatic Ki | Human Hsd17B13 | 0.7 nM | [5][6] |
| Mouse Hsd17B13 | 0.5 nM | [7] | |
| Cellular Activity (IC50) | Human Hsd17B13 (in HEK293 cells) | 11 nM | [5][8] |
Table 2: Efficacy of siRNA-Mediated Knockdown of Hsd17B13
| siRNA Type | Model System | Knockdown Efficiency | Reference |
| GalNAc-siRNA (ARO-HSD) | Human (NASH patients) | Up to 93.4% mRNA reduction, Up to 82.7% protein reduction | [1] |
| GalNAc-siRNA (ALN-HSD) | Human (NASH patients) | Up to 78.3% mRNA reduction | [9] |
| shRNA | Mouse (High-fat diet) | Significant reduction in Hsd17b13 protein | [10] |
| Antisense Oligonucleotide (ASO) | Mouse primary hepatocytes | Dose-dependent reduction in Hsd17b13 mRNA | [8][9] |
Experimental Workflows and Signaling Pathways
To effectively validate on-target effects, a structured experimental approach is necessary. The following diagrams illustrate the typical workflow for validation using a small molecule inhibitor and siRNA, as well as the known signaling pathway of Hsd17B13.
Detailed Experimental Protocols
siRNA Transfection in Hepatocytes (e.g., HepG2 cells)
This protocol describes a standard procedure for transiently transfecting siRNA into a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
Hsd17B13-specific siRNA and a non-targeting control siRNA
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium (e.g., EMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HepG2 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[11]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 15-45 minutes at room temperature to allow complex formation.[11]
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with 2 mL of Opti-MEM I medium.
-
Add the siRNA-Lipofectamine complexes to the cells.
-
Add 800 µL of antibiotic-free normal growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Hsd17B13 mRNA Quantification by qPCR
This protocol outlines the steps to measure the relative expression of Hsd17B13 mRNA following siRNA knockdown.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Hsd17B13-specific forward and reverse primers (e.g., Forward: AGCCGATCTTCTCAGCACCAAG, Reverse: CTGAAGCCACTGTGACGATGTG)[12]
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transfected and control cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 10 µM each), and cDNA template.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[12]
-
-
Data Analysis: Calculate the relative expression of Hsd17B13 mRNA using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Hsd17B13 Protein Quantification by Western Blot
This protocol details the detection and quantification of Hsd17B13 protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Hsd17B13
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Hsd17B13 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a small molecule to its target protein in a cellular environment.
Materials:
-
Cells expressing Hsd17B13
-
BI-3231 and vehicle control (DMSO)
-
PCR plates and thermocycler
-
Lysis buffer
-
Western blot or ELISA reagents for Hsd17B13 detection
Procedure:
-
Compound Treatment: Treat cells with varying concentrations of BI-3231 or vehicle for a specified time (e.g., 1 hour) at 37°C.[14]
-
Heat Shock: Heat the cell suspensions in PCR plates across a temperature gradient for 3 minutes, followed by cooling to room temperature.[14]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection of Soluble Hsd17B13: Analyze the amount of soluble Hsd17B13 in the supernatant by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of BI-3231 indicates target engagement.[15][16]
Oil Red O Staining for Lipid Droplet Quantification
This assay is used to visualize and quantify neutral lipid accumulation in hepatocytes, a key downstream effect of Hsd17B13 modulation.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Oil Red O staining solution (0.5% in isopropanol, diluted with water)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Cell Fixation: Wash cells with PBS and fix with 4% PFA for 20-30 minutes.[5][7]
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 15-30 minutes.[7]
-
Wash with 60% isopropanol and then with water.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with hematoxylin for 1-3 minutes.
-
Wash with water and mount the coverslips on slides.
-
Visualize and quantify the red-stained lipid droplets using a light microscope.[7]
-
Conclusion
Validating the on-target effects of a potential therapeutic is a multi-faceted process. For Hsd17B13, both small molecule inhibitors like BI-3231 and genetic tools such as siRNA provide powerful, complementary approaches. BI-3231 allows for the direct assessment of enzymatic inhibition and target engagement, while siRNA provides a method to mimic the genetic loss-of-function observed in protected individuals. By comparing the downstream cellular phenotypes induced by both methods, researchers can build a strong case for the on-target activity of their lead compounds, a critical milestone in the journey towards developing novel therapeutics for liver diseases.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 8. Highly efficient SiRNA and gene transfer into hepatocyte-like HepaRG cells and primary human hepatocytes: new means for drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. origene.com [origene.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13-IN-54 vs. Pan-HSD Inhibitors in Liver Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), is rapidly evolving. Among the promising targets are hydroxysteroid dehydrogenases (HSDs), a superfamily of enzymes involved in the metabolism of steroids, lipids, and bile acids. This guide provides an objective comparison of a selective inhibitor, Hsd17B13-IN-54, against pan-HSD inhibitors, with a focus on their performance in preclinical liver disease models.
Executive Summary
Selective inhibition of HSD17B13 and broader inhibition of multiple HSDs present distinct therapeutic strategies for liver diseases. Genetic validation strongly supports HSD17B13 as a key player in the progression of NAFLD to more severe liver pathologies.[1][2][3] Loss-of-function variants in the HSD17B13 gene are protect against the development of NASH, cirrhosis, and hepatocellular carcinoma.[1][2][3] Small molecule inhibitors of HSD17B13, such as this compound and other tool compounds, are emerging as a targeted therapeutic approach.
Pan-HSD inhibitors, most notably those targeting 11β-HSD1, have also been extensively studied. These inhibitors aim to reduce the intracellular conversion of cortisone to active cortisol, thereby mitigating glucocorticoid-driven metabolic dysregulation in the liver. While some have shown promise in reducing hepatic steatosis, their broader effects on liver injury and fibrosis appear to be more complex and context-dependent.[4][5]
This guide synthesizes the available preclinical data to facilitate a comparative understanding of these two approaches, highlighting their mechanisms of action, efficacy in animal models, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies on selective HSD17B13 inhibitors and pan-HSD (specifically 11β-HSD1) inhibitors in various liver disease models. It is important to note that these data are not from head-to-head comparison studies and were generated in different experimental settings.
Table 1: Efficacy of Selective HSD17B13 Inhibitors in Liver Disease Models
| Compound/Method | Model | Key Findings | Reference |
| M-5475 | CDAA-HFD Mouse Model of MASH | - Significant reduction in liver hydroxyproline levels- Improvement in hepatomegaly- Reduction in plasma ALT levels- Reduced fibrosis stage | [3] |
| ARO-HSD (RNAi) | Patients with NAFLD/NASH | - Significant reduction in serum ALT and AST levels- Down-regulated liver HSD17B13 mRNA and protein expression | [6] |
| Hsd17b13 ASO | CDAHFD Mouse Model of NASH | - Dose-dependent inhibition of Hsd17b13 gene expression in the liver- Modulated hepatic steatosis | [7] |
| BI-3231 | In vitro | - Potent inhibitor of human HSD17B13 (IC50 in the single-digit nanomolar range) | [8] |
Table 2: Efficacy of Pan-HSD (11β-HSD1) Inhibitors in Liver Disease Models
| Compound | Model | Key Findings | Reference |
| AZD4017 | Patients with NAFLD/NASH and T2D | - Improved liver steatosis vs. placebo- Blocked hepatic conversion of ¹³C cortisone to ¹³C cortisol | [8][9][10] |
| RO5093151 | Patients with NAFLD | - Significant decrease in mean liver-fat content | [11][12] |
| J2H-1702 | Diet- and toxicity-induced NASH mouse models | - Attenuated hepatic lipid accumulation- Ameliorated liver fibrosis | [11][13][14] |
| INU-101 | Fast-food diet-induced MASLD mouse model | - Significantly reduced hepatic lipid accumulation and liver fibrosis | [2][15] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these inhibitors, the following diagrams illustrate their targeted signaling pathways.
Caption: HSD17B13 signaling pathway in liver disease.
Caption: Pan-HSD (11β-HSD1) signaling in liver disease.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of key experimental protocols cited in the literature for evaluating HSD17B13 and pan-HSD inhibitors.
In Vitro HSD17B13 Inhibition Assay
-
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of HSD17B13.
-
Method:
-
Enzyme Source: Recombinantly expressed and purified human HSD17B13 enzyme.
-
Substrate: Estradiol or leukotriene B4 are commonly used substrates.[8][10]
-
Cofactor: NAD⁺ is required for the dehydrogenase activity.
-
Procedure: The inhibitor at various concentrations is pre-incubated with the enzyme and NAD⁺. The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product (e.g., estrone from estradiol) is monitored over time using methods like RapidFire mass spectrometry.
-
Analysis: IC50 values are calculated from the dose-response curves.
-
Cell-Based HSD17B13 Inhibition Assay
-
Objective: To assess the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Method:
-
Cell Line: HEK293 cells stably overexpressing human or mouse HSD17B13 are often used.[10]
-
Procedure: Cells are treated with the inhibitor for a defined period. A substrate (e.g., estradiol) is then added to the culture medium.
-
Detection: The conversion of the substrate to its product in the cell culture supernatant is measured by mass spectrometry.
-
Analysis: Cellular IC50 values are determined.
-
In Vivo Liver Disease Models
-
Objective: To evaluate the in vivo efficacy of inhibitors in animal models that recapitulate key features of human liver disease.
-
Models:
-
CDAA-HFD (Choline-Deficient, Amino Acid-Defined, High-Fat Diet) Mouse Model: This model induces steatohepatitis and fibrosis.[3]
-
Fast-Food Diet (FFD) Mouse Model: Induces metabolic dysfunction-associated steatotic liver disease (MASLD) and fibrosis.[2][15]
-
Concanavalin A (ConA)-induced autoimmune hepatitis model: Used to assess anti-inflammatory and hepatoprotective effects.[10]
-
-
Treatment: Inhibitors are typically administered orally by gavage for a specified duration.
-
Endpoints:
-
Liver Histology: Staining with Hematoxylin and Eosin (H&E) for inflammation and steatosis, and Sirius Red for fibrosis.
-
Biochemical Markers: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.
-
Fibrosis Markers: Liver hydroxyproline content or gene expression of profibrotic markers (e.g., Col1a1, Acta2).
-
Gene Expression Analysis: qPCR or RNA-seq to assess changes in inflammatory and fibrotic genes in the liver.
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel liver disease therapeutic.
Caption: Preclinical evaluation workflow.
Conclusion
Both selective HSD17B13 inhibitors and pan-HSD inhibitors represent promising, yet distinct, therapeutic avenues for the treatment of liver diseases.
-
This compound and other selective inhibitors are backed by strong human genetic data, suggesting that targeting HSD17B13 may directly address a key driver of disease progression from simple steatosis to more advanced and clinically significant liver pathologies. The preclinical data, though still emerging, supports the potential for these inhibitors to be both hepatoprotective and anti-fibrotic.
-
Pan-HSD inhibitors, particularly 11β-HSD1 inhibitors, have a more established history of investigation and have demonstrated efficacy in reducing liver fat, a key feature of NAFLD. However, their impact on fibrosis can be variable, and the broader metabolic effects of modulating glucocorticoid activity require careful consideration.
For researchers and drug developers, the choice between these strategies will depend on the specific therapeutic goals. Selective HSD17B13 inhibition may offer a more targeted approach with a potentially better safety profile, directly addressing the mechanisms of liver injury and fibrosis. Pan-HSD inhibition may be beneficial in patients where metabolic dysregulation is a primary driver of their liver disease. Further preclinical and clinical studies, including head-to-head comparisons, will be crucial to fully elucidate the relative merits of these two promising therapeutic strategies.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Blockade of 11β-hydroxysteroid dehydrogenase type 1 ameliorates metabolic dysfunction-associated steatotic liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 4. pnas.org [pnas.org]
- 5. A novel 11β-HSD1 inhibitor ameliorates liver fibrosis by inhibiting the notch signaling pathway and increasing NK cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. Inhibition of 11β-hydroxysteroid dehydrogenase 1 relieves fibrosis through depolarizing of hepatic stellate cell in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of 11β-HSD1 with RO5093151 for non-alcoholic fatty liver disease: a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of 11β-hydroxysteroid dehydrogenase 1 relieves fibrosis through depolarizing of hepatic stellate cell in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of investigational Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. As no public data is available for a compound named "Hsd17B13-IN-54," this document focuses on two other publicly disclosed inhibitors, BI-3231 and INI-822 , to offer a framework for evaluating the selectivity of potential therapeutic candidates targeting HSD17B13.
Introduction to HSD17B13 Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis. This has made HSD17B13 an attractive therapeutic target for the development of small molecule inhibitors. A critical aspect of the preclinical development of any new inhibitor is the characterization of its selectivity, or cross-reactivity, against other related and unrelated proteins to anticipate potential off-target effects.
Comparative Selectivity Data
The following table summarizes the available cross-reactivity data for two HSD17B13 inhibitors, BI-3231 and INI-822.
| Target | BI-3231 | INI-822 |
| Primary Target | ||
| Human HSD17B13 | IC₅₀ = 1 nM; Kᵢ = 0.7 nM[1] | Low nM potency[2] |
| Mouse HSD17B13 | IC₅₀ = 13 nM[1] | - |
| HSD17B Family Member Selectivity | ||
| HSD17B11 | >10,000-fold selectivity (IC₅₀ > 10 µM)[1] | >100-fold selectivity over other HSD17B family members[2] |
| Broad Off-Target Panel Screening | ||
| Eurofins SafetyScreen44 Panel | Clean at 10 µM, with the exception of weak inhibition (49% at 10 µM) of COX-2. | Screened in a broad off-target panel, with no specific off-target liabilities disclosed.[2] |
| hERG | - | No significant inhibition mentioned.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of cross-reactivity data. Below is a representative protocol for an in vitro enzymatic assay to determine the inhibitory activity of a compound against HSD17B13 and other HSD17B family members.
HSD17B13 Enzymatic Inhibition Assay
This protocol describes a method to measure the inhibition of HSD17B13 enzymatic activity by monitoring the conversion of a substrate.
1. Materials and Reagents:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[3]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection Reagent (e.g., NAD-Glo™ Assay kit for NADH detection, or LC-MS/MS for product detection)[3]
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the appropriate wells. Include wells with DMSO only as a negative control and a known HSD17B13 inhibitor as a positive control.
-
Add the recombinant HSD17B13 enzyme to all wells except for the background control wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., Estradiol) and the cofactor (NAD+).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Detect the reaction product. If using an NADH detection kit, follow the manufacturer's instructions to measure the luminescent signal. If using mass spectrometry, quantify the formation of the oxidized product.[3]
-
For selectivity profiling against other HSD17B family members (e.g., HSD17B11), repeat the assay using the respective recombinant enzyme and its preferred substrate.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for assessing inhibitor cross-reactivity and a simplified representation of the HSD17B13 signaling pathway.
Caption: General workflow for assessing the cross-reactivity of an HSD17B13 inhibitor.
Caption: Simplified schematic of HSD17B13 enzymatic activity and its inhibition.
References
Head-to-Head Comparison: Hsd17B13-IN-54 vs. INI-822 in the Pursuit of Novel Liver Disease Therapeutics
For researchers, scientists, and drug development professionals, the quest for effective treatments for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) has led to a focus on novel therapeutic targets. One such promising target is the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][2][3] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This guide provides a detailed head-to-head comparison of two such inhibitors: Hsd17B13-IN-54 and INI-822, based on currently available data.
This comprehensive guide delves into the biochemical properties, mechanism of action, and available preclinical and clinical data for both compounds. A significant disparity in publicly available information exists, with extensive data for INI-822, which has progressed to clinical trials, and very limited information for this compound, suggesting it is likely in the early stages of preclinical research.
At a Glance: Comparative Summary
| Feature | This compound | INI-822 |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) |
| Reported IC50 | ≤ 0.1 μM (for estradiol) | Low nM potency |
| Selectivity | Data not publicly available | >100-fold selectivity over other HSD17B family members |
| Development Stage | Preclinical | Phase 1 Clinical Trials |
| Administration Route | Data not publicly available | Oral |
| Pharmacokinetics | Data not publicly available | Low clearance, good oral bioavailability in mice, rats, and dogs; suitable for once-daily dosing.[4][5] |
| In Vitro Efficacy | Data not publicly available | Decreased fibrotic proteins (αSMA and collagen type 1) in a human liver-on-a-chip model.[4] |
| In Vivo Efficacy | Data not publicly available | Reduced Alanine Aminotransferase (ALT) levels and increased hepatic phosphatidylcholines in rat models of liver injury.[5][6] |
In-Depth Analysis: INI-822 - A Clinical Candidate
INI-822 is a potent and selective small molecule inhibitor of HSD17B13 developed by Inipharm.[7] It is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with NASH.[2][7]
Biochemical and Pharmacological Profile of INI-822
| Parameter | Value/Observation | Reference |
| Potency | Low nanomolar (nM) range | [4] |
| Selectivity | >100-fold over other HSD17B family members and safety/ADME targets (including hERG) | [4] |
| Pharmacokinetics | Low clearance and good oral bioavailability in mice, rats, and dogs. Modeling supports once-daily oral dosing. | [4][5] |
| In Vitro Activity | Significantly decreased fibrotic proteins (α-smooth muscle actin and collagen type 1) in a primary human liver-on-a-chip model of NASH. At 1 and 5 µM, both proteins were significantly decreased (p<0.0001).[4] A decrease of over 40% in fibrotic proteins was observed at 25 µM.[4] | [4] |
| In Vivo Activity | In Zucker rats, oral dosing led to an increase in bioactive oxylipin substrates in the esterified pool.[4] In rats on a CDAA-HFD diet, INI-822 treatment resulted in a dose-dependent increase in hepatic phosphatidylcholines and reduced levels of ALT.[5][6] These changes are consistent with observations in humans carrying the protective HSD17B13 gene variant.[6] | [4][5][6] |
| Safety | Well-tolerated in 7-day toxicology studies in two species.[4] In Phase 1 trials with healthy volunteers, it was well-tolerated with no serious side effects.[7] | [4][7] |
This compound: An Early-Stage Inhibitor
Information regarding this compound is scarce in the public domain. It is identified as an inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM for the inhibition of estradiol, one of the known substrates of the enzyme. The lack of further data on its selectivity against other HSD17B family members, its pharmacokinetic profile, and its in vivo efficacy suggests that it is a research compound in the early stages of preclinical development.
Mechanism of Action and Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme primarily found in hepatocytes.[2][8] Its precise physiological role is still under investigation, but it is known to be involved in lipid and steroid metabolism.[2] The enzyme catalyzes the conversion of various substrates, including retinol to retinaldehyde.[2][3] Loss-of-function mutations in HSD17B13 are protective against the progression of liver disease, suggesting that the enzymatic activity of HSD17B13 contributes to liver pathology.[1][2]
Inhibitors like INI-822 and this compound are designed to block the catalytic activity of HSD17B13, thereby mimicking the protective effect of the genetic variants. By inhibiting the enzyme, these molecules are expected to modulate lipid metabolism and reduce the production of pro-inflammatory mediators within the liver, ultimately mitigating liver damage and fibrosis.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound and INI-822 are proprietary and not publicly available. However, based on the literature, a general workflow for characterizing HSD17B13 inhibitors can be outlined.
1. In Vitro Enzyme Inhibition Assay:
-
Objective: To determine the potency (IC50) of the inhibitor against purified HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 protein is incubated with a known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.
-
The inhibitor is added at varying concentrations.
-
The formation of the product is measured, typically by mass spectrometry or a fluorescence-based assay that detects the production of NADH.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Selectivity Profiling:
-
Objective: To assess the inhibitor's specificity for HSD17B13 over other related enzymes.
-
Methodology:
-
The inhibitor is tested in enzymatic assays using other members of the HSD17B family (e.g., HSD17B1, HSD17B2, etc.).
-
A broad panel of other off-target proteins and receptors (e.g., safety/ADME targets like hERG) is also screened.
-
3. Cellular Assays:
-
Objective: To evaluate the inhibitor's activity in a cellular context.
-
Methodology:
-
Hepatocyte-derived cell lines (e.g., HepG2, Huh7) or primary human hepatocytes are used.
-
Cells can be engineered to overexpress HSD17B13.
-
The inhibitor is added to the cell culture, and its effect on HSD17B13 activity is measured by monitoring substrate turnover or downstream signaling events.
-
More advanced models, such as the "liver-on-a-chip," can be used to assess effects on fibrosis markers in a more physiologically relevant system.[4]
-
4. In Vivo Efficacy Studies:
-
Objective: To determine the inhibitor's therapeutic potential in animal models of liver disease.
-
Methodology:
-
Rodent models of NASH or liver fibrosis are commonly used (e.g., rats fed a choline-deficient, L-amino acid-defined, high-fat diet - CDAA-HFD).
-
The inhibitor is administered orally, and various endpoints are measured, including:
-
Plasma levels of liver injury markers (e.g., ALT, AST).
-
Histological analysis of the liver to assess steatosis, inflammation, and fibrosis.
-
Analysis of liver and plasma lipid profiles.
-
-
5. Pharmacokinetic and Toxicology Studies:
-
Objective: To evaluate the drug-like properties and safety of the inhibitor.
-
Methodology:
-
Pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME) are determined in multiple animal species.
-
Toxicology studies are conducted to identify any potential adverse effects.
-
Conclusion
In the landscape of HSD17B13 inhibitors, INI-822 has emerged as a promising clinical candidate with a robust publicly available dataset supporting its development. It demonstrates high potency, selectivity, favorable pharmacokinetic properties, and efficacy in preclinical models of liver disease. The initiation of Phase 1 clinical trials marks a significant step towards potentially validating HSD17B13 as a therapeutic target in humans.
In contrast, this compound remains a compound with limited public information, characteristic of an early-stage research tool. While its reported sub-micromolar potency is a starting point, a comprehensive evaluation of its properties is necessary to ascertain its potential as a therapeutic agent.
For researchers in the field, INI-822 represents a benchmark for a clinically advancing HSD17B13 inhibitor. The progression of INI-822 through clinical trials will be closely watched, as it may pave the way for a new class of oral therapeutics for chronic liver diseases. Further disclosure of data on compounds like this compound will be crucial to understand the breadth of chemical matter being explored to target this promising enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 8. mdpi.com [mdpi.com]
Benchmarking Hsd17B13-IN-54: A Comparative Guide to Published HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly nonalcoholic steatohepatitis (NASH). Primarily expressed in hepatocytes and localized to the surface of lipid droplets, HSD17B13 is implicated in hepatic lipid metabolism.[1][2] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease like steatohepatitis, fibrosis, and cirrhosis. This protective genetic evidence has spurred the development of various therapeutic agents aimed at inhibiting HSD17B13 activity or reducing its expression.
This guide provides an objective comparison of Hsd17B13-IN-54 against other published HSD17B13 inhibitors, including small molecules and RNA interference (RNAi) therapeutics. The comparative data, experimental protocols, and pathway diagrams presented herein are intended to assist researchers in selecting the appropriate tools for their studies and to provide a contextual landscape for ongoing drug development efforts.
Quantitative Data Comparison of HSD17B13 Inhibitors
The following table summarizes the key in vitro and in vivo performance metrics of this compound and its principal alternatives.
| Compound Name | Type | Target | IC50 / Efficacy | Selectivity | Development Stage |
| This compound | Small Molecule | HSD17B13 Enzyme | ≤ 0.1 µM (estradiol as substrate) | Data not publicly available | Preclinical |
| BI-3231 | Small Molecule | HSD17B13 Enzyme | 1 nM (human), 13-14 nM (mouse)[3][4] | >10,000-fold vs. HSD17B11[4] | Preclinical (Chemical Probe) |
| HSD17B13-IN-31 (Compound 32) | Small Molecule | HSD17B13 Enzyme | 2.5 nM[5] | Data not publicly available | Preclinical |
| INI-822 | Small Molecule | HSD17B13 Enzyme | Low nM potency[6] | >100-fold vs. other HSD17B family members[6] | Phase 1 Clinical Trials[7] |
| Rapirosiran (ALN-HSD) / GSK4532990 | RNAi (siRNA) | HSD17B13 mRNA | 78% median reduction of liver HSD17B13 mRNA (400 mg dose) | Target-specific | Phase 2b Clinical Trials[8] |
Experimental Protocols
The following section details the methodology for a common biochemical assay used to determine the inhibitory potency of small molecules against HSD17B13.
HSD17B13 Biochemical Enzyme Inhibition Assay (NAD(P)H-Glo™)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH, a product of the dehydrogenase reaction. The amount of NADH produced is detected using a bioluminescent system.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
Test compounds (e.g., this compound) serially diluted in 100% DMSO
-
NAD(P)H-Glo™ Detection System (Promega), containing reductase, proluciferin substrate, and luciferase
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense nanoliter volumes of serially diluted test compounds into the 384-well assay plates. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).
-
Substrate/Cofactor Addition: Prepare a substrate mix containing the substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+) in assay buffer. Add this mix to each well containing the test compounds.
-
Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding the purified HSD17B13 protein (e.g., 30 nM final concentration) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the enzymatic reaction to proceed.
-
Detection: Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's protocol. Add the detection reagent to each well. This reagent contains a reductase that uses NADH to convert a proluciferin substrate into luciferin.
-
Signal Generation: Incubate the plate for an additional period (e.g., 1 hour) at room temperature to allow for the conversion of proluciferin and the subsequent luciferase-driven luminescent reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of NADH produced.
-
Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
HSD17B13 Signaling and Pathophysiological Role in MASH
Caption: HSD17B13 signaling pathway in the context of MASH.
Experimental Workflow for HSD17B13 Inhibition Assay
Caption: Workflow for a biochemical HSD17B13 enzyme inhibition assay.
Logical Relationship of HSD17B13 Inhibitor Comparison
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inipharm.com [inipharm.com]
- 7. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 8. pubs.acs.org [pubs.acs.org]
Reproducibility of Hsd17B13-IN-54's Effects: A Comparative Analysis of HSD17B13 Inhibitors
A detailed examination of the available data on Hsd17B13-IN-54 and other novel inhibitors targeting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme reveals a landscape of promising therapeutic agents for liver disease, albeit with limited publicly available data on inter-laboratory reproducibility for this compound itself. This guide provides a comparative overview of this compound and its alternatives, focusing on their reported performance, and outlines the experimental protocols used to assess their activity.
Introduction to HSD17B13 Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has made HSD17B13 an attractive therapeutic target for the development of small molecule inhibitors. Several pharmaceutical companies are actively developing such inhibitors, with a few lead candidates emerging in preclinical and early clinical stages.
Comparative Analysis of HSD17B13 Inhibitors
Direct comparative studies assessing the reproducibility of this compound's effects across different laboratories are not yet available in the public domain. This compound, also known as Compound 158, is a potent inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM for estradiol. Information on this compound primarily stems from patent literature, specifically patent WO2022103960.
To provide a framework for comparison, this guide includes data on other publicly disclosed HSD17B13 inhibitors: BI-3231, developed by Boehringer Ingelheim, and inhibitors from Enanta Pharmaceuticals.
Quantitative Data Summary
| Inhibitor | Target | IC50 (Human HSD17B13) | Cellular Activity | In Vivo Efficacy | Source |
| This compound (Compound 158) | HSD17B13 | ≤ 0.1 µM (estradiol as substrate) | Data not publicly available | Data not publicly available | Patent WO2022103960 |
| BI-3231 | HSD17B13 | 1 nM | 13 nM (human cellular assay) | Demonstrated liver accumulation and target engagement in mice. Reduces lipotoxic effects in hepatocytes.[1][2][3] | Journal of Medicinal Chemistry (2023)[4] |
| Enanta Inhibitor (e.g., EP-036332) | HSD17B13 | <0.1 µM | <0.1 µM (HEK293T cells) | Hepatoprotective and anti-inflammatory effects in a mouse model of autoimmune hepatitis.[5] | EASL Congress 2023 Presentation |
| INI-678 | HSD17B13 | Data not publicly available | Reduction in liver fibrosis markers in a 3D liver-on-a-chip model.[6] | Data not publicly available | Inipharm Website[6] |
Experimental Protocols
Detailed experimental protocols for this compound are limited to the general descriptions within the patent literature. However, published studies on alternative inhibitors provide insight into the methodologies commonly employed to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Assay (General Protocol)
A common method to determine the potency of HSD17B13 inhibitors is through an in vitro enzymatic assay.
-
Enzyme and Substrate Preparation : Recombinant human HSD17B13 protein is purified. A known substrate of HSD17B13, such as estradiol or leukotriene B4, and the cofactor NAD+ are prepared in an appropriate assay buffer (e.g., 40 mM Tris, 0.01% BSA, 0.01% Tween 20, pH 7.4).[7][8]
-
Inhibitor Incubation : The purified HSD17B13 enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound, BI-3231).
-
Reaction Initiation and Detection : The reaction is initiated by the addition of the substrate and NAD+. The conversion of the substrate to its oxidized product is monitored over time. This can be achieved through various detection methods, including:
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Cellular HSD17B13 Activity Assay
To assess the activity of inhibitors in a cellular context, engineered cell lines are often used.
-
Cell Line : A human cell line, such as HEK293T, is engineered to stably overexpress human HSD17B13.[7]
-
Treatment : The cells are treated with varying concentrations of the inhibitor.
-
Substrate Addition : A cell-permeable substrate, such as estradiol, is added to the culture medium.[5]
-
Analysis : After a set incubation period, the conversion of the substrate to its product is measured from the cell lysate or culture supernatant using methods like mass spectrometry.
-
Cellular IC50 Calculation : The cellular IC50 is determined from the dose-response curve.
In Vivo Models (Mouse Models of Liver Disease)
To evaluate the efficacy of HSD17B13 inhibitors in a living organism, various mouse models of liver disease are employed.
-
Model Induction : Liver injury can be induced in mice through various methods, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce NASH, or through adenoviral vectors to induce acute liver injury.[5]
-
Inhibitor Administration : The test inhibitor is administered to the mice, typically orally, at different dose levels.
-
Endpoint Analysis : After a defined treatment period, various parameters are assessed, including:
-
Liver Histology : Examination of liver tissue for steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis : Measurement of markers for fibrosis (e.g., COL1A1), inflammation, and lipid metabolism in liver tissue.[7]
-
Biomarker Levels : Measurement of serum markers of liver injury (e.g., ALT, AST) and lipids.
-
Visualizations
HSD17B13 Signaling and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general workflow for evaluating HSD17B13 inhibitors.
Caption: Proposed signaling role of HSD17B13 in retinol and lipid metabolism.
Caption: General experimental workflow for the evaluation of HSD17B13 inhibitors.
Conclusion
While this compound shows promise as a potent inhibitor of HSD17B13, the lack of extensive, peer-reviewed data makes a direct assessment of the reproducibility of its effects challenging. In contrast, inhibitors like BI-3231 have more comprehensive, publicly available datasets that allow for a clearer understanding of their pharmacological profile. The development of multiple HSD17B13 inhibitors by different entities will hopefully lead to more comparative studies in the future, which will be crucial for validating their therapeutic potential and ensuring the reproducibility of their effects. For researchers, scientists, and drug development professionals, a critical evaluation of the primary data, when it becomes available, will be essential for making informed decisions about the use and further development of these compounds.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enanta.com [enanta.com]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 8. enanta.com [enanta.com]
The Evolving Therapeutic Landscape of NAFLD: A Comparative Analysis of HSD17B13 Inhibition and Other Novel Agents
For researchers, scientists, and drug development professionals, the quest for a safe and effective treatment for Non-alcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH), has led to a diverse pipeline of therapeutic candidates. Among the promising novel targets is 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme. This guide provides a comparative overview of the potential therapeutic window of HSD17B13 inhibitors, exemplified by the conceptual molecule Hsd17B13-IN-54, against other NAFLD drugs in advanced stages of development.
Genetic studies have provided a strong rationale for targeting HSD17B13. Loss-of-function variants in the HSD17B13 gene have been associated with a reduced risk of developing NASH and other chronic liver diseases.[1][2][3][4][5] This suggests that inhibiting the enzymatic activity of HSD17B13 could be a promising therapeutic strategy to prevent the progression of NAFLD.[2][3][5][6][7] While specific data for a compound named "this compound" is not publicly available, we can extrapolate a potential therapeutic profile based on the known biology of its target.
Comparative Analysis of Therapeutic Windows
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range of doses that produces therapeutic effects without causing significant toxicity. The following table summarizes the available data for several leading NAFLD drug candidates, providing a framework for understanding the potential advantages of an HSD17B13 inhibitor.
| Drug Class | Representative Drug | Mechanism of Action | Key Efficacy Endpoints | Key Safety/Tolerability Findings |
| HSD17B13 Inhibitor | This compound (Conceptual) | Inhibition of HSD17B13 enzymatic activity, potentially reducing lipotoxicity and inflammation.[6][7][8] | Preclinical/Genetic Validation: Reduction in hepatic inflammation, ballooning, and fibrosis.[1][6] No significant effect on liver fat content.[2][7] | Predicted: Favorable safety profile based on human genetics showing that loss-of-function is protective.[1][2][3][4][5] Phase I studies of HSD17B13-targeting RNAi therapeutic (rapirosiran) showed an encouraging safety and tolerability profile.[9] |
| Thyroid Hormone Receptor-β (THR-β) Agonist | Resmetirom (MGL-3196) | Selective agonist of THR-β in the liver, increasing hepatic fat metabolism and reducing lipotoxicity. | Phase 3 (MAESTRO-NASH): NASH resolution with no worsening of fibrosis; fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score.[10] | Generally well-tolerated. Most common adverse events were transient diarrhea and nausea.[10] |
| Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist | Lanifibranor (IVA337) | Agonist of PPAR-α, -δ, and -γ, addressing inflammation, fibrosis, and metabolic components of NASH.[10] | Phase 2b (NATIVE): Significant improvement in NASH resolution without worsening of fibrosis.[10][11] | Generally well-tolerated. Diarrhea, nausea, and peripheral edema were reported. |
| Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | Semaglutide | Activates GLP-1 receptors, leading to improved glycemic control, weight loss, and potential direct effects on liver inflammation and fibrosis.[12][13] | Phase 2: Higher percentage of patients with NASH resolution compared to placebo.[10][12] | Gastrointestinal side effects (nausea, vomiting, diarrhea) are common, particularly at the beginning of treatment.[10] |
| Farnesoid X Receptor (FXR) Agonist | Obeticholic Acid (OCA) | Potent activator of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. | Phase 3 (REGENERATE): Improvement in liver fibrosis by ≥1 stage with no worsening of NASH.[12][14] | Pruritus (itching) is a very common side effect. Increases in LDL cholesterol have also been observed.[12] |
Signaling Pathways and Experimental Workflows
To visualize the biological rationale and development process for these therapies, the following diagrams are provided.
Caption: Proposed role of HSD17B13 in NAFLD and the point of therapeutic intervention.
Caption: A typical drug development workflow for a novel HSD17B13 inhibitor.
Experimental Protocols
The clinical data presented in the comparison table are derived from rigorously designed clinical trials. Below are summaries of the methodologies for key trials of the comparator drugs.
Resmetirom (MAESTRO-NASH Trial - Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F2 or F3.
-
Intervention: Patients were randomized to receive once-daily oral resmetirom (80 mg or 100 mg) or placebo.
-
Primary Endpoints: The dual primary endpoints at 52 weeks were NASH resolution with no worsening of fibrosis and fibrosis improvement by at least one stage with no worsening of the NAFLD activity score.
-
Biopsy Schedule: Liver biopsies were performed at screening and at week 52.
Lanifibranor (NATIVE Trial - Phase 2b)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with biopsy-confirmed NASH.
-
Intervention: Patients were randomized to receive one of two doses of oral lanifibranor or placebo for 24 weeks.
-
Primary Endpoint: The primary endpoint was a decrease of at least two points in the SAF (Steatosis, Activity, Fibrosis) score, which combines assessments of steatosis, inflammation, ballooning, and fibrosis.
-
Biopsy Schedule: Liver biopsies were conducted at baseline and at the end of the 24-week treatment period.
Semaglutide (Phase 2 Trial)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with biopsy-confirmed NASH and liver fibrosis of stage F1, F2, or F3.
-
Intervention: Patients received once-daily subcutaneous injections of semaglutide at one of three doses (0.1 mg, 0.2 mg, or 0.4 mg) or placebo for 72 weeks.
-
Primary Endpoint: The primary endpoint was the percentage of patients with NASH resolution with no worsening of liver fibrosis.
-
Biopsy Schedule: Liver biopsies were performed at baseline and at week 72.
Obeticholic Acid (REGENERATE Trial - Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[14]
-
Patient Population: Patients with definite NASH and liver fibrosis (stages F2–F3).[14]
-
Intervention: Patients were randomized to receive oral obeticholic acid (10 mg or 25 mg) or placebo daily.[14]
-
Primary Endpoint: The primary endpoint for the 18-month interim analysis was improvement in liver fibrosis by at least one stage with no worsening of NASH.[14]
-
Biopsy Schedule: Liver biopsies were performed at screening and at 18 months.[14]
Conclusion
The development of HSD17B13 inhibitors represents a genetically validated and potentially highly targeted approach to treating NASH. Based on the protective nature of HSD17B13 loss-of-function mutations, a favorable therapeutic window for a specific inhibitor like the conceptual this compound is anticipated, with the primary benefit likely being the prevention of disease progression from simple steatosis to more advanced stages of liver injury, inflammation, and fibrosis.
In comparison to other agents in late-stage development, HSD17B13 inhibitors may offer a distinct advantage in terms of safety and tolerability, a crucial factor for a chronic disease requiring long-term treatment. While drugs like resmetirom, lanifibranor, and semaglutide have shown promise in resolving NASH and improving fibrosis, they each have their own mechanisms and associated side-effect profiles. The ultimate positioning of HSD17B13 inhibitors in the NAFLD treatment paradigm will depend on the outcomes of ongoing and future clinical trials. These studies will be critical in defining the precise therapeutic window, efficacy, and long-term safety of this exciting new class of drugs.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Current, emerging, and potential therapies for non-alcoholic steatohepatitis [frontiersin.org]
- 11. Non-Alcoholic Fatty Liver Disease Pipeline Insights Report 2025: Promising Drugs and MOA Innovations Reshape Future Treatment Approaches | DelveInsight [barchart.com]
- 12. Emerging therapeutic approaches for the treatment of NAFLD and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Therapies for non-alcoholic fatty liver disease: A 2022 update - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Hsd17B13 Inhibitors: A Comparative Analysis of Hsd17B13-IN-32 and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the novel hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-32, against other known inhibitors. The data presented is compiled from preclinical studies to support researchers in evaluating therapeutic candidates for metabolic dysfunction-associated steatohepatitis (MASH).
Executive Summary
Genetic studies have identified HSD17B13 as a promising therapeutic target for MASH and other chronic liver diseases.[1][2][3] Inhibition of HSD17B13 is anticipated to reduce hepatic steatosis, inflammation, and fibrosis. This guide focuses on the in vivo validation of a potent and selective HSD17B13 inhibitor, referred to in a key publication as Compound 32 (and available commercially as Hsd17B13-IN-32), and compares its efficacy and pharmacokinetic profile with the tool compound BI-3231 and another inhibitor, M-5475 . The available data indicates that Hsd17B13-IN-32 demonstrates a superior in vivo profile, exhibiting better anti-MASH effects compared to BI-3231.[1][2][4]
Comparative Performance of HSD17B13 Inhibitors
The following tables summarize the available quantitative data from in vivo and in vitro studies of Hsd17B13-IN-32, BI-3231, and M-5475.
Table 1: In Vitro Potency and Pharmacokinetics
| Parameter | Hsd17B13-IN-32 (Compound 32) | BI-3231 | M-5475 |
| IC50 (HSD17B13) | 2.5 nM[1][2][4] | Not explicitly stated, but described as a potent inhibitor[5][6] | Not explicitly stated |
| Liver Microsomal Stability | Significantly better than BI-3231[1][2][4] | Lower stability compared to Compound 32[1][2][4] | Data not available |
| Pharmacokinetic Profile | Significantly better than BI-3231[1][2][4] | Characterized by low oral bioavailability and rapid plasma clearance[3] | Data not available |
Table 2: In Vivo Efficacy in MASH Mouse Models
| Parameter | Hsd17B13-IN-32 (Compound 32) | BI-3231 | M-5475 |
| Animal Model | CDAA-HFD Mouse Model[1][2][4] | Not explicitly stated in direct comparison | CDAA-HFD Mouse Model[7] |
| Reduction in Plasma ALT | Data not explicitly quantified | Data not available | Significant reduction at 30 and 100 mg/kg doses[7] |
| Reduction in Liver Hydroxyproline | Data not explicitly quantified | Data not available | Significant reduction at 100 mg/kg dose[7] |
| Anti-MASH Effects | Better anti-MASH effects compared to BI-3231[1][2][4] | Less effective than Compound 32[1][2][4] | Hepatoprotective and antifibrotic effects observed[7] |
| Effect on NAFLD Activity Score (NAS) | Not explicitly stated | Not explicitly stated | No change at 30 or 100 mg/kg doses[7] |
| Reduction in Fibrosis Stage | Not explicitly stated | Not explicitly stated | Reduced fibrosis stage observed[7] |
Mechanism of Action of Hsd17B13-IN-32
Hsd17B13-IN-32 is reported to regulate hepatic lipids by inhibiting the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway.[1][2][4] SREBP-1c is a key transcription factor that controls the expression of genes involved in lipogenesis. By inhibiting this pathway, Hsd17B13-IN-32 is believed to reduce the accumulation of lipids in the liver, a hallmark of MASH.
Experimental Protocols
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model for MASH
This is a widely used mouse model to induce MASH with fibrosis.[7][8][9][10][11]
-
Diet: Mice are fed a CDAA-HFD, which is deficient in choline and methionine and supplemented with high fat (typically 45-60% kcal from fat) and fructose.[7][12]
-
Induction Period: The diet is administered for a period of 6 to 12 weeks to induce the MASH phenotype, including steatosis, inflammation, and fibrosis.[10]
-
Treatment: Following the induction period, mice are treated with the test compounds (e.g., Hsd17B13-IN-32, BI-3231, or vehicle) via oral gavage for a specified duration (e.g., 9 weeks).[7]
-
Endpoints: At the end of the study, various parameters are assessed, including:
-
Plasma biomarkers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.[7][8]
-
Liver histology: Hematoxylin and eosin (H&E) staining for steatosis and inflammation, and Sirius Red staining for fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage are determined.[7][8][10]
-
Liver biochemistry: Measurement of liver triglycerides and hydroxyproline content as a marker of collagen deposition.[7]
-
Gene expression analysis: Evaluation of genes involved in lipid metabolism, inflammation, and fibrosis.
-
Visualizing the Mechanism and Workflow
HSD17B13 Signaling Pathway in MASH
Caption: HSD17B13 signaling in MASH and the inhibitory action of Hsd17B13-IN-32.
In Vivo Validation Experimental Workflow
Caption: Workflow for the in vivo validation of HSD17B13 inhibitors in a MASH model.
Logical Relationship of Hsd17B13 Inhibition and Therapeutic Effect
Caption: The logical cascade from HSD17B13 inhibition to the therapeutic outcome in MASH.
References
- 1. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. gubra.dk [gubra.dk]
- 10. gubra.dk [gubra.dk]
- 11. bilis.co.jp [bilis.co.jp]
- 12. inotiv.com [inotiv.com]
Metabolic Stability of Hsd17B13-IN-54 and Comparator Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of inhibitors targeting pathways implicated in liver diseases, with a focus on hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). While direct experimental data on the metabolic stability of Hsd17B13-IN-54 is not publicly available, this document serves as a resource by comparing the metabolic stability of a potent HSD17B13 inhibitor, BI-3231, and a clinical-stage ketohexokinase (KHK) inhibitor, PF-06835919. Understanding the metabolic fate of such compounds is crucial for the development of effective therapeutics for conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Executive Summary
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile and, ultimately, its efficacy and safety. This guide presents available in vitro metabolic stability data for two compounds relevant to the study of metabolic liver diseases:
-
BI-3231: A potent and selective inhibitor of HSD17B13.
-
PF-06835919: An inhibitor of ketohexokinase (KHK), another key enzyme in metabolic pathways associated with NAFLD.
The data is presented in tabular format for ease of comparison, followed by detailed experimental protocols for the assessment of metabolic stability in liver microsomes and plasma. Additionally, graphical representations of the experimental workflows are provided.
Data Presentation: In Vitro Metabolic Stability
The following table summarizes the available quantitative data on the metabolic stability of BI-3231 and PF-06835919 in human and mouse liver microsomes and hepatocytes.
| Compound | Test System | Species | Parameter | Value | Reference |
| BI-3231 | Liver Microsomes | Human | Clint (µL/min/mg protein) | 18 | [1][2] |
| Mouse | Clint (µL/min/mg protein) | 13 | [1][2] | ||
| Hepatocytes | Human | Clint (µL/min/10^6 cells) | 12 | [1][2] | |
| Mouse | Clint (µL/min/10^6 cells) | 26 | [1][2] | ||
| PF-06835919 | Liver Microsomes | Human | Intrinsic Clearance (CLint) | Low | [3][4] |
Note: Specific quantitative values for the intrinsic clearance of PF-06835919 in liver microsomes are not detailed in the provided search results, only that it is "low".
Experimental Protocols
The following are detailed methodologies for key in vitro metabolic stability assays, based on standard industry practices.
Liver Microsome Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
1. Materials:
-
Test compound (e.g., this compound, BI-3231, PF-06835919)
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the test compound in phosphate buffer to the final desired concentration (typically 1 µM).
-
Pre-warm the liver microsomes and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Plasma Stability Assay
This assay determines the stability of a compound in plasma, assessing its susceptibility to hydrolysis by plasma enzymes.
1. Materials:
-
Test compound
-
Pooled human or other species plasma (with anticoagulant, e.g., heparin)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
Internal standard
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dilute the test compound in buffer to the desired concentration.
-
Pre-warm the plasma and the test compound solution at 37°C.
-
Initiate the assay by adding the test compound to the plasma.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the mixture.
-
Stop the reaction by adding a cold organic solvent with an internal standard.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the amount of the parent compound remaining in the supernatant by LC-MS/MS.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The in vitro half-life in plasma is determined from the rate of disappearance of the compound.
Visualizations
The following diagrams illustrate the experimental workflows for the metabolic stability assays.
Caption: Workflow for Liver Microsome Stability Assay.
Caption: Workflow for Plasma Stability Assay.
Conclusion
This guide provides a framework for understanding and comparing the metabolic stability of compounds targeting HSD17B13 and related pathways in liver disease. While specific data for this compound remains elusive in the public domain, the detailed comparison with BI-3231 and PF-06835919, along with standardized experimental protocols, offers valuable insights for researchers in the field. The provided workflows and methodologies can be applied to evaluate novel compounds and guide the selection of candidates with favorable pharmacokinetic properties for further development.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of Hsd17B13-IN-54 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the target engagement of Hsd17B13-IN-54 with the alternative inhibitor, BI-3231. The following sections present a summary of their performance based on available experimental data, detailed methodologies for the key experiments, and visualizations of the experimental workflows.
Comparative Analysis of Hsd17B13 Inhibitor Target Engagement
To assess the direct interaction of this compound and BI-3231 with their intended target, 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), we compare data from two orthogonal methods: a biochemical enzyme inhibition assay and a cellular target engagement assay. Biochemical assays provide a measure of direct enzyme inhibition in a controlled in vitro system, while cellular assays confirm target interaction within a more physiologically relevant environment.
| Inhibitor | Biochemical IC50 (Human Hsd17B13) | Cellular Target Engagement | Orthogonal Method |
| This compound | ≤ 0.1 µM | Data Not Available | --- |
| BI-3231 | 1 nM | 11 ± 5 nM (IC50 in HEK293 cells) | Cellular Enzyme Activity Assay |
| BI-3231 | 1 nM | ΔTm = 16.7 K (DSF) | Differential Scanning Fluorimetry (DSF) |
Note: A direct comparison of cellular target engagement between this compound and BI-3231 is currently limited by the lack of publicly available cellular assay data for this compound.
Experimental Methodologies
Detailed protocols for the key assays used to characterize the target engagement of Hsd17B13 inhibitors are outlined below.
Hsd17B13 Biochemical Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
-
Principle: The assay measures the conversion of a substrate (e.g., estradiol) to its product by the Hsd17B13 enzyme. The inhibitory effect of a compound is determined by measuring the reduction in product formation in the presence of the inhibitor.
-
Protocol:
-
Purified recombinant human Hsd17B13 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., estradiol) and the cofactor NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product formed is quantified using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled-enzyme luminescence assay that detects NADH production (e.g., NAD-Glo).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Hsd17B13 Target Engagement Assay (Enzyme Activity)
This assay measures the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
-
Principle: Cells overexpressing Hsd17B13 are treated with the test compound, and the intracellular enzymatic activity is measured. This method assesses not only the compound's inhibitory potency but also its cell permeability and stability.
-
Protocol:
-
HEK293 cells stably overexpressing Hsd17B13 are seeded in microplates.
-
The cells are treated with a range of concentrations of the test compound for a specified duration.
-
A substrate for Hsd17B13 is added to the cells.
-
After an incubation period, the amount of product formed is quantified from the cell lysate or supernatant using methods like LC-MS.
-
The cellular IC50 value is determined by analyzing the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a compound to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates treated with the compound and quantifying the amount of soluble (non-denatured) target protein remaining at different temperatures.
-
Protocol:
-
Intact cells are treated with the test compound or vehicle control.
-
The cells are lysed, and the resulting lysate is divided into aliquots, which are heated to a range of temperatures.
-
Aggregated proteins are removed by centrifugation.
-
The amount of soluble Hsd17B13 in the supernatant is quantified using methods such as Western blotting or ELISA.
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature (ΔTm) indicates target engagement.
-
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental methods.
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-54: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Hsd17B13-IN-54 is paramount for personnel safety and environmental protection. This document provides essential guidance on the proper disposal procedures for this compound, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) used in nonalcoholic fatty liver disease (NAFLD) research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for the disposal of laboratory chemical waste should be strictly followed. The following procedures are based on standard laboratory practices for handling small molecule inhibitors.
Immediate Safety and Handling
Prior to any handling of this compound, it is crucial to consult the compound's supplier for a complete Safety Data Sheet (SDS). In the absence of a specific SDS, researchers should treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Experimental Protocol: General Handling and Solution Preparation
The following is a generalized protocol for the handling and preparation of solutions of this compound.
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Conduct all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure.
-
Dissolution: Based on typical small molecule inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare stock solutions by dissolving the compound in an appropriate solvent to the desired concentration.
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier to maintain stability. Avoid repeated freeze-thaw cycles.
Disposal Procedures for this compound
All waste containing this compound, including unused solutions, contaminated consumables, and empty containers, must be disposed of as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Disposal Workflow:
The following diagram outlines the general workflow for the proper disposal of this compound.
HSD17B13 Signaling Pathway in NAFLD
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1] Its expression is upregulated in nonalcoholic fatty liver disease (NAFLD).[1][2] The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) through the sterol regulatory element-binding protein-1c (SREBP-1c).[3] this compound acts as an inhibitor of HSD17B13, thereby representing a potential therapeutic strategy for NAFLD.
The following diagram illustrates the simplified signaling pathway involving HSD17B13.
References
Personal protective equipment for handling Hsd17B13-IN-54
Essential Safety and Handling Guide for Hsd17B13-IN-54
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and review the official SDS from the manufacturer for detailed and specific safety protocols, hazard information, and disposal requirements before handling this compound.
This compound is an inhibitor of the hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) enzyme and is used in research related to liver diseases.[1] As with any potent, small molecule inhibitor, proper personal protective equipment (PPE) and handling procedures are critical to ensure personnel safety and prevent exposure.
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is crucial for minimizing exposure to hazardous chemicals.[2][3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[4] For tasks with a higher risk of splashes, chemical splash goggles or a full-face shield worn over safety glasses should be used.[5] |
| Hand | Disposable nitrile gloves are standard for incidental contact.[4] Consider double-gloving (wearing two pairs of nitrile gloves) for added protection. For extended contact or when handling concentrated solutions, consult the manufacturer's SDS for specific glove material recommendations. Always inspect gloves before use and wash hands after removal. |
| Body | A laboratory coat should be worn at all times.[6] For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended. Lab coats should be buttoned and fit properly to cover as much skin as possible.[5] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory.[5] |
| Respiratory | For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[5] The type of respirator should be determined by a risk assessment and in accordance with the information provided in the SDS. |
Standard Operating Procedure for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from receipt of the compound to the disposal of waste.
Pre-Handling and Preparation
-
Obtain and Review SDS: Before any work begins, obtain and thoroughly review the Safety Data Sheet for this compound from the supplier.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[7]
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, vials, solvents, and waste containers, before starting the procedure.
-
Inspect PPE: Ensure all PPE is in good condition and free of defects before use.[8]
Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
If handling the solid form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Use anti-static weighing dishes and tools to minimize the dispersal of the powder.
-
-
Preparing Solutions:
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Cap the vial securely and mix using a vortex or by gentle inversion.
-
Clearly label the container with the compound name, concentration, solvent, date, and your initials.[7]
-
-
Experimental Use:
Post-Handling and Decontamination
-
Decontaminate Work Surfaces: After each use, thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Clean Equipment: Clean all non-disposable equipment used in the procedure according to your laboratory's standard operating procedures.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.
Disposal Plan
-
Segregate Waste: All waste contaminated with this compound, including gloves, weighing paper, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste. Do not mix incompatible waste streams.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for the disposal of hazardous chemical waste.
Experimental Workflow
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
